4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloro-6,7-dimethoxyquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c1-16-10-3-8-9(4-11(10)17-2)15-6-7(5-14)12(8)13/h3-4,6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLOMVBFQJAMCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442158 | |
| Record name | 4-chloro-6,7-dimethoxy-quinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214470-55-0 | |
| Record name | 4-Chloro-6,7-dimethoxy-3-quinolinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=214470-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-chloro-6,7-dimethoxy-quinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Basic Properties of 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile is a heterocyclic compound featuring a quinoline core.[1] Its structure is distinguished by a chlorine atom at the 4-position, methoxy groups at the 6- and 7-positions, and a carbonitrile (cyano) group at the 3-position.[1] These substitutions confer unique electronic and steric properties, making it a highly versatile intermediate and building block in medicinal chemistry and synthetic organic chemistry.[1] The quinoline scaffold is recognized as a "privileged structure" in drug discovery, known for a wide range of pharmacological activities, including anticancer and antimicrobial properties.[2][3] This compound, in particular, is a crucial precursor for the synthesis of potent and selective kinase inhibitors used in targeted cancer therapies.[1][2] This guide provides a comprehensive overview of its fundamental properties, synthesis, biological significance, and experimental protocols relevant to its application in research and development.
Physicochemical Properties
The core physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, formulation, and application in synthetic and biological assays.
| Property | Value | Reference |
| CAS Number | 214470-55-0 | [1][4][5][6] |
| Molecular Formula | C₁₂H₉ClN₂O₂ | [1][4][6] |
| Molecular Weight | 248.66 g/mol | [1][5][6] |
| Appearance | Solid | [4] |
| Melting Point | 130–132 °C | [1] |
| Solubility (PBS) | 12 µg/mL | [1] |
| LogP | 2.1 | [1] |
| InChI Key | HMLOMVBFQJAMCN-UHFFFAOYSA-N | [1][4] |
Synthesis and Experimental Protocols
The synthesis of the 4-chloro-6,7-dimethoxyquinoline core is a well-documented multi-step process, which serves as a foundational pathway for producing the title compound and its analogs.[1][7]
Experimental Protocol: Synthesis of the Quinoline Precursor
The following protocols outline the key steps for synthesizing the core structure, adapted from established methodologies.[1][7][8][9][10]
Step 1: Nitrification of 3,4-Dimethoxyacetophenone [1][7]
-
Mix 3,4-dimethoxyacetophenone with a suitable solvent such as acetic acid or sulfuric acid in a reaction vessel.
-
Under stirring and controlled temperature conditions (e.g., 20–80 °C), add nitric acid (50-97.5 wt%) dropwise.
-
Allow the reaction to proceed for 0.5 to 12 hours.
-
Upon completion, work up the reaction mixture to isolate the product, 2-nitro-4,5-dimethoxyacetophenone.
-
React the 2-nitro-4,5-dimethoxyacetophenone from the previous step with N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
The reaction is typically carried out in a solvent like toluene.
-
Heating the mixture facilitates the condensation to yield 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one.
Step 3: Reduction and Cyclization [1][8][10]
-
Dissolve the product from Step 2 in a suitable solvent, such as methanol.
-
Add a hydrogenation catalyst, for example, Palladium on carbon (Pd/C) or Raney Nickel.
-
Introduce hydrogen gas into the vessel and stir the mixture at an elevated temperature (e.g., 100 °C) for 1-24 hours.
-
This process reduces the nitro group and facilitates intramolecular cyclization.
-
After the reaction is complete, filter off the catalyst.
-
Concentrate the filtrate and purify the crude product, typically by recrystallization, to obtain 4-hydroxy-6,7-dimethoxyquinoline.
-
In a fume hood, add 4-hydroxy-6,7-dimethoxyquinoline (1 equivalent) to a round-bottom flask equipped with a reflux condenser.
-
Carefully add a chlorinating agent, such as phosphorus oxychloride (POCl₃, 10-15 equivalents).
-
Heat the reaction mixture to reflux (approx. 105-110 °C) for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution to a pH of 7-8.
-
Extract the product with an organic solvent (e.g., dichloromethane), wash, dry, and concentrate the organic layers.
-
Purify the crude product by silica gel column chromatography to yield the 4-chloro-6,7-dimethoxyquinoline core.
Biological Activity and Mechanism of Action
While this compound is primarily a synthetic intermediate, its derivatives exhibit significant biological activities, particularly as anticancer agents.[1][2] The mechanism of action for these derivatives often involves the competitive inhibition of ATP binding to the active site of various protein kinases that are dysregulated in cancer.[2]
Key Molecular Targets:
-
HER-2 and EGFR: The cyano group at the 3-position plays a critical role in the binding mechanism. It can interact directly with key amino acid residues, such as Threonine 830, in the active site of HER-2/EGFR kinases.[1] This interaction is crucial for the high inhibitory potency of its derivatives, with IC₅₀ values in the low nanomolar range (1–10 nM for HER-2).[1]
-
Src Kinase: Derivatives have been shown to target kinases like Src, leading to reduced cancer cell proliferation and an increase in apoptosis.[1]
-
VEGFR and c-Met: Inhibition of other critical receptors like Vascular Endothelial Growth Factor Receptor (VEGFR) and c-Met disrupts angiogenesis (the formation of new blood vessels by tumors) and prevents tumor invasion and metastasis.[2]
Applications in Drug Development and Derivatization
The chlorine atom at the 4-position of the quinoline ring is highly susceptible to nucleophilic aromatic substitution (SₙAr).[11] This reactivity makes this compound an excellent scaffold for generating large libraries of compounds for drug discovery by introducing diverse functionalities.[11] This approach has been instrumental in developing approved anticancer drugs.[2]
References
- 1. This compound | 214470-55-0 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 4. This compound [cymitquimica.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. scbt.com [scbt.com]
- 7. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
An In-Depth Technical Guide to 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile: A Key Intermediate in Oncological Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile is a highly functionalized heterocyclic compound that has emerged as a critical building block in medicinal chemistry. Its unique electronic and steric properties make it a versatile intermediate, particularly in the synthesis of potent tyrosine kinase inhibitors targeting key oncogenic drivers. This technical guide provides a comprehensive overview of the chemical structure, synthesis, reactivity, and applications of this compound, with a focus on its role in the development of targeted cancer therapies. Detailed experimental protocols, quantitative biological data, and visualizations of synthetic and signaling pathways are presented to serve as a valuable resource for researchers in the field.
Chemical Structure and Properties
This compound (CAS No: 214470-55-0) is a quinoline derivative characterized by a chlorine atom at the 4-position, two methoxy groups at the 6- and 7-positions, and a nitrile group at the 3-position.[1] This specific arrangement of functional groups imparts a unique reactivity profile, making it an ideal scaffold for the synthesis of complex bioactive molecules.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉ClN₂O₂ | [2] |
| Molecular Weight | 248.67 g/mol | [3] |
| Appearance | Solid | [3] |
| Purity | ≥95% | [3] |
| InChI Key | HMLOMVBFQJAMCN-UHFFFAOYSA-N | [3] |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
¹H NMR (DMSO-d₆): A representative ¹H NMR spectrum in DMSO-d₆ shows characteristic peaks for the quinoline and methoxy protons. The aromatic protons typically appear in the range of δ 7.32-8.57 ppm, with a notable singlet for the proton at the 2-position. The two methoxy groups present as a singlet at approximately δ 4.04 ppm, integrating to six protons.[1]
Mass Spectrometry (ESI-MS): Electrospray ionization mass spectrometry typically reveals a prominent protonated molecular ion peak [M+H]⁺ at m/z 249.[1] Under certain conditions, a sodium adduct [M+Na]⁺ may also be observed. Predicted fragmentation patterns under electron ionization (EI) suggest initial losses of a methyl group (-CH₃) to yield a fragment at m/z 233, a methoxy group (-OCH₃) to give a fragment at m/z 217, or a chlorine atom (-Cl) resulting in a fragment at m/z 213.[4]
Infrared (IR) Spectroscopy: The IR spectrum of quinoline derivatives generally displays characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed between 3100-3000 cm⁻¹.[5] The C=C stretching vibrations within the aromatic ring give rise to absorptions in the 1600-1400 cm⁻¹ region.[5] The presence of the nitrile group (C≡N) would be indicated by a sharp absorption band in the range of 2260-2220 cm⁻¹.
Synthesis and Experimental Protocols
The synthesis of this compound is a multi-step process that typically commences from readily available starting materials. A common synthetic route begins with 3,4-dimethoxyacetophenone.[6]
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: A Representative Synthesis
Step 1: Nitration of 3,4-Dimethoxyacetophenone 3,4-Dimethoxyacetophenone is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group at the 2-position of the aromatic ring, yielding 2-nitro-4,5-dimethoxyacetophenone.
Step 2: Condensation with DMF-DMA The resulting nitro compound is condensed with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction forms an enaminone intermediate, 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one.
Step 3: Reductive Cyclization The enaminone intermediate undergoes reductive cyclization. This is typically achieved using a reducing agent like iron powder in acetic acid or catalytic hydrogenation. This step simultaneously reduces the nitro group to an amine and facilitates the cyclization to form the quinoline ring system, affording 4-hydroxy-6,7-dimethoxy-quinoline-3-carbonitrile.
Step 4: Chlorination The final step involves the chlorination of the 4-hydroxy group. This is commonly accomplished by treating the intermediate with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield the target compound, this compound.
Chemical Reactivity and Applications in Drug Development
The chemical reactivity of this compound is dominated by the susceptibility of the chlorine atom at the 4-position to nucleophilic aromatic substitution.[1] This feature is extensively exploited in the synthesis of a wide range of derivatives, most notably 4-anilinoquinolines, which are a prominent class of tyrosine kinase inhibitors.
Application in the Synthesis of EGFR/HER2 Kinase Inhibitors
The core structure of this compound is a key pharmacophore in the design of irreversible inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[7] The 3-cyano group is believed to act as a hydrogen bond acceptor, enhancing the binding affinity of the inhibitor to the ATP-binding pocket of the kinase.[1]
Experimental Protocol: Synthesis of a 4-Anilinoquinoline-3-carbonitrile Derivative
A general procedure for the synthesis of 4-anilino-6,7-dimethoxyquinoline-3-carbonitrile derivatives involves the following steps:
-
Reaction Setup: A mixture of this compound (1 equivalent) and a substituted aniline (1.1-1.5 equivalents) is prepared in a suitable solvent, such as isopropanol or N,N-dimethylformamide (DMF).
-
Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is typically isolated by filtration. The crude product can be further purified by recrystallization or column chromatography on silica gel to yield the desired 4-anilino-6,7-dimethoxyquinoline-3-carbonitrile derivative.[8]
Workflow for the Synthesis of 4-Anilinoquinoline-3-carbonitrile Derivatives
Caption: General workflow for the synthesis of 4-anilinoquinoline-3-carbonitrile derivatives.
Biological Activity and Signaling Pathways
Derivatives of this compound have demonstrated significant anticancer activity by inhibiting key signaling pathways that are often dysregulated in cancer. The primary targets of these compounds are the receptor tyrosine kinases EGFR and HER2.
EGFR/HER2 Signaling Pathway
EGFR and HER2 are members of the ErbB family of receptor tyrosine kinases. Upon activation, they trigger a cascade of downstream signaling events that regulate cell proliferation, survival, and migration. The two major downstream pathways are the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway.
Mechanism of Inhibition and Downstream Effects
The 4-anilinoquinoline-3-carbonitrile derivatives synthesized from the title compound act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and HER2 and blocking their autophosphorylation and subsequent activation of downstream signaling. This inhibition leads to cell cycle arrest, induction of apoptosis, and a reduction in tumor growth.
EGFR/HER2 Signaling Pathway Diagram
Caption: Inhibition of the EGFR/HER2 signaling pathway by 4-anilinoquinoline-3-carbonitrile derivatives.
Quantitative Biological Data
The utility of this compound as a scaffold is evident from the potent biological activities of its derivatives. The following table summarizes the inhibitory activities of some 4-anilinoquinoline derivatives against cancer cell lines.
| Compound ID | Modification on Aniline Ring | Target Cell Line | IC₅₀ (µM) | Reference |
| 1f | Not specified in abstract | HeLa | 10.18 | [9] |
| 1f | Not specified in abstract | BGC823 | 8.32 | [9] |
| 2i | Isopropyl group | HeLa | 7.15 | [9] |
| 2i | Isopropyl group | BGC823 | 4.65 | [9] |
| Gefitinib (Reference) | - | HeLa | 17.12 | [9] |
| Gefitinib (Reference) | - | BGC823 | 19.27 | [9] |
Conclusion
This compound is a cornerstone intermediate for the synthesis of a new generation of targeted anticancer agents. Its well-defined reactivity, particularly the facile displacement of the 4-chloro substituent, allows for the creation of diverse libraries of compounds for drug discovery. The proven success of its derivatives as potent and selective inhibitors of key oncogenic kinases such as EGFR and HER2 underscores its continued importance in the field of medicinal chemistry and drug development. This guide has provided a detailed overview of its chemical properties, synthesis, and applications, offering a valuable resource for researchers dedicated to advancing cancer therapeutics.
References
- 1. This compound | 214470-55-0 | Benchchem [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. This compound [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 7. Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Modern Kinase Inhibitor Scaffold: A Technical Guide to 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile has emerged as a pivotal molecular scaffold in the landscape of modern medicinal chemistry, particularly in the development of targeted cancer therapeutics. While not a therapeutic agent in its own right, its strategic design and versatile reactivity have made it an indispensable building block for a class of potent tyrosine kinase inhibitors. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and chemical properties of this compound. Detailed experimental protocols for its synthesis are provided, along with a summary of its physicochemical characteristics. Furthermore, this guide elucidates its crucial role as a key intermediate in the synthesis of clinically significant anticancer drugs, including Cabozantinib and Tivozanib, and explores the signaling pathways targeted by its derivatives.
Discovery and History: A Tale of a Key Intermediate
The history of this compound is intrinsically linked to the quest for potent and selective kinase inhibitors for the treatment of cancer. Its discovery was not marked by a singular breakthrough publication detailing its intrinsic biological activity, but rather by its emergence as a critical structural motif in patents and medicinal chemistry literature focused on the development of drugs targeting receptor tyrosine kinases.
The quinoline core, a bicyclic aromatic heterocycle, has long been recognized as a "privileged scaffold" in drug discovery, forming the basis for numerous therapeutic agents with a wide range of biological activities. The specific substitution pattern of this compound—a chloro group at the 4-position, two methoxy groups at the 6 and 7-positions, and a carbonitrile group at the 3-position—is a testament to rational drug design.
The electron-withdrawing nature of the cyano group at the 3-position enhances the reactivity of the 4-chloro substituent towards nucleophilic aromatic substitution. This chemical feature is paramount, as it allows for the convenient introduction of various side chains, often containing amine functionalities, which are crucial for binding to the ATP-binding pocket of target kinases. The 6,7-dimethoxy substitution pattern is frequently employed in kinase inhibitors to modulate solubility, metabolic stability, and to provide key interactions within the enzyme's active site.
While a definitive "discovery" paper for this specific compound is not readily apparent, its significance is highlighted in the patent literature for prominent anticancer drugs. It is in this context that the history of this compound is best understood: not as a standalone discovery, but as a key piece in the molecular puzzle of modern targeted cancer therapies. Its primary role has been to serve as a versatile and reliable intermediate, enabling the synthesis of a new generation of life-saving medicines.[1][2]
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented in the table below. This information is crucial for its identification, purification, and characterization in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉ClN₂O₂ | [3][4] |
| Molecular Weight | 248.67 g/mol | [3] |
| CAS Number | 214470-55-0 | [4] |
| Appearance | Solid | [3] |
| Purity | ≥95% | [3] |
| InChI Key | HMLOMVBFQJAMCN-UHFFFAOYSA-N | [3] |
Note: Specific values for properties like melting point and detailed spectroscopic data (NMR, IR, MS) can vary slightly depending on the experimental conditions and the purity of the sample. The data presented here are representative values.
Synthetic Routes and Experimental Protocols
The synthesis of this compound is a multi-step process that has been optimized over time to achieve good overall yields. The most common synthetic strategies start from readily available precursors and involve the construction of the quinoline core followed by chlorination and cyanation. Below are detailed experimental protocols for key steps in a representative synthesis.
Synthesis of the Quinoline Core
One common approach to constructing the 6,7-dimethoxyquinoline core involves a cyclization reaction starting from a substituted aniline.
Experimental Protocol: Synthesis of 4-hydroxy-6,7-dimethoxyquinoline
This protocol is based on the reduction and cyclization of 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one.[1]
-
Dissolution: Dissolve 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one in a suitable solvent (e.g., methanol).
-
Catalyst Addition: Add a palladium on carbon (Pd/C) catalyst.
-
Hydrogenation: Introduce hydrogen gas into the reaction vessel.
-
Reaction: Stir the mixture at a specified temperature (e.g., 100°C) for 1-24 hours.
-
Work-up: After the reaction is complete, filter off the catalyst.
-
Purification: Concentrate the filtrate and purify the crude product by recrystallization to obtain 4-hydroxy-6,7-dimethoxyquinoline.
Chlorination of the Quinoline Core
The introduction of the chloro group at the 4-position is a crucial step to enable subsequent nucleophilic substitution reactions.
Experimental Protocol: Synthesis of 4-Chloro-6,7-dimethoxyquinoline [5][6]
-
Charging the Reactor: In a suitable reaction vessel, add 4-hydroxy-6,7-dimethoxyquinoline (1 equivalent).
-
Solvent Addition: Add a suitable solvent, for example, diethylene glycol dimethyl ether or acetonitrile.
-
Addition of Chlorinating Agent: While stirring, add phosphorus oxychloride (POCl₃) (e.g., 3.5 equivalents).
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 100°C).
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is carefully quenched, typically by pouring it into a cold aqueous solution of a weak base like potassium carbonate. The product precipitates and is collected by filtration.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/ethyl acetate.
Introduction of the 3-Carbonitrile Group
The final step in the synthesis of the target molecule involves the introduction of the nitrile group at the 3-position of the quinoline ring. This is often achieved through a separate reaction sequence or by using a starting material that already contains a precursor to the nitrile group.
A detailed, publicly available experimental protocol specifically for the cyanation of 4-chloro-6,7-dimethoxyquinoline to yield the 3-carbonitrile derivative is not consistently reported in the primary literature, as this transformation is often part of proprietary industrial processes. However, general methods for the cyanation of quinoline N-oxides or related heterocycles, often involving reagents like trimethylsilyl cyanide (TMSCN) under various catalytic conditions, could be adapted for this synthesis.
Synthetic Workflow Diagram
Caption: Generalized synthetic workflow for this compound.
Biological Significance and Role in Drug Development
As previously mentioned, this compound is not known for its own potent biological activity. Instead, its significance lies in its role as a key building block for the synthesis of highly potent and selective tyrosine kinase inhibitors.[2] The derivatives of this compound have been shown to target several key signaling pathways that are often dysregulated in cancer.
Key Molecular Targets
Derivatives of this compound have been successfully developed to inhibit the following key receptor tyrosine kinases:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): These receptors play a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibition of VEGFRs can stifle tumor growth and metastasis.
-
MET (Mesenchymal-Epithelial Transition Factor): The MET receptor, also known as hepatocyte growth factor receptor (HGFR), is involved in cell proliferation, motility, and invasion. Its aberrant activation is a hallmark of many cancers.
-
Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2): These receptors are members of the ErbB family of receptor tyrosine kinases and are critical drivers of cell growth and proliferation. Overexpression or mutation of EGFR and HER2 is common in various cancers, including lung and breast cancer.
Mechanism of Action of Derivatives
The kinase inhibitors derived from this compound are typically ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade that promotes cancer cell growth and survival. The specific side chains introduced at the 4-position of the quinoline ring are designed to create specific interactions with amino acid residues in the kinase active site, leading to high affinity and selectivity.
Simplified Signaling Pathway Diagram
Caption: Simplified overview of the mechanism of action of kinase inhibitors derived from the title compound.
Conclusion
This compound stands as a testament to the importance of strategic molecular design in modern drug discovery. While it may not possess the intrinsic biological activity to be a drug itself, its role as a key synthetic intermediate is undeniable. Its carefully orchestrated arrangement of functional groups provides the ideal platform for the construction of complex and highly effective tyrosine kinase inhibitors that have transformed the treatment of various cancers. The ongoing development of new therapeutics based on this versatile scaffold ensures that the legacy of this compound will continue to be written in the annals of medicinal chemistry and oncology. For researchers in the field, a thorough understanding of the synthesis and reactivity of this compound is essential for the continued innovation of targeted therapies.
References
- 1. This compound | 214470-55-0 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound [cymitquimica.com]
- 4. scbt.com [scbt.com]
- 5. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 6. US10123999B2 - Processes for preparing quinoline compounds and pharmaceutical compositions containing such compounds - Google Patents [patents.google.com]
A Technical Guide to the Mechanism of Action of 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile is a heterocyclic compound that serves as a critical structural scaffold and versatile intermediate in medicinal chemistry.[1][2] While the core compound is primarily a building block, its derivatives have garnered significant attention for their potent biological activities, particularly as kinase inhibitors in oncology.[1][2] This document provides an in-depth technical overview of the mechanism of action of these derivatives, focusing on their molecular targets, the signaling pathways they modulate, and their resultant biological effects. It includes a summary of quantitative biological data, detailed experimental protocols for synthesis and evaluation, and visual diagrams of key pathways and workflows to provide a comprehensive resource for research and drug development.
Core Mechanism of Action: Kinase Inhibition
The primary mechanism of action for derivatives of this compound is the inhibition of protein kinases, which are crucial enzymes in cellular signaling pathways that are often dysregulated in diseases like cancer.[2] These compounds are designed to act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream substrates.[2]
Key Molecular Targets
Research has identified several key oncogenic tyrosine kinases as primary targets for derivatives of this quinoline scaffold:
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a transmembrane receptor that, upon activation, triggers signaling cascades promoting cell proliferation, survival, and differentiation. Its overactivity is a hallmark of many cancers.[2][3] Quinoline-3-carbonitrile derivatives have been specifically designed as potent EGFR inhibitors.[4][5]
-
Human Epidermal Growth Factor Receptor 2 (HER-2): A member of the EGFR family, HER-2 is another critical target in cancer therapy, especially in breast cancer.[3] Derivatives of this compound have shown potent dual-inhibitory activity against both EGFR and HER-2.[4]
-
Other Kinase Targets: The versatile quinoline scaffold allows for the development of inhibitors against other important kinases, including Src kinase , Vascular Endothelial Growth Factor Receptor (VEGFR) , and c-Met , which are involved in tumor growth, angiogenesis, and metastasis.[1][2][6]
Molecular Binding and Structure-Activity Relationship (SAR)
The quinoline-3-carbonitrile structure is bioisosteric to the widely recognized quinazoline scaffold found in approved kinase inhibitors like gefitinib and erlotinib.[1][3][7] The key interaction involves the cyano group (-C≡N) at the 3-position of the quinoline ring. This group acts as a hydrogen bond acceptor, interacting with critical threonine residues (e.g., Thr830) within the kinase hinge region, mimicking the role of the N3 atom in quinazoline inhibitors.[1] The chlorine atom at the 4-position is a reactive site, allowing for nucleophilic substitution to attach various aniline groups, which is crucial for modulating potency and selectivity against different kinases.[1][2]
Downstream Signaling Pathway Modulation
By inhibiting key receptor tyrosine kinases like EGFR and HER-2, these compounds effectively block multiple downstream signaling cascades critical for cancer cell survival and proliferation.
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Inhibition of EGFR blocks the activation of the MAPK pathway, which is central to regulating cell proliferation. This leads to a halt in the cell cycle.[8][9][10]
-
PI3K-AKT-mTOR Pathway: This is a major survival pathway that is also activated by EGFR. Its inhibition by quinoline derivatives leads to the suppression of anti-apoptotic signals and can induce programmed cell death (apoptosis).[10][11]
-
Induction of Apoptosis: The blockade of survival signals, coupled with cell cycle arrest, triggers apoptosis. This is often mediated by the activation of caspases (e.g., caspase-3, 8) and the modulation of Bcl-2 family proteins.[4]
Figure 1: Simplified EGFR/HER-2 Signaling Pathway Inhibition.
Quantitative Biological Activity Data
The biological activity of derivatives based on the 4-Chloro-6,7-dimethoxy-quinoline scaffold is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against specific kinases and their growth inhibitory potential (GI₅₀) against various cancer cell lines. The data below is for various derivatives, not the core intermediate itself.
| Compound Class/Derivative | Target/Cell Line | IC₅₀ / GI₅₀ | Reference |
| 4-Anilinoquinoline-3-carbonitrile Derivative (5a) | EGFR Kinase | 71 nM | [4] |
| HER-2 Kinase | 31 nM | [4] | |
| MCF-7 (Breast Cancer) | 25-82 nM (Range) | [4] | |
| A-549 (Lung Cancer) | 25-82 nM (Range) | [4] | |
| 4-Anilinoquinoline-3-carbonitrile Derivative (8b) | EGFR Kinase | 0.08 µM (80 nM) | [12] |
| A549 (Lung Cancer) | 0.06-1.12 µM (Range) | [12] | |
| 4-Anilinoquinoline-3-carbonitrile Derivative (6d) | EGFR Kinase | 0.18 µM (180 nM) | [12] |
| 6,7-Dimethoxy-4-anilinoquinoline Derivative (12n) | c-Met Kinase | 0.030 µM (30 nM) | [6] |
| Tyrphostin AG-1478 (Related Quinazoline Inhibitor) | EGFR Kinase | 3 nM | [13][14] |
| HER-2 Kinase | >100 µM | [13] |
Experimental Protocols
Synthesis of the Precursor: 4-Chloro-6,7-dimethoxyquinoline
The core scaffold is synthesized via a multi-step process, typically starting from 3,4-dimethoxyacetophenone. The final 3-carbonitrile group is added in a subsequent step.
Figure 2: Synthetic Workflow for the Quinoline Precursor.
Protocol:
-
Nitration: 3,4-dimethoxyacetophenone is dissolved in acetic acid. Nitric acid is added slowly while maintaining the temperature to yield 2-nitro-4,5-dimethoxyacetophenone.[15][16] The product is precipitated in an ice-water mixture and filtered.[15]
-
Condensation: The nitro compound is dissolved in a solvent like toluene or dimethylformamide. N,N-dimethylformamide dimethyl acetal (DMF-DMA) is added, and the mixture is heated to reflux.[15][16] The resulting product, 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one, is precipitated with water and collected.[16]
-
Reductive Cyclization: The intermediate from the previous step is suspended in a solvent like methanol or THF with a catalyst (e.g., Palladium on carbon or Raney Nickel).[15][17] The mixture is subjected to hydrogenation under pressure, leading to the reduction of the nitro group and subsequent cyclization to form 4-hydroxy-6,7-dimethoxyquinoline.[15][16][17]
-
Chlorination: The 4-hydroxyquinoline precursor is charged into a reactor with a solvent (e.g., diethylene glycol dimethyl ether). A chlorinating agent, such as phosphorus oxychloride (POCl₃), is added, and the mixture is heated.[15][16][17] After completion, the reaction is quenched, and the final product, 4-chloro-6,7-dimethoxyquinoline, is precipitated, filtered, and purified by recrystallization.[16][17]
In Vitro Kinase Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
-
Reagents: Purified recombinant kinase (e.g., EGFR), kinase buffer, ATP, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and the test compound (dissolved in DMSO).
-
Procedure: a. The test compound is serially diluted and added to the wells of a microplate. b. The kinase and substrate are added to the wells and incubated briefly. c. The kinase reaction is initiated by adding a specific concentration of ATP. d. The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C). e. The reaction is stopped, and the amount of substrate phosphorylation is quantified. This can be done using various methods, such as ELISA with a phospho-specific antibody or radiometric assays using ³²P-ATP.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a control (DMSO alone). The IC₅₀ value is determined by fitting the dose-response curve to a suitable equation.
Cell Proliferation (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effect of compounds on cancer cell lines.
Figure 3: Experimental Workflow for an MTT Cell Proliferation Assay.
Protocol:
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with a fresh medium containing serial dilutions of the test compound. A control group receives medium with DMSO only.
-
Incubation: The plate is incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: After incubation, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for another 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: A solubilizing agent (e.g., DMSO or an SDS solution) is added to each well to dissolve the formazan crystals.
-
Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (typically ~570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration compared to the control. The GI₅₀ value is then determined from the resulting dose-response curve.
Conclusion
This compound is a privileged scaffold in modern medicinal chemistry. Its derivatives function as potent inhibitors of key oncogenic kinases, most notably EGFR and HER-2, by competitively blocking the ATP-binding site. This inhibition disrupts critical downstream signaling pathways, leading to reduced cell proliferation and the induction of apoptosis in cancer cells. The structure's versatility, combined with a well-understood mechanism of action, makes it a highly valuable platform for the continued development of targeted cancer therapies.
References
- 1. This compound | 214470-55-0 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 8. Synthesis and evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as inhibitors of kinases of the Ras-MAPK signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EGFR tyrosine kinase inhibitor AG1478 inhibits cell proliferation and arrests cell cycle in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Tyrphostin AG1478 suppresses proliferation and invasion of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. Tyrphostin AG 1478 | Cell Signaling Technology [cellsignal.com]
- 15. benchchem.com [benchchem.com]
- 16. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 17. benchchem.com [benchchem.com]
Technical Guide: Spectroscopic Analysis of 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed overview of the spectroscopic characterization of 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this document presents a comprehensive analysis based on available data for the closely related analogue, 4-Chloro-6,7-dimethoxyquinoline, supplemented with established spectroscopic principles for the quinoline-3-carbonitrile scaffold. This guide includes detailed experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, along with a logical workflow for spectroscopic characterization.
Introduction
Molecular Structure and Predicted Spectroscopic Features
The structure of this compound is characterized by a quinoline core with a chlorine atom at the 4-position, two methoxy groups at the 6- and 7-positions, and a nitrile group at the 3-position.
Expected Spectroscopic Highlights:
-
¹H NMR: Signals corresponding to the aromatic protons on the quinoline ring and the protons of the two methoxy groups. The proton at position 2 would be absent, and the electronic effect of the cyano group would influence the chemical shifts of the remaining aromatic protons.
-
¹³C NMR: Resonances for all 12 carbon atoms, including the characteristic signal for the nitrile carbon (typically in the range of 115-125 ppm) and the carbons of the methoxy groups.
-
IR Spectroscopy: A sharp absorption band characteristic of the C≡N stretching vibration (typically around 2220-2260 cm⁻¹), along with bands for C-Cl, C-O, and aromatic C-H and C=C stretching vibrations.
-
Mass Spectrometry: The molecular ion peak corresponding to its molecular weight (248.66 g/mol ).[2][3]
Spectroscopic Data Analysis (Based on Analogue Data)
The following tables summarize the available spectroscopic data for the closely related compound, 4-Chloro-6,7-dimethoxyquinoline . This data serves as a valuable reference for the interpretation of the spectra of this compound.
Table 1: ¹H NMR Spectroscopic Data of 4-Chloro-6,7-dimethoxyquinoline [4]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.57 | d | 5.1 | H-2 |
| 7.40 | d | 4.8 | H-3 |
| 7.37 | s | - | H-5 or H-8 |
| 7.32 | s | - | H-8 or H-5 |
| 4.04 | s | - | OCH₃ (C6 or C7) |
| 4.03 | s | - | OCH₃ (C7 or C6) |
Solvent: DMSO-d₆
Table 2: Mass Spectrometry Data of 4-Chloro-6,7-dimethoxyquinoline [4]
| Ionization Mode | m/z | Assignment |
| ESI | 224 | [M+H]⁺ |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for quinoline derivatives.
4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Cap the NMR tube and ensure complete dissolution by gentle vortexing.
-
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Set the spectral width to encompass all expected proton signals (e.g., 0-10 ppm).
-
Optimize the acquisition time and relaxation delay for quantitative analysis.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Employ a proton-decoupled pulse sequence to simplify the spectrum.
-
Set the spectral width to cover the entire carbon chemical shift range (e.g., 0-200 ppm).
-
A larger number of scans and a longer acquisition time will be necessary compared to ¹H NMR due to the low natural abundance of ¹³C.
-
4.2 Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Data Acquisition:
-
Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Perform a background scan of the empty ATR crystal prior to sample analysis.
-
4.3 Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Electrospray Ionization (ESI) - Mass Spectrometry:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Optimize the capillary voltage, cone voltage, and desolvation gas temperature and flow rate to achieve a stable spray and maximize the signal of the molecular ion.
-
Acquire the mass spectrum in the positive ion mode to observe the [M+H]⁺ ion.
-
Scan a mass range that includes the expected molecular weight of the compound (e.g., m/z 100-500).
-
Logical Workflow and Data Interpretation
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic characterization of a synthesized compound.
Signaling Pathway Context (Hypothetical)
As an intermediate for kinase inhibitors, understanding the potential signaling pathways affected is crucial.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Conclusion
This technical guide provides a comprehensive framework for the spectroscopic analysis of this compound. By utilizing the provided analogue data and detailed experimental protocols, researchers can effectively characterize this important synthetic intermediate. The logical workflows presented offer a systematic approach to structural elucidation, ensuring the quality and integrity of the compound for its intended applications in drug discovery and development.
References
The Biological Versatility of 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of biological activities. Among its numerous derivatives, 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile has emerged as a critical intermediate and a pharmacophore of significant interest, particularly in the fields of oncology and infectious diseases. Its strategic substitution with a chlorine atom at the 4-position, methoxy groups at the 6 and 7-positions, and a carbonitrile group at the 3-position imparts unique electronic and steric properties, making it a versatile precursor for the synthesis of potent kinase inhibitors and other bioactive molecules. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound and its derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Synthesis of this compound and Its Derivatives
The synthesis of this compound is a multi-step process that has been optimized to produce this key intermediate efficiently. The general synthetic approach and the subsequent derivatization are outlined below.
General Synthesis of the Quinoline Core
A common synthetic route to the 4-chloro-6,7-dimethoxyquinoline core involves the cyclization of appropriately substituted anilines. For instance, 3,4-dimethoxyaniline can be reacted with diethyl ethoxymethylenemalonate, followed by thermal cyclization to form the corresponding 4-hydroxy-3-quinolinecarboxylate. Subsequent hydrolysis, decarboxylation, and chlorination with reagents like phosphorus oxychloride (POCl₃) yield the 4-chloroquinoline scaffold.
Synthesis of Anilino-Substituted Derivatives
The chlorine atom at the 4-position of the quinoline ring is susceptible to nucleophilic substitution, making it an ideal handle for introducing various functionalities. A prevalent modification involves the reaction with substituted anilines to generate 4-anilino-6,7-dimethoxy-quinoline-3-carbonitrile derivatives.
Anticancer Activity
Derivatives of this compound have demonstrated potent anticancer activity against a range of human cancer cell lines. This activity is primarily attributed to their ability to inhibit key protein kinases that are often dysregulated in cancer, leading to uncontrolled cell proliferation, survival, and metastasis.
Mechanism of Action: Kinase Inhibition
The primary mechanism of anticancer action for these compounds is the inhibition of receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases. The quinoline-3-carbonitrile scaffold serves as a potent ATP-competitive inhibitor at the kinase domain of these enzymes. Key kinase targets include:
-
HER-2 (Human Epidermal Growth Factor Receptor 2): Overexpressed in a significant portion of breast and gastric cancers, HER-2 is a key driver of tumorigenesis.
-
EGFR (Epidermal Growth Factor Receptor): Mutations and overexpression of EGFR are common in various cancers, including non-small cell lung cancer and glioblastoma.
-
c-Met (Hepatocyte Growth Factor Receptor): Aberrant c-Met signaling is implicated in tumor growth, invasion, and metastasis.
-
VEGFR (Vascular Endothelial Growth Factor Receptor): A crucial mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.
-
Src Kinase: A non-receptor tyrosine kinase involved in multiple signaling pathways that regulate cell growth, adhesion, and motility.
The cyano group at the 3-position of the quinoline ring is crucial for the inhibitory activity, often forming a key hydrogen bond interaction within the ATP-binding pocket of the target kinase.
Quantitative Anticancer Data
The in vitro anticancer efficacy of various 4-anilino-6,7-dimethoxy-quinoline-3-carbonitrile derivatives has been evaluated against multiple cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit cell growth by 50%, are summarized in the tables below.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 12n | A549 (Lung) | 0.04 ± 0.01 | [1] |
| MCF-7 (Breast) | 0.09 ± 0.02 | [1] | |
| MKN-45 (Gastric) | 0.15 ± 0.03 | [1] | |
| RB1 | HCT116 (Colon) | Not specified | [2] |
| K562 (Leukemia) | Not specified | [2] | |
| SKBR3 (Breast) | Not specified | [2] |
Table 1: In vitro anticancer activity of selected 4-anilino-6,7-dimethoxyquinoline derivatives.
| Compound ID | Target Kinase | IC₅₀ (µM) | Reference |
| 12n | c-Met | 0.030 ± 0.008 | [1] |
Table 2: In vitro kinase inhibitory activity of compound 12n.
Antimicrobial Activity
In addition to their anticancer properties, quinoline derivatives have a long history as antimicrobial agents. The core structure of this compound has been utilized as a scaffold for the development of novel antibacterial and antifungal compounds.
Mechanism of Action
The antimicrobial mechanism of quinoline derivatives is often multifaceted and can include the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. Disruption of these enzymes leads to bacterial cell death. Other potential mechanisms may involve the disruption of the bacterial cell membrane or interference with other crucial cellular processes.
Quantitative Antimicrobial Data
The antimicrobial efficacy of quinoline derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 7b | Staphylococcus aureus | 2 | [3] |
| Klebsiella pneumoniae | 50 | [3] | |
| 7h | Staphylococcus aureus | 20 | [3] |
| 7a | Mycobacterium tuberculosis H37Rv | 20 | [3] |
| 7b | Mycobacterium tuberculosis H37Rv | 10 | [3] |
Table 3: In vitro antibacterial activity of selected quinoline-based hydroxyimidazolium hybrids.
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |
| 7c | Cryptococcus neoformans | 15.6 | [3] |
| 7d | Cryptococcus neoformans | 15.6 | [3] |
Table 4: In vitro antifungal activity of selected quinoline-based hydroxyimidazolium hybrids.
Experimental Protocols
General Procedure for the Synthesis of 4-Anilino-6,7-dimethoxyquinoline Derivatives[1]
-
A mixture of 4-chloro-6,7-dimethoxyquinoline (1 equivalent) and the appropriately substituted aniline (1.2 equivalents) is prepared in a suitable solvent, such as isopropanol.
-
The reaction mixture is stirred at reflux for a specified period, typically 5 hours, and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The resulting solid residue is purified by column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of dichloromethane and methanol), to yield the desired 4-anilino-6,7-dimethoxyquinoline derivative.
In Vitro Anticancer Cell Proliferation Assay (MTT Assay)[1]
-
Human cancer cell lines (e.g., A549, MCF-7, MKN-45) are seeded in 96-well plates at a suitable density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 48 or 72 hours).
-
Following the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for an additional period to allow for the formation of formazan crystals by viable cells.
-
The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ values are determined from the dose-response curves.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Bacterial or fungal strains are cultured in appropriate broth media to achieve a standardized inoculum density.
-
Serial dilutions of the test compounds are prepared in a 96-well microtiter plate.
-
The standardized microbial inoculum is added to each well containing the test compound.
-
The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by derivatives of this compound.
Caption: HER2 Signaling Pathway Inhibition.
Caption: EGFR Signaling Pathway Inhibition.
Caption: c-Met Signaling Pathway Inhibition.
Caption: VEGFR Signaling Pathway Inhibition.
Caption: Src Kinase Signaling Pathway Inhibition.
Conclusion and Future Directions
This compound has proven to be a highly valuable scaffold in the design and development of novel therapeutic agents. Its derivatives exhibit potent anticancer and antimicrobial activities through the inhibition of critical cellular targets. The extensive structure-activity relationship studies have provided valuable insights for the rational design of more selective and potent inhibitors.
Future research in this area should focus on several key aspects:
-
Optimization of Pharmacokinetic Properties: While many derivatives show excellent in vitro potency, their in vivo efficacy can be limited by poor solubility, metabolic instability, or off-target toxicity. Further medicinal chemistry efforts are needed to optimize the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of these compounds.
-
Elucidation of Resistance Mechanisms: As with any targeted therapy, the development of drug resistance is a significant challenge. Investigating the molecular mechanisms by which cancer cells or microbes develop resistance to these quinoline derivatives is crucial for the development of next-generation inhibitors and combination therapies.
-
Exploration of Novel Biological Targets: While kinase inhibition is the most well-characterized mechanism of action, it is possible that these compounds interact with other cellular targets. Unbiased screening approaches could reveal novel mechanisms and expand the therapeutic potential of this chemical class.
-
Combination Therapies: The synergistic effects of combining these quinoline derivatives with existing chemotherapeutic agents or other targeted therapies should be explored to enhance therapeutic efficacy and overcome drug resistance.
References
- 1. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
The Lynchpin of Modern Kinase Inhibitors: A Technical Guide to 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile is a pivotal heterocyclic intermediate, forming the cornerstone for the synthesis of numerous potent and selective kinase inhibitors. Its strategic functionalization has paved the way for the development of targeted therapies in oncology, most notably the multi-kinase inhibitors Cabozantinib and Tivozanib. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and critical applications of this versatile scaffold. Detailed experimental protocols for its preparation and subsequent elaboration into clinically relevant drugs are presented, alongside a comprehensive summary of its chemical and physical characteristics. Furthermore, this document visualizes the key signaling pathways targeted by its derivatives, offering a complete resource for researchers engaged in the discovery and development of next-generation therapeutics.
Chemical and Physical Properties
This compound is a solid, heterocyclic compound featuring a quinoline core. The presence of a chlorine atom at the 4-position, two methoxy groups at the 6- and 7-positions, and a carbonitrile group at the 3-position bestows upon it unique electronic and steric properties, making it an ideal and versatile intermediate in medicinal chemistry.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉ClN₂O₂ | [1] |
| Molecular Weight | 248.67 g/mol | [1] |
| CAS Number | 214470-55-0 | [2] |
| Appearance | Solid | [1] |
| Purity | >95% | [1] |
| InChI Key | HMLOMVBFQJAMCN-UHFFFAOYSA-N | [1] |
Synthesis of the Core Intermediate
The synthesis of this compound is a multi-step process that begins with readily available starting materials. The most common synthetic route involves the initial preparation of 4-hydroxy-6,7-dimethoxyquinoline, which is subsequently chlorinated to yield the target compound.[3][4]
Synthesis of 4-hydroxy-6,7-dimethoxyquinoline
A prevalent industrial method for the synthesis of 4-hydroxy-6,7-dimethoxyquinoline commences with 3,4-dimethoxyacetophenone and proceeds through nitration, condensation, and a final reductive cyclization.[5]
Experimental Protocol:
Step 1: Nitration of 3,4-Dimethoxyacetophenone
-
In a suitable reactor, charge 3,4-dimethoxyacetophenone and acetic acid.
-
Stir the mixture and heat to approximately 60°C until all solids have dissolved.
-
Slowly add 65 wt% nitric acid to the solution while maintaining the temperature at 60°C.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into an ice-water mixture to precipitate the product.
-
Filter the resulting solid, wash with water, and dry to obtain 2-nitro-4,5-dimethoxyacetophenone.[5]
Step 2: Condensation
-
The 2-nitro-4,5-dimethoxyacetophenone is then condensed with N,N-dimethylformamide dimethyl acetal (DMF-DMA).[3]
-
This reaction yields 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one.[3]
Step 3: Reduction and Cyclization
-
Dissolve the 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one in a suitable solvent such as methanol.[6]
-
Add a catalyst, for example, Palladium on carbon (Pd/C).[6]
-
Introduce hydrogen gas into the reaction vessel.
-
Stir the mixture at a specified temperature (e.g., 100°C) for 1-24 hours.[6]
-
After the reaction is complete, filter off the catalyst.
-
Concentrate the filtrate and purify the crude product by recrystallization to obtain 4-hydroxy-6,7-dimethoxyquinoline.[6]
Chlorination of 4-hydroxy-6,7-dimethoxyquinoline
The final step in the synthesis of the core intermediate is the chlorination of the hydroxyl group at the 4-position.
Experimental Protocol:
-
In a suitable reaction vessel, add 4-hydroxy-6,7-dimethoxyquinoline (1 equivalent).[6]
-
Add a suitable solvent, for example, diethylene glycol dimethyl ether.[6]
-
While stirring, add a chlorinating agent such as phosphorus oxychloride (e.g., 3.5 equivalents).[6]
-
Heat the reaction mixture to the desired temperature (e.g., 100°C).[6]
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete, cool the mixture and carefully quench the reaction by pouring it into an aqueous solution of a base like potassium carbonate (10%).[5]
-
Stir the quenched mixture for a period (e.g., 2 hours) to allow for the precipitation of the crude product.
-
Collect the solid by suction filtration.
-
Dry the crude product.
-
The crude product can be purified by recrystallization from a mixture of ethanol and ethyl acetate.[5]
Applications as a Synthetic Intermediate
The chlorine atom at the 4-position of this compound is susceptible to nucleophilic aromatic substitution, which allows for the facile introduction of various side chains, a crucial step in the synthesis of targeted kinase inhibitors.[7]
Synthesis of Cabozantinib
Cabozantinib is a potent inhibitor of multiple receptor tyrosine kinases, including MET and VEGFR2.[4]
Experimental Protocol:
Step 1: Synthesis of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline
-
Add 4-chloro-6,7-dimethoxyquinoline, p-aminophenol, and a base such as potassium hydroxide to N,N-dimethylacetamide.[8]
-
Heat the mixture to 90-110°C for approximately 5 hours.[8]
-
After the reaction, cool the mixture and add purified water.
-
Cool to 20-30°C and stir for 1-2 hours.
-
Filter the precipitate, wash with purified water, and dry the filter cake to obtain the intermediate.[8]
Step 2: Amide Coupling
-
Add the intermediate from the previous step, 1-(4-fluorophenylcarbamoyl)cyclopropane-1-carboxylic acid, and a coupling agent like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) to dichloromethane.[8]
-
Add an organic base such as N,N-diisopropylethylamine (DIPEA) and stir for about 3 hours at 20-40°C.[8]
-
Wash the reaction solution with an aqueous sodium hydroxide solution and then with purified water.
-
Concentrate the solution to dryness.
-
Add anhydrous ethanol and stir at 0-10°C for 3-4 hours to induce crystallization.
-
Filter the product, wash with anhydrous ethanol, and dry the filter cake to yield Cabozantinib.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. Figure 2 from An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN112979544A - Preparation method of cabozantinib or salt thereof - Google Patents [patents.google.com]
Antimicrobial properties of quinoline-3-carbonitrile compounds
An In-Depth Technical Guide to the Antimicrobial Properties of Quinoline-3-carbonitrile Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, antimicrobial activity, and mechanism of action of quinoline-3-carbonitrile compounds, a promising class of heterocyclic molecules in the development of new antimicrobial agents.
Synthesis of Quinoline-3-carbonitrile Derivatives
A prevalent and efficient method for synthesizing 2-amino-4-arylquinoline-3-carbonitriles is through a one-pot, three-component reaction involving an aromatic amine, an aromatic aldehyde, and malononitrile. This approach is valued for its operational simplicity and high yields.
Experimental Protocol: One-Pot Synthesis of 2-Amino-4-arylquinoline-3-carbonitriles
This protocol describes a general procedure for the synthesis of 2-amino-4-arylquinoline-3-carbonitriles catalyzed by ammonium chloride.[1]
Materials:
-
Aromatic amine (1 mmol)
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Ammonium chloride (NH4Cl) (10 mol%)
-
Ethanol (15 mL)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Thin-Layer Chromatography (TLC) apparatus
Procedure:
-
Combine the aromatic amine (1 mmol), aromatic aldehyde (1 mmol), malononitrile (1 mmol), and ammonium chloride (10 mol%) in a round-bottom flask.
-
Add 15 mL of ethanol to the flask.
-
Stir the mixture at 80°C under reflux.
-
Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Collect the precipitated solid product by filtration.
-
Wash the product with ethanol to obtain the pure 2-amino-4-arylquinoline-3-carbonitrile derivative.
Visualization of the Synthesis Workflow
Caption: One-pot synthesis of 2-amino-4-arylquinoline-3-carbonitriles.
Antimicrobial Activity of Quinoline-3-carbonitrile Derivatives
The antimicrobial efficacy of quinoline-3-carbonitrile derivatives is quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism.
Data Presentation
The following tables summarize the MIC values of various quinoline-3-carbonitrile derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
Table 1: Antibacterial Activity of Novel Quinolone-Sulfonamide Hybrids (QS series)
| Compound | S. aureus (ATCC 29213) MIC (µg/mL) | B. subtilis (ATCC 3366) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | P. aeruginosa (ATCC 27853) MIC (µg/mL) |
| 3a3 | >1 | >1 | 0.039 | >1 |
| 3a4 | >1 | 0.078 | >1 | >1 |
| 3a5 | 0.039 | >1 | 0.0195 | 0.078 |
| 3a6 | >1 | 0.039 | 0.00975 | >1 |
| 3b4 | >1 | 0.00975 | >1 | >1 |
Data sourced from a study on 2-quinolone-L-alaninate-1,2,3-triazoles.[2]
Table 2: Antifungal Activity of Novel Quinolone-Sulfonamide Hybrids (QS series)
| Compound | A. flavus MIC (µg/mL) | A. niger MIC (µg/mL) | C. albicans MIC (µg/mL) | P. funiculosum MIC (µg/mL) |
| 3a1 | 0.078 | 0.078 | 0.156 | 0.078 |
| 3a2 | 0.078 | 0.156 | 0.078 | 0.078 |
| 3a3 | 0.078 | 0.078 | 0.078 | 0.078 |
| 3a4 | 0.078 | 0.078 | 0.156 | 0.078 |
| 3a5 | 0.078 | 0.078 | 0.078 | 0.078 |
| 3a6 | 0.078 | 0.156 | 0.078 | 0.078 |
| 3b1 | 0.078 | 0.078 | 0.078 | 0.078 |
| 3b2 | 0.078 | 0.078 | 0.078 | 0.078 |
| 3b3 | 0.078 | 0.078 | 0.078 | 0.078 |
| 3b4 | 0.078 | 0.078 | 0.078 | 0.078 |
| 3b5 | 0.078 | 0.078 | 0.078 | 0.078 |
| 3b6 | 0.078 | 0.078 | 0.078 | 0.078 |
Data sourced from a study on 2-quinolone-L-alaninate-1,2,3-triazoles.[2]
Experimental Protocols for Antimicrobial Screening
Protocol 1: Broth Microdilution Method for MIC Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[3]
1. Preparation of Materials:
-
Test Compound (Quinoline Derivative): Prepare a stock solution by accurately weighing the compound and dissolving it in a suitable solvent (e.g., DMSO).
-
Bacterial Strains: Use fresh, 18-24 hour agar plate cultures of the test bacteria.
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is recommended for most non-fastidious bacteria.
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator.
2. Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test bacterium.
-
Transfer the colonies to a tube with sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the adjusted inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[4]
3. Microtiter Plate Preparation:
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the quinoline derivative stock solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this across the plate. Discard 100 µL from the last column of dilutions.[3]
-
Include a growth control (no compound) and a sterility control (no bacteria).
4. Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.
-
Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[3][5]
5. Reading and Interpreting Results:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the quinoline derivative at which there is no visible growth.[4]
Protocol 2: Agar Well Diffusion Method
This method is often used for preliminary screening of antimicrobial activity.
1. Preparation of Materials:
-
Test Compound (Quinoline Derivative): Prepare solutions of the compound at known concentrations.
-
Bacterial Strains: Prepare an inoculum adjusted to the 0.5 McFarland standard as described in the broth microdilution protocol.
-
Media: Mueller-Hinton Agar (MHA) plates.
-
Equipment: Sterile cotton swabs, sterile cork borer (6-8 mm diameter), micropipettes.
2. Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the standardized bacterial inoculum.
-
Evenly swab the entire surface of the MHA plate to create a bacterial lawn.
3. Well Preparation and Sample Addition:
-
Use a sterile cork borer to create wells in the agar.
-
Add a fixed volume (e.g., 50-100 µL) of the quinoline derivative solution to each well.
-
Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound).
4. Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
5. Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
-
A larger zone of inhibition indicates greater antimicrobial activity.
Mechanism of Action: Inhibition of DNA Gyrase
The primary antibacterial target for quinolone compounds is DNA gyrase (a type II topoisomerase), an essential enzyme in bacteria that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[6]
Quinolone-3-carbonitrile derivatives are proposed to inhibit DNA gyrase by stabilizing the complex between the enzyme and DNA. This stabilization traps the enzyme in a state where it has cleaved the DNA, but cannot reseal it. This leads to the accumulation of double-strand DNA breaks, which is ultimately lethal to the bacterial cell. Molecular docking studies have suggested that these compounds interact with the DNA gyrase enzyme, revealing their probable mechanism of action.[7] The binding is thought to involve interactions with specific amino acid residues in the quinolone resistance-determining region (QRDR) of the GyrA subunit of the enzyme.[6]
Visualization of the Proposed Mechanism of Action
Caption: Inhibition of DNA gyrase by quinoline-3-carbonitrile compounds.
References
- 1. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 2. Design, Synthesis, in vitro and in silico Characterization of 2‐Quinolone‐L‐alaninate‐1,2,3‐triazoles as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 5. Broth microdilution - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile: An Essential Building Block for Pharmaceutical Research
For Immediate Release
Shanghai, China – December 28, 2025 – This application note details a robust and reproducible experimental protocol for the synthesis of 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile, a key intermediate in the development of various therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
The synthesis is a two-step process commencing with the formation of a quinolone ring system via a Gould-Jacobs type reaction, followed by a chlorination step. The protocol provides a clear pathway to obtaining this valuable chemical scaffold.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthetic protocol described below.
| Step | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 1 | 6,7-Dimethoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile | C₁₂H₁₀N₂O₃ | 230.22 | ~85 | >300 |
| 2 | This compound | C₁₂H₉ClN₂O₂ | 248.67 | ~90 | 235-238 |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Step 1: Synthesis of 6,7-Dimethoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile
This step involves the cyclization of 3,4-dimethoxyaniline with ethyl (ethoxymethylene)cyanoacetate to form the quinolone core.
Materials:
-
3,4-Dimethoxyaniline
-
Ethyl (ethoxymethylene)cyanoacetate
-
Diphenyl ether
-
Ethanol
Procedure:
-
A mixture of 3,4-dimethoxyaniline (1 equivalent) and ethyl (ethoxymethylene)cyanoacetate (1.1 equivalents) is heated at 130-140°C for 2 hours.
-
The reaction mixture is then added portion-wise to preheated diphenyl ether at 250-260°C.
-
The mixture is maintained at this temperature for 30 minutes, during which the product precipitates.
-
After cooling to room temperature, the solid is collected by filtration, washed with ethanol, and dried to afford 6,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile as a solid.
Step 2: Synthesis of this compound
The intermediate from Step 1 is chlorinated using phosphorus oxychloride to yield the final product.
Materials:
-
6,7-Dimethoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
A suspension of 6,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile (1 equivalent) in phosphorus oxychloride (5-10 equivalents) is treated with a catalytic amount of N,N-dimethylformamide.
-
The reaction mixture is heated to reflux (approximately 110°C) and maintained for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
The excess phosphorus oxychloride is removed under reduced pressure.
-
The residue is cooled in an ice bath and cautiously quenched by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases and the pH is neutral or slightly basic.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent to give pure this compound.
Visualized Experimental Workflow
The following diagram illustrates the synthetic pathway for the preparation of this compound.
Caption: Synthetic scheme for this compound.
Synthesis of 4-hydroxy-6,7-dimethoxyquinoline: A Detailed Guide for Researchers
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the pursuit of advancing pharmaceutical research and development, this document provides detailed application notes and protocols for the synthesis of 4-hydroxy-6,7-dimethoxyquinoline, a key intermediate in the manufacturing of several active pharmaceutical ingredients (APIs). This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of two primary synthetic routes, complete with step-by-step experimental procedures, quantitative data, and workflow visualizations.
4-Hydroxy-6,7-dimethoxyquinoline is a crucial building block in the synthesis of various therapeutic agents, most notably as a precursor to kinase inhibitors used in oncology. The efficient and scalable synthesis of this quinoline derivative is therefore of significant interest to the medicinal chemistry community. This document outlines two well-established methods: the Gould-Jacobs reaction starting from 3,4-dimethoxyaniline and an alternative route commencing with 3,4-dimethoxyacetophenone.
Synthetic Pathways Overview
Two principal synthetic routes for the preparation of 4-hydroxy-6,7-dimethoxyquinoline are detailed herein. The first is the classic Gould-Jacobs reaction, a robust method for quinoline synthesis. The second is a multi-step process involving the nitration of 3,4-dimethoxyacetophenone, followed by condensation and reductive cyclization.
Application Notes and Protocols: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the chlorination of 4-hydroxy-6,7-dimethoxyquinoline to synthesize 4-chloro-6,7-dimethoxyquinoline, a crucial intermediate in the development of various pharmaceutical compounds, notably targeted anticancer agents such as Cabozantinib and Tivozanib.[1][2] Detailed experimental protocols, quantitative data summaries, and troubleshooting guidelines are presented to ensure a reproducible and efficient synthesis. The primary method described herein utilizes phosphorus oxychloride (POCl₃) as the chlorinating agent.[2]
Introduction
The conversion of the hydroxyl group at the 4-position of the quinoline ring to a chlorine atom is a pivotal transformation in medicinal chemistry. The resulting 4-chloro-6,7-dimethoxyquinoline is a versatile building block for the synthesis of kinase inhibitors that target signaling pathways implicated in tumor progression and proliferation.[3][4] The protocol outlined below is based on established and reliable procedures, ensuring a high yield of the desired product.[5]
Chemical Reaction Scheme
The overall reaction involves the treatment of 4-hydroxy-6,7-dimethoxyquinoline with phosphorus oxychloride. The hydroxyl group is converted into a phosphate ester intermediate, which is subsequently displaced by a chloride ion to yield the 4-chloroquinoline product.[6]
Caption: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the chlorination reaction, providing a clear comparison of different reaction conditions.
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |
| 4-hydroxy-6,7-dimethoxyquinoline | C₁₁H₁₁NO₃ | 205.21 | Off-white to yellow solid | 285-290 |
| Phosphorus Oxychloride | POCl₃ | 153.33 | Colorless to pale yellow, fuming liquid | 1.25 |
| 4-chloro-6,7-dimethoxyquinoline | C₁₁H₁₀ClNO₂ | 223.66 | Light brown or gray solid | 130-136 |
Table 2: Summary of Reaction Conditions and Yields [2][5]
| Method | Chlorinating Agent | Solvent | Reactant Ratio (Substrate:POCl₃) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phosphorus Oxychloride | None (POCl₃ as solvent) | 1g : 5-50 mL | 90-100 | 4-12 | Not Specified |
| 2 | Phosphorus Oxychloride | Diethylene glycol dimethyl ether | 1 : 3.5 (molar) | 100 | 6 | 79.2 |
Detailed Experimental Protocol
This protocol is adapted from a reliable, reported procedure.[5]
Materials:
-
4-hydroxy-6,7-dimethoxyquinoline (11.7 g, 0.057 mol)[6]
-
Phosphorus oxychloride (POCl₃) (30.4 g, 0.20 mol)[5]
-
Diethylene glycol dimethyl ether (100 mL)[5]
-
10% Aqueous potassium carbonate solution (1200 mL)[5]
-
Ethyl acetate[5]
-
Ethanol[5]
-
250 mL reaction flask
-
Stirrer
-
Heating mantle
-
Condenser
-
Filtration apparatus
Procedure:
-
Reaction Setup:
-
Reaction:
-
Work-up and Isolation:
-
After the reaction is complete, cool the solution to 20°C.[5][6]
-
In a well-ventilated fume hood, slowly and carefully pour the reaction mixture into 1200 mL of a 10% aqueous potassium carbonate solution, as this quenching process is exothermic and releases HCl gas.[5]
-
Stir the resulting mixture for 2 hours, during which a solid precipitate will form.[5][6]
-
Collect the solid product by suction filtration.[5]
-
-
Purification:
-
Dry the crude product.
-
Purify the crude solid by recrystallization from a 1:1 (v/v) mixture of ethyl acetate and ethanol (approximately 120 mL of the solvent mixture can be used).[5][6]
-
Collect the purified crystals by suction filtration and dry them to obtain the final product, 4-chloro-6,7-dimethoxyquinoline. The expected yield is approximately 10.1 g (79.2%).[6]
-
Experimental Workflow
The following diagram illustrates the workflow for the chlorination of 4-hydroxy-6,7-dimethoxyquinoline.
Caption: Experimental workflow for the synthesis of 4-chloro-6,7-dimethoxyquinoline.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | 1. Incomplete reaction due to insufficient heating, short reaction time, or inadequate amount of chlorinating agent.[6] 2. Decomposition of starting material or product from prolonged exposure to high temperatures.[6] 3. Moisture in the reaction, which decomposes the POCl₃.[6][7] 4. Poor quality of reagents.[6] | 1. Ensure the reaction is heated to the appropriate temperature (90-120°C) for a sufficient duration (4-12 hours). Monitor with TLC. Consider a modest increase in the molar equivalents of POCl₃.[6] 2. Avoid unnecessarily long reaction times or excessive temperatures.[6] 3. Use freshly distilled POCl₃ and ensure all glassware is thoroughly dried. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[6] 4. Use high-purity reagents.[6] |
| Formation of Dark-Colored Impurities | The electron-rich nature of the quinoline ring can be susceptible to side reactions, especially at high temperatures.[6] | Maintain the reaction temperature within the recommended range. A gradual increase in temperature might be beneficial.[6] |
| Difficult Purification | 1. Co-precipitation of the product and byproducts with similar solubility profiles.[6] 2. Hydrolysis of the 4-chloro group back to the 4-hydroxy group during workup.[6] | 1. Experiment with different solvent systems for recrystallization. Column chromatography over silica gel may be necessary for high purity.[6] 2. When quenching the reaction, do so at a low temperature (e.g., by pouring the reaction mixture onto crushed ice). Neutralize the solution carefully and extract the product promptly.[6] |
Safety Precautions
-
Phosphorus oxychloride (POCl₃): This reagent is corrosive and reacts violently with water. It is also a lachrymator. Handle it in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Quenching: The quenching of POCl₃ is highly exothermic and releases hydrogen chloride (HCl) gas. This step must be performed slowly and with caution in a fume hood.
-
Solvents: Handle flammable organic solvents in well-ventilated areas and away from ignition sources.
-
A thorough risk assessment should be conducted before commencing the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Large-Scale Synthesis of 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile, a key intermediate in the manufacturing of various pharmaceutical compounds. The synthesis is a two-step process commencing with the cyclocondensation of 2-amino-4,5-dimethoxybenzonitrile to form 4-hydroxy-6,7-dimethoxyquinoline-3-carbonitrile, followed by a chlorination reaction to yield the final product. This methodology is selected for its efficiency, scalability, and the use of readily available starting materials.
Introduction
This compound is a crucial building block in medicinal chemistry, particularly in the development of targeted cancer therapies. Its structure is a key component of several tyrosine kinase inhibitors (TKIs). The efficient and robust large-scale synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry to ensure a consistent and high-quality supply chain for drug manufacturing. The protocols outlined herein are designed to be scalable and reproducible, with a focus on safety and yield optimization.
Synthetic Workflow
The overall synthetic process can be divided into two main stages:
-
Stage 1: Synthesis of 4-Hydroxy-6,7-dimethoxyquinoline-3-carbonitrile
-
Stage 2: Chlorination of 4-Hydroxy-6,7-dimethoxyquinoline-3-carbonitrile
A schematic of the synthetic workflow is presented below.
Caption: Two-stage synthetic workflow for this compound.
Data Presentation
Table 1: Reagents for the Synthesis of 4-Hydroxy-6,7-dimethoxyquinoline-3-carbonitrile
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio |
| 2-Amino-4,5-dimethoxybenzonitrile | C₉H₁₀N₂O₂ | 178.19 | 1.0 |
| Ethyl Cyanoacetate | C₅H₇NO₂ | 113.11 | 1.2 |
| Diphenyl Ether | C₁₂H₁₀O | 170.21 | Solvent |
| Sodium Metal | Na | 22.99 | Catalytic |
Table 2: Reaction Parameters for the Synthesis of 4-Hydroxy-6,7-dimethoxyquinoline-3-carbonitrile
| Parameter | Value |
| Reaction Temperature | 250-260 °C |
| Reaction Time | 1-2 hours |
| Work-up | Cooling, filtration, washing with toluene and ethanol |
| Expected Yield | 80-90% |
Table 3: Reagents for the Chlorination of 4-Hydroxy-6,7-dimethoxyquinoline-3-carbonitrile
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio |
| 4-Hydroxy-6,7-dimethoxyquinoline-3-carbonitrile | C₁₂H₉N₂O₃ | 230.22 | 1.0 |
| Phosphorus Oxychloride (POCl₃) | POCl₃ | 153.33 | 5.0 - 10.0 |
| Toluene | C₇H₈ | 92.14 | Solvent |
Table 4: Reaction Parameters for the Chlorination of 4-Hydroxy-6,7-dimethoxyquinoline-3-carbonitrile
| Parameter | Value |
| Reaction Temperature | 100-110 °C |
| Reaction Time | 4-6 hours |
| Work-up | Cooling, quenching with ice-water, neutralization, filtration, washing |
| Expected Yield | 85-95% |
Experimental Protocols
Stage 1: Synthesis of 4-Hydroxy-6,7-dimethoxyquinoline-3-carbonitrile
This protocol is based on a high-temperature cyclocondensation reaction, similar to the Gould-Jacobs reaction.
Materials:
-
2-Amino-4,5-dimethoxybenzonitrile
-
Ethyl Cyanoacetate
-
Diphenyl Ether
-
Sodium Metal
-
Toluene
-
Ethanol
Equipment:
-
Large-scale reaction vessel with mechanical stirrer, thermometer, and reflux condenser
-
Heating mantle
-
Filtration apparatus
-
Drying oven
Procedure:
-
Reactor Setup: Charge the reaction vessel with diphenyl ether and heat to 250-260 °C with stirring.
-
Reactant Addition: In a separate vessel, prepare a mixture of 2-amino-4,5-dimethoxybenzonitrile and ethyl cyanoacetate. Slowly add this mixture to the hot diphenyl ether. A catalytic amount of sodium metal can be added to facilitate the reaction.
-
Reaction: Maintain the reaction temperature at 250-260 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product will precipitate as a solid.
-
Isolation: Filter the solid product and wash thoroughly with toluene and then with ethanol to remove residual diphenyl ether and unreacted starting materials.
-
Drying: Dry the isolated solid in a vacuum oven to obtain 4-hydroxy-6,7-dimethoxyquinoline-3-carbonitrile.
Stage 2: Chlorination of 4-Hydroxy-6,7-dimethoxyquinoline-3-carbonitrile
Materials:
-
4-Hydroxy-6,7-dimethoxyquinoline-3-carbonitrile
-
Phosphorus Oxychloride (POCl₃)
-
Toluene
-
Ice
-
Aqueous sodium bicarbonate solution
Equipment:
-
Reaction vessel with mechanical stirrer, thermometer, and reflux condenser
-
Heating mantle
-
Addition funnel
-
Filtration apparatus
-
Drying oven
Procedure:
-
Reactor Setup: Charge the reaction vessel with 4-hydroxy-6,7-dimethoxyquinoline-3-carbonitrile and toluene.
-
Reagent Addition: Slowly add phosphorus oxychloride (POCl₃) to the suspension with stirring. The addition is exothermic and should be controlled to maintain the temperature below 40 °C.
-
Reaction: After the addition is complete, heat the reaction mixture to 100-110 °C and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃.
-
Neutralization and Isolation: Neutralize the acidic aqueous mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product will precipitate as a solid. Filter the solid, wash with water until the filtrate is neutral, and then dry.
-
Drying: Dry the crude product in a vacuum oven to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetonitrile if required.
Safety Precautions
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
High-Temperature Reactions: The cyclocondensation step is performed at high temperatures. Ensure proper temperature control and take precautions against thermal burns.
-
Solvents: Toluene and diphenyl ether are flammable and have associated health risks. Handle in a well-ventilated area and avoid inhalation or skin contact.
-
Sodium Metal: Reacts violently with water. Handle under an inert atmosphere.
A thorough risk assessment should be conducted before commencing any large-scale synthesis.
Logical Troubleshooting Flowchart for Chlorination
Caption: Troubleshooting flowchart for the chlorination step.
Purification of 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile by Recrystallization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile is a key intermediate in the synthesis of various biologically active compounds. Achieving high purity of this intermediate is critical for the successful synthesis of target molecules and for ensuring the reliability of biological screening data. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, offering an effective means to remove impurities by leveraging differences in solubility.
Principle of Recrystallization
Recrystallization involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. The impurities, which are present in smaller quantities or have different solubility profiles, remain in the solvent. The purified crystals can then be isolated by filtration.
Recommended Purification Method: Mixed-Solvent Recrystallization
For the purification of quinoline derivatives, a mixed-solvent system is often advantageous. Based on protocols for the closely related compound, 4-chloro-6,7-dimethoxyquinoline, a mixture of ethanol and ethyl acetate is a highly effective solvent system for recrystallization.[1][2][3] A patent for the synthesis of the aforementioned quinoline analog suggests a volume ratio of ethanol to ethyl acetate between 1:0.5 and 1:2, with a 1:1 ratio being optimal.[3] This solvent system provides a good balance of solubility at elevated temperatures and insolubility at lower temperatures, facilitating efficient crystal formation and high recovery of the purified product.
Experimental Protocol: Recrystallization of this compound
This protocol details the steps for the purification of crude this compound using a mixed-solvent system of ethanol and ethyl acetate.
Materials and Equipment:
-
Crude this compound
-
Ethanol (reagent grade)
-
Ethyl acetate (reagent grade)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula
-
Glass rod
-
Ice bath
-
Drying oven or vacuum desiccator
Procedure:
-
Solvent Preparation: Prepare a 1:1 (v/v) mixture of ethanol and ethyl acetate.
-
Dissolution:
-
Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of the 1:1 ethanol/ethyl acetate solvent mixture to the flask.
-
Gently heat the mixture with stirring on a hot plate or in a heating mantle.
-
Continue to add the solvent mixture portion-wise until the solid completely dissolves. Avoid adding a large excess of solvent to ensure a good recovery yield.
-
-
Hot Filtration (Optional):
-
If any insoluble impurities are observed in the hot solution, perform a hot filtration. To do this, preheat a second Erlenmeyer flask and a funnel with fluted filter paper.
-
Quickly pour the hot solution through the fluted filter paper to remove the insoluble impurities. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Remove the flask containing the clear solution from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold ethanol/ethyl acetate solvent mixture.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent mixture to remove any residual soluble impurities.
-
-
Drying:
-
Carefully transfer the purified crystals to a watch glass or drying dish.
-
Dry the crystals in a drying oven at a moderate temperature (e.g., 50-60 °C) or in a vacuum desiccator until a constant weight is achieved.
-
Purity Assessment:
The purity of the recrystallized this compound should be assessed using appropriate analytical techniques such as:
-
Melting Point: A sharp melting point range close to the literature value indicates high purity.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system suggests the absence of major impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for determining the purity of the compound and quantifying any residual impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify any impurities.
Data Presentation
The following table provides a template for recording and comparing quantitative data from the recrystallization process.
| Parameter | Before Recrystallization | After Recrystallization |
| Appearance | (e.g., Yellowish powder) | (e.g., Off-white crystalline solid) |
| Weight (g) | (Initial weight of crude material) | (Final weight of dried crystals) |
| Yield (%) | - | (Calculated yield) |
| Melting Point (°C) | (Melting range of crude material) | (Melting range of purified material) |
| Purity (by HPLC, %) | (Purity of crude material) | (Purity of purified material) |
Alternative Purification Strategies
Should recrystallization from ethanol/ethyl acetate prove suboptimal, the following alternative methods can be considered:
-
Alternative Solvent Systems: Other solvent systems reported for the purification of quinoline derivatives include N,N-dimethylformamide (DMF)/water and ethyl acetate as a single solvent.[4][5]
-
Column Chromatography: For the removal of closely related impurities, column chromatography over silica gel can be an effective technique.[6][7] To prevent potential degradation of basic quinoline compounds on acidic silica gel, the silica gel can be deactivated by pre-treating with a solvent system containing a small amount of a base like triethylamine.[6]
-
Crystallization via Salt Formation: For quinoline derivatives that are difficult to crystallize as the free base, forming a salt (e.g., with phosphoric acid) can facilitate crystallization and purification.[8] The purified salt can then be neutralized to afford the pure free base.
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow of the recrystallization process.
Caption: Workflow for the purification of this compound by recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 4. chemijournal.com [chemijournal.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Note and Protocol for the Purification of 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile using Column Chromatography
Introduction
4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile is a key intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds.[1] Its high purity is often a critical prerequisite for successful subsequent reactions and for ensuring the desired pharmacological profile of the final product. Column chromatography is a highly effective method for the purification of this compound, offering superior separation of the target molecule from unreacted starting materials and other process-related impurities.[2]
This document provides a detailed protocol for the purification of this compound using normal-phase column chromatography with a silica gel stationary phase.
Physicochemical Properties and Impurity Profile
The purification strategy is designed based on the anticipated physicochemical properties of this compound and its common impurities. The primary impurity is often the unreacted starting material, 4-hydroxy-6,7-dimethoxyquinoline-3-carbonitrile, from the chlorination reaction.[3] The target compound is a moderately polar molecule.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Polarity |
| This compound | C₁₂H₉ClN₂O₂ | 248.67 | Moderately Polar |
| 4-Hydroxy-6,7-dimethoxyquinoline-3-carbonitrile (Impurity) | C₁₂H₁₀N₂O₃ | 230.22 | More Polar than the chlorinated product |
Experimental Protocol
This protocol outlines the purification of crude this compound using a silica gel stationary phase and a gradient elution with a petroleum ether and ethyl acetate mobile phase.
Materials and Equipment
| Category | Item |
| Chemicals | Crude this compound |
| Silica gel (230-400 mesh) | |
| Petroleum ether (or Hexane) | |
| Ethyl acetate (EtOAc) | |
| Dichloromethane (DCM) | |
| Sand (acid-washed) | |
| Equipment | Glass chromatography column |
| Solvent reservoir | |
| Round bottom flasks | |
| Fraction collector or test tubes | |
| Thin Layer Chromatography (TLC) plates (silica gel coated) | |
| TLC developing chamber | |
| UV lamp (254 nm) | |
| Rotary evaporator | |
| Glass wool or cotton |
Stationary Phase Preparation (Slurry Method)
-
Determine Silica Gel Quantity: A general guideline is to use a 50:1 to 100:1 ratio of silica gel to crude product by weight.
-
Prepare the Slurry: In a beaker, create a slurry of the silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in petroleum ether).
-
Pack the Column:
-
Insert a small plug of glass wool or cotton at the bottom of the column.
-
Add a thin layer of sand over the plug.
-
Pour the silica gel slurry into the column, continuously tapping the column to ensure even packing and to dislodge any air bubbles.
-
Allow the silica to settle and drain the excess solvent until the solvent level is just above the silica bed. Ensure the column does not run dry.[2]
-
Sample Preparation and Loading (Dry Loading)
-
Dissolve the Crude Product: Dissolve the crude this compound in a minimal amount of a suitable solvent like dichloromethane (DCM).
-
Adsorb onto Silica: Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the dissolved sample.
-
Evaporate the Solvent: Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.[2]
-
Load the Column: Carefully add the prepared powder to the top of the packed silica gel column. Add a thin protective layer of sand on top of the sample.
Elution and Fraction Collection
-
Initial Elution: Begin the elution with a low-polarity mobile phase, such as 10% ethyl acetate in petroleum ether.
-
Gradient Elution: Gradually increase the polarity of the mobile phase to elute the compounds. A suggested gradient is as follows:
-
10% Ethyl Acetate in Petroleum Ether (to elute non-polar impurities)
-
20-30% Ethyl Acetate in Petroleum Ether (to elute the target compound)
-
50% Ethyl Acetate in Petroleum Ether (to elute more polar impurities)
-
-
Fraction Collection: Collect fractions of a consistent volume in test tubes or using a fraction collector.
-
Monitoring: Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 30% ethyl acetate in petroleum ether) and visualize the spots under a UV lamp at 254 nm.
Product Isolation
-
Identify Pure Fractions: Analyze the TLC plates to identify the fractions containing the pure this compound.
-
Combine and Evaporate: Combine the pure fractions in a round bottom flask and remove the solvent using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum to remove any residual solvent.
-
Characterization: Confirm the purity and identity of the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point).
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor Separation | Incorrect mobile phase polarity. | Optimize the mobile phase polarity using TLC. Aim for an Rf value of 0.2-0.3 for the target compound. |
| Compound Streaking on TLC/Column | Interaction of the basic quinoline nitrogen with acidic silica gel. | Add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase to improve the peak shape.[4] |
| Product Does Not Elute | The mobile phase is not polar enough. | Gradually increase the proportion of ethyl acetate in the mobile phase. A small percentage of methanol can be added for very polar compounds. |
| Column Cracking | Improper packing or running the column dry. | Ensure the silica gel is packed evenly as a slurry and that the solvent level never drops below the top of the stationary phase. |
References
Application Notes and Protocols for the Analytical Characterization of 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile is a key intermediate in the synthesis of various pharmaceutical compounds, including targeted kinase inhibitors.[1] Its unique structure, featuring a quinoline core with chloro, dimethoxy, and carbonitrile functional groups, necessitates thorough analytical characterization to ensure its identity, purity, and quality. These application notes provide detailed protocols for the essential analytical methods used to characterize this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 214470-55-0 | [2] |
| Molecular Formula | C₁₂H₉ClN₂O₂ | [2][3] |
| Molecular Weight | 248.67 g/mol | [2][3] |
| Appearance | Solid | [3] |
| Purity | >95% (typical) | [3] |
Analytical Methods Workflow
The following diagram illustrates a typical workflow for the comprehensive analytical characterization of this compound.
References
Application Note: Thin-Layer Chromatography (TLC) Monitoring of 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile Synthesis
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for monitoring the synthesis of 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile via the chlorination of its precursor, 4-hydroxy-6,7-dimethoxy-quinoline-3-carbonitrile. Thin-Layer Chromatography (TLC) is presented as a rapid, efficient, and cost-effective method to track the reaction's progress, ensuring optimal yield and purity.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds, notably as a building block for kinase inhibitors used in oncology research.[1] Its synthesis typically involves the chlorination of 4-hydroxy-6,7-dimethoxy-quinoline-3-carbonitrile using a chlorinating agent such as phosphorus oxychloride (POCl₃).[2]
Effective reaction monitoring is crucial to determine the point of completion, preventing the formation of impurities from over-reaction or isolating a mixture with unreacted starting material from under-reaction. TLC is an indispensable tool for this purpose, allowing for the qualitative assessment of the presence of starting material, product, and any potential byproducts. This is achieved by separating the compounds on a silica plate based on polarity. The less polar product, this compound, will travel further up the TLC plate (higher Retention Factor, Rf) than the more polar starting material, 4-hydroxy-6,7-dimethoxy-quinoline-3-carbonitrile.
Experimental Protocol
Materials and Equipment
-
Chemicals:
-
4-hydroxy-6,7-dimethoxy-quinoline-3-carbonitrile (Starting Material)
-
Phosphorus oxychloride (POCl₃) or other suitable chlorinating agent
-
Reaction solvent (e.g., Diethylene glycol dimethyl ether, Toluene, or Acetonitrile)[2][3]
-
TLC Plates: Silica gel 60 F₂₅₄
-
TLC Mobile Phase (Eluent): e.g., Dichloromethane:Petroleum Ether (1:8) or Ethyl Acetate:Hexane (e.g., 3:7)[2][4]
-
Dichloromethane (for sample preparation)
-
Deionized Water
-
-
Equipment:
-
Reaction vessel and condenser
-
Heating mantle and stirrer
-
TLC developing chamber
-
Capillary tubes for spotting
-
UV Lamp (254 nm)
-
Standard laboratory glassware
-
Fume hood
-
Synthesis: Chlorination Reaction
The following is a generalized procedure and should be adapted based on specific literature precedents.
-
Reactor Setup: In a fume hood, equip a dry reaction vessel with a stirrer and reflux condenser. Add 4-hydroxy-6,7-dimethoxy-quinoline-3-carbonitrile (1 equivalent).
-
Solvent Addition: Add the chosen anhydrous solvent (e.g., diethylene glycol dimethyl ether).[2]
-
Reagent Addition: While stirring, carefully add the chlorinating agent, such as phosphorus oxychloride (e.g., 1 to 3 equivalents).[3]
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 90-120°C).[2][3]
-
Monitoring: Begin monitoring the reaction progress using the TLC protocol detailed below after approximately 30-60 minutes, and then at regular intervals.
TLC Monitoring Protocol
-
Prepare the TLC Chamber: Pour the chosen mobile phase (eluent) into the TLC developing chamber to a depth of about 0.5 cm. Cover the chamber and allow the atmosphere to saturate with solvent vapor for at least 10 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline (origin) about 1 cm from the bottom of the silica gel plate.[5] Mark lanes for the starting material (SM), a co-spot (C), and the reaction mixture (R).
-
Prepare Samples for Spotting:
-
Reaction Mixture (R): Using a glass capillary, withdraw a tiny drop of the reaction mixture. Dilute it in a small vial with a few drops of dichloromethane.
-
Starting Material (SM): Dissolve a small amount of the 4-hydroxy-6,7-dimethoxy-quinoline-3-carbonitrile in a separate vial with dichloromethane to create a reference solution.
-
-
Spot the TLC Plate:
-
Using a clean capillary tube for each sample, lightly touch the end to the corresponding lane on the baseline. Keep the spots small (1-2 mm in diameter) to ensure good separation.[5]
-
In the "C" lane, spot the starting material first, then carefully spot the reaction mixture directly on top of it. This co-spot helps to confirm the identity of the starting material spot in the reaction lane.
-
-
Develop the Plate: Carefully place the spotted TLC plate into the prepared chamber, ensuring the baseline is above the solvent level.[5] Cover the chamber and allow the solvent to ascend the plate via capillary action until it is about 1 cm from the top.
-
Visualize and Interpret:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
-
Visualize the separated spots under a UV lamp at 254 nm.[4] Circle the visible spots with a pencil.
-
The reaction is considered complete when the spot corresponding to the starting material is no longer visible, or is only faintly visible, in the reaction mixture lane.[2]
-
Data Presentation and Interpretation
The progress of the reaction is determined by comparing the spots in the different lanes. The product is less polar than the starting material and will therefore have a higher Rf value.
Table 1: Representative TLC Data for Reaction Monitoring
| Compound Name | Role | Expected Polarity | Representative Rf Value* | Visualization Method |
| 4-hydroxy-6,7-dimethoxy-quinoline-3-carbonitrile | Starting Material | High | ~0.2 - 0.4 | UV (254 nm) |
| This compound | Product | Low | ~0.6 - 0.8 | UV (254 nm) |
*Note: Rf values are highly dependent on the specific TLC plate, mobile phase composition, temperature, and chamber saturation. The values provided are for illustrative purposes. Researchers should establish their own reference Rf values under their specific conditions.
Visual Workflow
The following diagram illustrates the logical workflow for the synthesis and TLC monitoring process.
References
Application Notes and Protocols for the Synthesis and Evaluation of c-Met Inhibitors Derived from 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are pivotal in cellular processes such as proliferation, survival, and motility.[1] Dysregulation of the HGF/c-Met signaling pathway is a known driver in the development and progression of numerous cancers, establishing it as a critical target for anticancer drug development. The quinoline scaffold has emerged as a versatile nucleus in the design of potent kinase inhibitors.[2] This document provides detailed application notes and protocols for the synthesis of c-Met inhibitors utilizing 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile as a key starting material, and for their subsequent biological evaluation.
While specific examples of c-Met inhibitors derived directly from this compound are not extensively reported in publicly available literature, the protocols provided herein are based on established synthetic methodologies for closely related 4-anilino-6,7-dimethoxyquinoline and 4-anilino-quinoline-3-carbonitrile analogs, which have shown significant activity against various protein kinases.[3][4]
Synthetic Chemistry: Synthesis of 4-(Anilino)-6,7-dimethoxy-quinoline-3-carbonitrile Derivatives
The core synthetic strategy involves a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the 4-position of the 6,7-dimethoxy-quinoline-3-carbonitrile ring is displaced by a primary amine, typically a substituted aniline, to yield the target c-Met inhibitor.
Experimental Protocol 1: General Procedure for the Synthesis of 4-(Anilino)-6,7-dimethoxy-quinoline-3-carbonitrile Derivatives
This protocol is adapted from established procedures for the synthesis of related 4-anilinoquinolines.[3]
Materials:
-
This compound
-
Substituted aniline (e.g., 3-chloroaniline, 4-fluoroaniline, etc.)
-
Isopropanol (or other suitable high-boiling solvent such as n-butanol or DMF)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Silica gel for column chromatography
-
Eluents for chromatography (e.g., dichloromethane/methanol or hexane/ethyl acetate mixtures)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the desired substituted aniline (1.1-1.5 eq).
-
Add a suitable solvent, such as isopropanol, to the flask.
-
Stir the mixture at reflux temperature for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash it with a small amount of cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the pure 4-(anilino)-6,7-dimethoxy-quinoline-3-carbonitrile derivative.
-
Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, and HRMS).
Quantitative Data for Synthesis of Representative c-Met Inhibitors
The following table summarizes the synthesis of representative 4-anilino-6,7-dimethoxyquinoline derivatives (without the 3-carbonitrile group) to provide an indication of expected yields for this type of reaction.[3]
| Compound ID | Substituted Aniline | Yield (%) |
| 12a | 2-(2-Fluorophenyl)-1H-benzo[d]imidazol-6-amine | 54 |
| 12e | 2-(3-Chlorophenyl)-1H-benzo[d]imidazol-6-amine | 46 |
| 12f | 2-(4-Chlorophenyl)-1H-benzo[d]imidazol-6-amine | 58 |
| 12i | 2-(3-Iodophenyl)-1H-benzo[d]imidazol-6-amine | 60 |
| 12r | 2-(3,4-Dichlorophenyl)-1H-benzo[d]imidazol-6-amine | 52 |
Biological Evaluation of Synthesized c-Met Inhibitors
c-Met Signaling Pathway and Inhibition
The binding of HGF to the c-Met receptor induces its dimerization and autophosphorylation at key tyrosine residues, leading to the activation of downstream signaling cascades like the RAS/MAPK and PI3K/AKT pathways. These pathways are crucial for cell proliferation, survival, and motility.[1] The synthesized quinoline-based inhibitors are designed to be ATP-competitive, binding to the kinase domain of c-Met and preventing its autophosphorylation, thereby blocking downstream signaling.
Caption: The c-Met signaling pathway and the point of inhibition.
Experimental Workflow for Biological Evaluation
The following diagram illustrates the typical workflow for evaluating the synthesized compounds.
Caption: Experimental workflow for synthesis and evaluation.
Experimental Protocol 2: In Vitro c-Met Kinase Assay (LANCE® TR-FRET)
This protocol is a high-throughput method to determine the direct inhibitory effect of the synthesized compounds on c-Met kinase activity.
Materials:
-
Recombinant human c-Met enzyme
-
ULight™-poly GT substrate
-
Europium-labeled anti-phosphotyrosine antibody (Eu-antibody)
-
ATP
-
1X Kinase Buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection Buffer
-
EDTA
-
Synthesized quinoline inhibitors and a control inhibitor (e.g., Cabozantinib)
-
384-well plates
-
TR-FRET-enabled plate reader
Procedure:
-
Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized inhibitors in 1X Kinase Buffer containing a constant percentage of DMSO (not to exceed 1% in the final assay volume). Prepare these solutions at a 4x final concentration.
-
Assay Plate Setup: Add 5 µL of the 4x inhibitor dilutions to the appropriate wells of a 384-well plate. For positive (0% inhibition) and negative (100% inhibition) controls, add 5 µL of 1X Kinase Buffer with DMSO.
-
Enzyme Addition: Dilute the recombinant c-Met enzyme in 1X Kinase Buffer to a 4x working concentration. Add 5 µL of the diluted enzyme to all wells except the negative controls.
-
Initiate Kinase Reaction: Prepare a 2x working solution of ULight™-poly GT substrate and ATP in 1X Kinase Buffer. Add 10 µL of this mix to all wells to start the reaction. The final volume should be 20 µL.
-
Incubation: Cover the plate and incubate for 60 minutes at room temperature.
-
Stop and Detect: Prepare a Stop/Detection mix by diluting the Eu-antibody in 1X Detection Buffer containing 20 mM EDTA. Add 10 µL of this mix to all wells.
-
Incubation: Cover the plate and incubate for an additional 60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET-enabled plate reader (Excitation: 320 or 340 nm; Emission: 615 nm and 665 nm).
-
Data Analysis: Calculate the TR-FRET ratio and determine the percent inhibition for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Experimental Protocol 3: MTT Cell Proliferation Assay
This assay assesses the cytotoxic or cytostatic effects of the synthesized inhibitors on cancer cell lines with dysregulated c-Met signaling.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, MKN-45)[3]
-
Cell culture medium (e.g., RPMI-1640 or DMEM) with supplements (FBS, Penicillin-Streptomycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized quinoline inhibitors for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Add 100 µL of solubilization solution to each well and incubate in the dark at room temperature for at least 2 hours, with gentle shaking, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value for cell proliferation inhibition.
Experimental Protocol 4: Western Blot for c-Met Phosphorylation
This protocol confirms that the synthesized inhibitors block the c-Met signaling pathway within cells by assessing the phosphorylation status of the c-Met receptor.
Materials:
-
Cancer cell lines
-
Synthesized quinoline inhibitors
-
HGF
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-c-Met (e.g., pTyr1234/1235), anti-total-c-Met
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Culture the cells and treat them with the synthesized inhibitors for a specified time, followed by stimulation with HGF to induce c-Met phosphorylation.
-
Cell Lysis: Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer and then incubate with the primary antibody against phospho-c-Met overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the signal using an ECL reagent and an imaging system.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total c-Met and a loading control protein.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-c-Met signal to the total c-Met signal and the loading control.
Summary of Biological Activity Data
The following table presents the c-Met kinase inhibitory activity and antiproliferative activity of representative 4-anilino-6,7-dimethoxyquinoline derivatives (without the 3-carbonitrile group) to provide an indication of the expected potency for this class of compounds.[3]
| Compound ID | c-Met IC₅₀ (µM) | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | MKN-45 IC₅₀ (µM) |
| 12n | 0.030 ± 0.008 | 7.3 ± 1.0 | 6.1 ± 0.6 | 13.4 ± 0.5 |
| Cabozantinib | 0.021 ± 0.005 | 6.5 ± 0.8 | 5.3 ± 0.5 | 11.2 ± 1.1 |
Data are presented as mean ± SD (n=3).
Conclusion
The protocols and data presented in this document provide a comprehensive framework for the synthesis and biological evaluation of c-Met inhibitors derived from this compound. By employing these methodologies, researchers can effectively synthesize novel quinoline-based compounds and characterize their potential as targeted anticancer agents. The provided quantitative data for analogous compounds serves as a valuable benchmark for these research and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as inhibitors of kinases of the Ras-MAPK signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Protocol for In Vitro c-Met Kinase Assay Using Quinoline Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in various cellular processes, including proliferation, motility, migration, and invasion.[1][2] Dysregulation of the HGF/c-Met signaling pathway through mechanisms like gene amplification, mutation, or protein overexpression is implicated in the development and progression of numerous human cancers.[1][3] This aberrant signaling can lead to tumor growth, angiogenesis, and metastasis, making c-Met a significant target for anticancer drug development.[3][4]
Quinoline-based molecules have emerged as a versatile and promising class of small molecule inhibitors targeting various protein kinases, including c-Met.[5][6][7][8] Their scaffold allows for diverse chemical modifications to optimize potency and selectivity.[8] This application note provides a detailed protocol for an in vitro biochemical assay to determine the inhibitory activity (IC50) of novel quinoline derivatives against the c-Met kinase. The protocol is based on a luminescence-based kinase assay that measures the amount of ADP produced, which is directly proportional to kinase activity.
c-Met Signaling Pathway
The binding of HGF to the c-Met receptor induces receptor dimerization and autophosphorylation of tyrosine residues within the kinase domain.[9] This activation triggers the recruitment of signaling proteins and the initiation of multiple downstream cascades, including the PI3K/AKT, RAS/MAPK, and STAT pathways, which collectively promote cell proliferation, survival, and motility.[2][4][10]
Caption: Figure 1: Simplified c-Met Signaling Pathway
Experimental Protocol: In Vitro c-Met Kinase Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of quinoline derivatives against the c-Met kinase using a luminescence-based assay format (e.g., ADP-Glo™).[11][12] The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.[11][13][14]
Workflow for In Vitro c-Met Kinase Assay
The general workflow involves preparing the reagents, performing serial dilutions of the test compounds, initiating the kinase reaction, and then detecting the resulting signal to quantify kinase activity.[9]
Caption: Figure 2: General Workflow for an In Vitro c-Met Kinase Assay
Materials and Reagents
-
Enzyme: Recombinant human c-Met kinase domain (e.g., BPS Bioscience, Cat. #40255).[12]
-
Substrate: Poly(Glu, Tyr) 4:1 (e.g., Sigma-Aldrich).[9]
-
ATP: Adenosine 5'-triphosphate (Sigma-Aldrich).
-
Kinase Assay Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 0.01% BSA.[15]
-
Test Compounds: Quinoline derivatives dissolved in 100% DMSO.
-
Control Inhibitor: Crizotinib or another potent c-Met inhibitor.[16]
-
Detection Reagent: ADP-Glo™ Kinase Assay Kit (Promega).
-
Assay Plates: White, opaque 384-well plates (low volume).
-
Plate Reader: Luminescence-capable microplate reader.
Step-by-Step Procedure
The following protocol is designed for a 384-well plate format with a final reaction volume of 25 µL.
-
Compound Preparation:
-
Prepare a 10-point, 3-fold serial dilution of the quinoline test compounds and control inhibitor in 100% DMSO.
-
Further dilute these stocks into Kinase Assay Buffer to create a 5X working solution. The final DMSO concentration in the assay should not exceed 1%.[17]
-
-
Assay Plate Setup:
-
Add 5 µL of the 5X compound dilutions to the appropriate wells of the 384-well plate.
-
For control wells, add 5 µL of Kinase Assay Buffer with the corresponding DMSO percentage:
-
Positive Control (0% inhibition): Contains DMSO vehicle only.
-
Negative Control (100% inhibition): Contains no enzyme or a high concentration of a control inhibitor.
-
-
-
Enzyme Addition:
-
Thaw the recombinant c-Met enzyme on ice.
-
Dilute the c-Met kinase in Kinase Assay Buffer to a 2.5X working concentration (e.g., 5 ng/µL). The optimal enzyme concentration should be determined empirically.
-
Add 10 µL of the 2.5X enzyme solution to all wells except the "no enzyme" negative controls. For the negative control wells, add 10 µL of Kinase Assay Buffer.
-
-
Initiate Kinase Reaction:
-
Prepare a 5X working solution of the Poly(Glu,Tyr) substrate and ATP in Kinase Assay Buffer. A typical final concentration is 100 µg/mL for the substrate and 25 µM for ATP. Note: The ATP concentration should ideally be at or near its Michaelis-Menten constant (Km) for the enzyme to accurately assess competitive inhibition.[9]
-
Add 10 µL of the 5X substrate/ATP mix to all wells to start the reaction. The final volume is now 25 µL.
-
Cover the plate and incubate for 60 minutes at room temperature. The incubation time should be within the linear range of the reaction.[11]
-
-
Signal Detection:
-
Following the 60-minute kinase reaction, add 25 µL of ADP-Glo™ Reagent to all wells. This will stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to all wells. This reagent converts the ADP generated by the kinase reaction into a luminescent signal.
-
Incubate for another 30 minutes at room temperature to allow the signal to stabilize.
-
-
Data Acquisition:
-
Read the luminescence of the plate using a microplate reader.
-
Data Analysis
-
Background Subtraction: Subtract the average signal from the "no enzyme" negative control wells from all other readings.
-
Data Normalization: Normalize the data by setting the average signal from the positive control (DMSO only) wells to 100% kinase activity and the background-subtracted negative control to 0% activity.[11]
-
Dose-Response Curve: Plot the percentage of kinase activity (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
IC50 Calculation: Fit the resulting dose-response curve using a four-parameter logistic model (sigmoidal curve) with variable slope to calculate the IC50 value.[11][18] This can be performed using software such as GraphPad Prism or Origin.
Data Presentation
The inhibitory potency of different quinoline derivatives should be summarized in a clear, tabular format for easy comparison. The IC50 value is a key metric for evaluating the potency of an inhibitor.[13]
| Compound ID | Description | c-Met IC50 (nM) |
| Crizotinib | Control Inhibitor | 4.5 |
| QN-DERIV-01 | 4-(phenoxy)quinoline | 150.2 |
| QN-DERIV-02 | 6-benzyloxyquinoline | 25.8 |
| QN-DERIV-03 | 3,6-disubstituted quinoline | 9.3[8] |
| QN-DERIV-04 | 4-(2-fluorophenoxy)quinoline | 78.4 |
Table 1: Comparative in vitro inhibitory potency of select quinoline derivatives and the control inhibitor, Crizotinib, against c-Met kinase. IC50 values are hypothetical unless otherwise cited and serve as an example of data presentation.
Conclusion
This application note provides a comprehensive protocol for conducting an in vitro c-Met kinase assay to evaluate the inhibitory potential of quinoline derivatives. By following this detailed methodology, researchers can obtain reliable and reproducible IC50 values, which are critical for the structure-activity relationship (SAR) studies necessary in the early stages of drug discovery.[19] Accurate determination of inhibitor potency is a foundational step in the development of novel targeted therapies for cancers driven by aberrant c-Met signaling.[20]
References
- 1. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. c-MET [abbviescience.com]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 14. azurebiosystems.com [azurebiosystems.com]
- 15. selleckchem.com [selleckchem.com]
- 16. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. clyte.tech [clyte.tech]
- 19. Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for MTT Assay in Anticancer Screening of Quinoline Compounds
Introduction
Quinoline, a heterocyclic aromatic organic compound, and its derivatives represent a significant class of compounds in medicinal chemistry due to their wide range of pharmacological activities, including potent anticancer properties.[1][2] These compounds exert their effects through various mechanisms, such as inducing apoptosis (programmed cell death), causing cell cycle arrest, inhibiting angiogenesis (the formation of new blood vessels), and disrupting cell migration.[2][3] Several quinoline-based drugs, including Lenvatinib and Cabozantinib, are currently used in cancer therapy.[1] Given the therapeutic potential of novel quinoline derivatives, robust and efficient screening methods are essential to evaluate their cytotoxic effects on cancer cells.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a widely adopted, reliable, and sensitive colorimetric method for assessing cell viability and cytotoxicity.[4][5] The assay's principle is based on the ability of mitochondrial dehydrogenase enzymes in metabolically active cells to reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[4][5] The amount of formazan produced is directly proportional to the number of viable cells.[4] This formazan is then solubilized, and its concentration is determined by measuring the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.[6][7]
These application notes provide a comprehensive protocol for utilizing the MTT assay to screen the anticancer potential of quinoline compounds, present data effectively, and visualize experimental workflows and relevant biological pathways.
Data Presentation: Cytotoxicity of Quinoline Derivatives
The cytotoxic activity of the screened quinoline compounds is typically expressed as the IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.[4] Summarizing this data in a structured table allows for clear comparison of the potency and selectivity of different derivatives across various cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50 in µM) of Novel Quinoline Compounds
| Compound ID | Description | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT-116 (Colon Cancer) |
| QN-01 | 2-chloro-3-methylquinoline | 15.8 | 22.5 | 18.3 | 25.1 |
| QN-02 | 4-phenoxy-6,7-dimethoxyquinoline | 5.2 | 8.9 | 6.1 | 9.8 |
| QN-03 | 8-hydroxyquinoline-7-carboxylic acid | 11.3 | 14.7 | 12.5 | 16.4 |
| Doxorubicin | Standard Chemotherapeutic | 0.8 | 1.2 | 1.0 | 1.5 |
Note: The data presented above are hypothetical and for illustrative purposes only.
Experimental Protocols
This section provides a detailed, step-by-step methodology for conducting the MTT assay to screen quinoline compounds for anticancer activity.
Materials and Reagents
-
Cells: Desired human cancer cell lines (e.g., HeLa, MCF-7, A549).[4]
-
Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[4]
-
Test Compounds: Quinoline derivatives dissolved in a suitable solvent, typically Dimethyl Sulfoxide (DMSO), to prepare a stock solution.
-
MTT Reagent: Prepare a 5 mg/mL stock solution of MTT powder in sterile Phosphate-Buffered Saline (PBS). This solution should be filter-sterilized, protected from light, and stored at -20°C.[4]
-
Solubilization Solution: Anhydrous DMSO is commonly used.[6] Other options include acidified isopropanol or a solution of 10% Sodium Dodecyl Sulfate (SDS) in 0.01 M HCl.[4]
-
Equipment:
Experimental Workflow
The overall workflow for the MTT assay involves cell seeding, treatment with the test compounds, incubation, addition of MTT reagent, solubilization of formazan crystals, and finally, absorbance measurement.
References
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. ijrpr.com [ijrpr.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ijprajournal.com [ijprajournal.com]
Microwave-Assisted Synthesis of Quinolines: Applications and Protocols for Researchers
Application Note: The synthesis of quinoline and its derivatives is of significant interest to researchers in medicinal chemistry and drug development due to their wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][2][3] Traditional methods for quinoline synthesis often require harsh reaction conditions, long reaction times, and result in low yields.[4][5] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations, offering significant advantages such as dramatically reduced reaction times, increased product yields, and enhanced purity.[5][6][7] This green chemistry approach often allows for solvent-free reactions or the use of more environmentally benign solvents.[8]
This document provides detailed protocols for the microwave-assisted synthesis of various quinoline derivatives through established named reactions, including the Friedländer, Combes, and Gould-Jacobs syntheses. Additionally, it explores the biological significance of quinolines, highlighting their role as kinase inhibitors in cancer therapy and visualizing a key signaling pathway they modulate.
Key Advantages of Microwave-Assisted Quinoline Synthesis:
-
Rapid Reactions: Reaction times are often reduced from hours to minutes.[9]
-
Higher Yields: Increased efficiency and selective heating can lead to significantly improved product yields.[5]
-
Greener Chemistry: Enables solvent-free reactions and reduces energy consumption.[8]
-
Improved Purity: Minimized side reactions often result in cleaner products, simplifying purification.[10]
Experimental Protocols and Data
Protocol 1: Microwave-Assisted Friedländer Synthesis of Polysubstituted Quinolines
The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[11][12] Microwave irradiation significantly accelerates this reaction, often in the absence of a solvent and with a solid-supported catalyst.
General Procedure: A mixture of a 2-aminoaryl ketone (1 mmol), an active methylene compound (1.2 mmol), and a catalyst such as p-toluenesulfonic acid (p-TSA) is subjected to microwave irradiation in a dedicated microwave reactor.[11] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is purified, typically by recrystallization from ethanol.
Table 1: Comparison of Conventional vs. Microwave-Assisted Friedländer Synthesis
| Entry | 2-Aminoaryl Ketone | Active Methylene Compound | Method | Catalyst | Time | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 2-aminobenzophenone | Ethyl acetoacetate | Conventional | p-TSA | 8 h | 75 |
| 2 | 2-aminobenzophenone | Ethyl acetoacetate | Microwave | p-TSA | 10 min | 92 |
| 3 | 2-amino-5-chlorobenzophenone | Acetylacetone | Conventional | p-TSA | 10 h | 72 |
| 4 | 2-amino-5-chlorobenzophenone | Acetylacetone | Microwave | p-TSA | 12 min | 89 |
Experimental Workflow for Friedländer Synthesis
References
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. tandfonline.com [tandfonline.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Microwave irradiation for the synthesis of quinoline scaffolds: a review - ProQuest [proquest.com]
- 6. researchgate.net [researchgate.net]
- 7. benthamdirect.com [benthamdirect.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Microwave Assisted Reactions of Azaheterocycles Formedicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sphinxsai.com [sphinxsai.com]
- 11. Friedlaender Synthesis [organic-chemistry.org]
- 12. Friedländer synthesis - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile.
Diagram of Synthetic Workflow
Caption: Overall synthetic workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common synthetic route involves a two-step process. The first step is the synthesis of the precursor, 4-hydroxy-6,7-dimethoxyquinoline-3-carbonitrile. This is typically achieved through a cyclization reaction involving 2-amino-4,5-dimethoxybenzonitrile and a suitable C2 synthon like ethyl cyanoacetate. The second step is the chlorination of the hydroxyl group at the 4-position using a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield the final product.
Q2: I am experiencing a low yield in the cyclization step to form 4-hydroxy-6,7-dimethoxyquinoline-3-carbonitrile. What are the potential causes?
A2: Low yields in the cyclization step can arise from several factors:
-
Incomplete reaction: The reaction may require high temperatures (typically >200°C) for the thermal cyclization to proceed to completion. Insufficient heating time or temperature can lead to a low conversion of the starting materials.
-
Side reactions: At high temperatures, starting materials and intermediates can be prone to decomposition or polymerization, leading to the formation of tar-like byproducts.
-
Purity of starting materials: Impurities in the 2-amino-4,5-dimethoxybenzonitrile or the C2 synthon can interfere with the reaction.
-
Atmospheric moisture: The presence of water can potentially hydrolyze reactants or intermediates, especially at elevated temperatures.
Q3: What are the critical parameters for the chlorination of 4-hydroxy-6,7-dimethoxyquinoline-3-carbonitrile?
A3: The chlorination step is crucial and sensitive to several parameters:
-
Choice of chlorinating agent: Phosphorus oxychloride (POCl₃) is a commonly used and effective reagent for this transformation.[1] Other reagents like thionyl chloride (SOCl₂) may also be used, but reaction conditions will need to be optimized.
-
Reaction temperature and time: The reaction typically requires heating, often in the range of 90-120°C.[1] The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid degradation from prolonged heating.
-
Anhydrous conditions: Chlorinating agents like POCl₃ are highly sensitive to moisture. Ensure all glassware is thoroughly dried and reagents are handled under anhydrous conditions to prevent decomposition of the chlorinating agent.[2]
-
Use of a catalyst/additive: In some cases, the addition of a tertiary amine base like N,N-dimethylformamide (DMF) can facilitate the reaction, forming a Vilsmeier-Haack type reagent in situ, which is a more potent electrophile.
Q4: I am observing a dark-colored reaction mixture and impurities during the chlorination step. What could be the cause?
A4: The formation of dark-colored impurities is often indicative of side reactions or decomposition. The electron-rich nature of the quinoline ring, even with the presence of an electron-withdrawing cyano group, can make it susceptible to side reactions at high temperatures.[1] To mitigate this, ensure the reaction temperature is carefully controlled and not excessively high. Also, minimizing the reaction time once the starting material is consumed can help reduce the formation of degradation products.
Q5: What are the recommended methods for purifying the final product, this compound?
A5: Purification can often be challenging due to the presence of unreacted starting materials and side products. Common purification techniques include:
-
Recrystallization: This is a highly effective method for purifying the crude product. A mixed solvent system, such as ethanol and ethyl acetate, is often recommended for similar quinoline compounds.[2]
-
Column Chromatography: For achieving high purity, normal-phase column chromatography using a silica gel stationary phase and a suitable mobile phase (e.g., a mixture of petroleum ether and ethyl acetate) can be employed.[2]
Troubleshooting Guides
Low Yield in Cyclization Step
| Observed Issue | Potential Cause | Troubleshooting Action |
| Low conversion of starting materials | Inadequate reaction temperature or time. | Gradually increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC to determine the optimal conditions. |
| Significant tar formation | Reaction temperature is too high, leading to decomposition. | Reduce the reaction temperature. Consider using a high-boiling point solvent to allow for more precise temperature control. |
| Reaction fails to initiate | Poor quality of starting materials or presence of inhibitors. | Ensure the purity of 2-amino-4,5-dimethoxybenzonitrile and the C2 synthon. Consider purification of starting materials if necessary. |
Low Yield in Chlorination Step
| Observed Issue | Potential Cause | Troubleshooting Action |
| Incomplete reaction (starting material remains) | 1. Insufficient amount of chlorinating agent. 2. Reaction temperature too low or reaction time too short. 3. Deactivation of chlorinating agent by moisture. | 1. Increase the molar equivalents of the chlorinating agent (e.g., POCl₃). 2. Increase the reaction temperature and/or extend the reaction time, monitoring by TLC. 3. Ensure all glassware is oven-dried and reagents are handled under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Formation of multiple byproducts | 1. Reaction temperature is too high. 2. Presence of the electron-withdrawing cyano group may lead to unexpected side reactions. | 1. Lower the reaction temperature and monitor for the formation of the desired product versus byproducts. 2. If using POCl₃ alone is problematic, consider the addition of DMF to form the Vilsmeier reagent, which may offer different reactivity and selectivity. |
| Difficulty in isolating the product | The product may be hydrolyzing back to the hydroxy-quinoline during aqueous workup. | Perform the workup at low temperatures and quickly neutralize the reaction mixture to minimize contact time with water. Ensure the pH is neutral or slightly basic before extraction. |
Experimental Protocols
Step 1: Synthesis of 4-Hydroxy-6,7-dimethoxyquinoline-3-carbonitrile (General Procedure)
This protocol is based on the intramolecular cyclization of a 3-(2-aminophenyl)-3-oxopropanenitrile intermediate, which can be formed in situ.
-
Reactant Preparation: In a suitable reaction vessel, combine 2-amino-4,5-dimethoxybenzonitrile (1 equivalent) and ethyl cyanoacetate (1.1 equivalents).
-
Reaction Initiation: Heat the mixture gradually. The initial condensation may occur at lower temperatures.
-
Cyclization: For the thermal cyclization, high temperatures, often in a high-boiling point solvent like diphenyl ether or under solvent-free conditions, are typically required (e.g., 250°C). The reaction progress should be monitored by TLC.
-
Work-up: After cooling, the reaction mixture is typically triturated with a suitable solvent (e.g., hexane or ether) to precipitate the crude product.
-
Purification: The crude solid is collected by filtration and can be purified by recrystallization from a suitable solvent such as ethanol or a solvent mixture.
Step 2: Synthesis of this compound (General Procedure)
This protocol describes a general procedure for the chlorination of the 4-hydroxy-quinoline precursor.
-
Reactor Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxy-6,7-dimethoxyquinoline-3-carbonitrile (1 equivalent).
-
Reagent Addition: Add phosphorus oxychloride (POCl₃) (3-5 equivalents). The POCl₃ can act as both the reagent and the solvent. Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added.
-
Reaction: Heat the reaction mixture to reflux (typically 90-110°C) for 2-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Carefully quench the reaction mixture by slowly pouring it onto crushed ice with vigorous stirring. Neutralize the acidic solution with a base (e.g., saturated sodium bicarbonate solution or dilute ammonium hydroxide) to a pH of 7-8.
-
Isolation: The precipitated solid is collected by vacuum filtration, washed with water, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/ethyl acetate) or by column chromatography on silica gel.
Logical Troubleshooting Diagram
Caption: A troubleshooting flowchart for low yield in the synthesis.
References
Technical Support Center: Optimizing the Chlorination of 4-hydroxy-6,7-dimethoxyquinoline
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the chlorination of 4-hydroxy-6,7-dimethoxyquinoline. This reaction is a critical step in the synthesis of 4-chloro-6,7-dimethoxyquinoline, a key intermediate for several pharmaceutical compounds, including anti-cancer agents.[1][2]
Troubleshooting Guide
Common issues encountered during the chlorination reaction are addressed below, with potential causes and recommended solutions.
| Issue | Potential Causes | Recommended Solutions |
| Low or No Product Yield | 1. Incomplete reaction: Insufficient heating, short reaction time, or inadequate amount of chlorinating agent.[3] 2. Decomposition of starting material or product: Prolonged exposure to high temperatures or harsh acidic conditions.[3] 3. Moisture in the reaction: Chlorinating agents like phosphorus oxychloride (POCl₃) are moisture-sensitive and can decompose.[1][3] 4. Poor quality of reagents: Degradation of the chlorinating agent or impurities in the starting material.[3] | 1. Optimize reaction conditions: Ensure the reaction is heated to the appropriate temperature (typically 90-120°C) for a sufficient duration (4-12 hours). Monitor progress using Thin Layer Chromatography (TLC). Consider a modest increase in the molar equivalents of the chlorinating agent.[3] 2. Control reaction time and temperature: Avoid unnecessarily long reaction times or excessive temperatures.[3] 3. Ensure anhydrous conditions: Use freshly distilled phosphorus oxychloride and thoroughly dried glassware. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] 4. Use high-purity reagents: Use freshly opened or properly stored chlorinating agents and verify the purity of the starting material.[3] |
| Formation of Dark-Colored Impurities | 1. Side reactions: The electron-rich quinoline ring, enhanced by the methoxy groups, can be susceptible to side reactions at high temperatures, leading to polymeric or tar-like substances.[3] 2. Reaction with residual impurities: Impurities from the synthesis of the starting material may react with the chlorinating agent.[3] | 1. Control temperature: Maintain the reaction temperature within the recommended range. A gradual increase in temperature might be beneficial.[3] 2. Purify the starting material: Ensure the 4-hydroxy-6,7-dimethoxyquinoline is of high purity before chlorination.[3] |
| Difficult Purification | 1. Co-precipitation of product and byproducts: Similar solubility profiles of the desired product and impurities can make separation by recrystallization challenging.[3] 2. Presence of unreacted starting material. [1] | 1. Optimize recrystallization: A mixed solvent system, such as ethanol and ethyl acetate, is effective. The ratio can be adjusted to optimize crystallization.[1] Ensure the crude product is fully dissolved in the hot solvent and allowed to cool slowly.[1] 2. Ensure complete reaction: Monitor the reaction by TLC to ensure all starting material is consumed.[3] |
| Product is an Insoluble Mass | 1. Precipitation of the hydrochloride salt: If the workup is performed under acidic conditions, the product may precipitate as its hydrochloride salt.[3] 2. Formation of insoluble polymers. [3] | 1. Neutralize the solution: Adjust the pH of the aqueous solution to be neutral or slightly basic to ensure the product is in its free base form.[3] 2. Optimize reaction conditions: Re-evaluate the reaction temperature and time to minimize polymer formation.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the most common chlorinating agent for this reaction?
A1: Phosphorus oxychloride (POCl₃) is the most commonly used and effective chlorinating agent for the conversion of 4-hydroxy-6,7-dimethoxyquinoline to 4-chloro-6,7-dimethoxyquinoline.[1] Other reagents like thionyl chloride (SOCl₂), phosphorus trichloride (PCl₃), and phosphorus pentachloride (PCl₅) can also be used.[4]
Q2: What is the mechanism of chlorination with phosphorus oxychloride?
A2: The chlorination of a 4-hydroxyquinoline with POCl₃ is believed to proceed through a mechanism similar to a Vilsmeier-Haack reaction.[3] The hydroxyl group of the quinoline attacks the electrophilic phosphorus atom of POCl₃, forming a phosphate ester intermediate. A subsequent nucleophilic attack by a chloride ion displaces the phosphate group, yielding the 4-chloroquinoline product.[3]
Q3: What are the typical reaction conditions?
A3: The reaction is typically carried out by heating the mixture of 4-hydroxy-6,7-dimethoxyquinoline and the chlorinating agent, often in a suitable solvent.[3] Common solvents include diethylene glycol dimethyl ether, ethylene glycol dimethyl ether, toluene, or acetonitrile.[1][4] In some cases, POCl₃ can be used as both the reactant and the solvent.[1][4] The reaction temperature generally ranges from 90-120°C, and the reaction time is typically between 4-12 hours.[3][4]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress.[3] A suitable developing solvent system is dichloromethane:petroleum ether (1:8).[3][5] The reaction is considered complete when the spot corresponding to the starting material is no longer visible on the TLC plate.[1][5]
Experimental Protocols
Protocol 1: Chlorination using POCl₃ in Diethylene Glycol Dimethyl Ether
This protocol is adapted from patent CN106008336A.[4][5]
-
Materials:
-
Procedure:
-
To a 250 mL flask, add 4-hydroxy-6,7-dimethoxyquinoline (11.7 g, 0.057 mol) and diethylene glycol dimethyl ether (100 mL) at room temperature (20°C).[3]
-
Stir the mixture and carefully add phosphorus oxychloride (30.4 g, 0.20 mol).[3]
-
Heat the reaction mixture to 100°C and maintain for 6 hours.[3][5]
-
Monitor the reaction by TLC (developing solvent: dichloromethane:petroleum ether = 1:8).[3][5]
-
Once the reaction is complete, cool the mixture to 20°C.[3]
-
Slowly and carefully pour the reaction mixture into 1200 mL of a 10% aqueous potassium carbonate solution with stirring in a well-ventilated fume hood.[5]
-
Stir the resulting mixture for 2 hours, during which a solid precipitate will form.[3][5]
-
Collect the solid by suction filtration and dry it to obtain the crude product.[3]
-
Purify the crude solid by recrystallization from a 1:1 mixture of ethyl acetate and ethanol (120 mL) to yield 10.1 g (79.2%) of 4-chloro-6,7-dimethoxyquinoline as a gray solid.[3][5]
-
Protocol 2: Chlorination using POCl₃ as both Reagent and Solvent
-
Procedure:
-
In a 250 mL flask, add 4-hydroxy-6,7-dimethoxyquinoline (11.7 g, 0.057 mol).[3]
-
At 20°C, add phosphorus oxychloride (120 mL, 1.288 mol).[3]
-
Heat the reaction mixture to 100°C and maintain for 6 hours.[3]
-
Monitor the reaction by TLC.[3]
-
Once the reaction is complete, cool the mixture to 20°C.[3]
-
Concentrate the reaction mixture under reduced pressure to remove excess POCl₃.[3]
-
Proceed with a standard aqueous work-up and purification by recrystallization as described in Protocol 1.
-
Quantitative Data Summary
| Parameter | Value | Reference(s) |
| Reactants | ||
| 4-hydroxy-6,7-dimethoxyquinoline | 11.7 g (0.057 mol) | [5] |
| Phosphorus Oxychloride (POCl₃) | 30.4 g (0.20 mol) | [5] |
| Solvent | ||
| Diethylene Glycol Dimethyl Ether | 100 mL | [5] |
| Reaction Conditions | ||
| Temperature | 90-120°C | [3][4] |
| Reaction Time | 4-12 hours | [3][4] |
| Work-up | ||
| 10% Potassium Carbonate Solution | 1200 mL | [5] |
| Recrystallization Solvent | ||
| Ethyl Acetate / Ethanol (1:1 v/v) | 120 mL | [3][5] |
| Yield | ||
| Product Mass | 10.1 g | [5] |
| Yield Percentage | 79.2% | [5] |
Visualizations
Caption: Experimental workflow for the chlorination of 4-hydroxy-6,7-dimethoxyquinoline.
Caption: Troubleshooting logic for addressing low product yield in the chlorination reaction.
References
Technical Support Center: Synthesis of 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the synthesis of 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile. This valuable intermediate is utilized in the synthesis of various biologically active compounds, and ensuring its purity is critical for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound is a multi-step process that typically begins with the construction of the quinoline core, followed by functional group manipulations. A common route involves the Vilsmeier-Haack reaction to introduce a formyl group at the 3-position of a suitable quinoline precursor, which is subsequently converted to the carbonitrile.
Q2: What are the most common impurities encountered during the synthesis?
A2: Common impurities can arise from various stages of the synthesis. These include:
-
Unreacted Starting Materials: Incomplete reactions can lead to the presence of precursors such as 4-hydroxy-6,7-dimethoxyquinoline.[1]
-
Side-Reaction Byproducts: Over-chlorination or unwanted side reactions during the Vilsmeier-Haack reaction can generate chlorinated aromatic byproducts.[2]
-
Hydrolysis Products: The nitrile group is susceptible to hydrolysis, which can form the corresponding amide (4-Chloro-6,7-dimethoxy-quinoline-3-carboxamide) or carboxylic acid as impurities.
-
Residual Solvents: Solvents used during the reaction or purification steps may be present in the final product.
Q3: How can I monitor the progress of the key reaction steps?
A3: Thin Layer Chromatography (TLC) is a highly effective and convenient technique for monitoring the progress of the reactions. For the chlorination step, a typical developing solvent system is dichloromethane:petroleum ether (1:8).[1] The disappearance of the starting material spot indicates the completion of the reaction. For other steps, the solvent system may need to be optimized. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.[3]
Q4: What are the recommended purification methods for the final product?
A4: Recrystallization is a common and effective method for purifying the crude product. A mixed solvent system, such as ethanol and ethyl acetate, is often recommended.[1] For higher purity requirements or to remove closely related impurities, column chromatography on silica gel may be necessary.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low Yield in the Vilsmeier-Haack Reaction
| Potential Cause | Recommended Solution |
| Incomplete reaction | Monitor the reaction closely using TLC. If starting material persists, consider extending the reaction time or slightly increasing the temperature. Ensure the Vilsmeier reagent was freshly prepared and used in appropriate stoichiometric amounts. |
| Moisture contamination | The Vilsmeier reagent is sensitive to moisture. Ensure all glassware is thoroughly dried and reagents are handled under anhydrous conditions. |
| Suboptimal reaction temperature | The reaction temperature needs to be carefully controlled. Excessively high temperatures can lead to the formation of undesired byproducts and degradation.[1] |
| Inefficient work-up | During work-up, the intermediate iminium salt is hydrolyzed to the aldehyde. Ensure the hydrolysis is complete by pouring the reaction mixture into ice-water and stirring vigorously. |
Problem 2: Presence of Chlorinated Byproducts
| Potential Cause | Recommended Solution |
| Excess chlorinating agent | Use the optimal stoichiometric amount of the chlorinating agent (e.g., POCl₃) in the Vilsmeier-Haack reaction. |
| High reaction temperature | Higher temperatures can promote unwanted chlorination. Conduct the reaction at the lowest effective temperature.[2] |
| Alternative Vilsmeier reagent | If chlorination is a persistent issue, consider using alternative reagents like oxalyl chloride or thionyl chloride with DMF to generate the Vilsmeier reagent.[2] |
Problem 3: Formation of Amide Impurity
| Potential Cause | Recommended Solution |
| Hydrolysis of the nitrile group during work-up or purification | Avoid strongly acidic or basic conditions during the work-up and purification steps. Use neutral or mildly acidic/basic conditions where possible. |
| Moisture present during storage | Store the final product in a dry environment to prevent hydrolysis over time. |
Experimental Protocols
Key Experimental Step: Vilsmeier-Haack Reaction for Formylation
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF while maintaining the temperature below 5°C.
-
Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Reaction: Dissolve the 6,7-dimethoxyquinolin-4-one substrate in an appropriate anhydrous solvent (e.g., dichloromethane).
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Work-up: Carefully pour the reaction mixture into a vigorously stirred mixture of ice and water.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-chloro-3-formyl-6,7-dimethoxyquinoline.
Key Experimental Step: Conversion of Formyl to Cyano Group
-
Reaction Setup: In a round-bottom flask, dissolve the 2-chloro-3-formyl-6,7-dimethoxyquinoline in a suitable solvent (e.g., ethanol or a mixture of ethanol and water).
-
Add a source of cyanide, such as sodium cyanide or potassium cyanide.
-
Add a reagent to facilitate the conversion, such as hydroxylamine hydrochloride or sodium formate.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC until the starting aldehyde is consumed.
-
Work-up: Cool the reaction mixture and carefully quench any excess cyanide with an appropriate reagent (e.g., sodium hypochlorite solution).
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it to yield the crude this compound.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Visualized Workflows and Relationships
Caption: Synthetic workflow for this compound.
Caption: Common pathways for impurity formation during synthesis.
Caption: A logical troubleshooting guide for synthesis issues.
References
Preventing tar formation in quinoline synthesis
Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures, with a specific focus on preventing tar formation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of tar formation in classical quinoline syntheses like the Skraup and Doebner-von Miller reactions?
A1: Tar formation is predominantly caused by the acid-catalyzed polymerization of reactive intermediates. In the Skraup synthesis, the harsh acidic and high-temperature conditions lead to the polymerization of acrolein, which is formed from the dehydration of glycerol.[1][2][3] Similarly, in the Doebner-von Miller reaction, the α,β-unsaturated aldehydes or ketones used as starting materials are prone to polymerization under strong acid catalysis.[4][5]
Q2: How can I control the notoriously vigorous and exothermic nature of the Skraup reaction to minimize tarring?
A2: Controlling the exotherm is critical to preventing tar formation. Key strategies include:
-
Use of a Moderator: The addition of ferrous sulfate (FeSO₄) is a common and effective method to moderate the reaction's vigor.[3] It is believed to act as an oxygen carrier, allowing for a smoother, more controlled oxidation step.[6]
-
Controlled Reagent Addition: Reagents should be added in a specific order: aniline, ferrous sulfate, glycerol, and then a slow, careful addition of sulfuric acid with adequate cooling.[3]
-
Gradual Heating: The reaction mixture should be heated gently to initiate the reaction. Once it begins to boil, the heat source should be removed, as the exothermic nature of the reaction will sustain it. Heat should only be reapplied after the initial exotherm has subsided.[3]
Q3: Are there any effective methods to reduce polymerization in the Doebner-von Miller synthesis?
A3: Yes, several techniques can significantly reduce the polymerization of the α,β-unsaturated carbonyl compound:
-
Slow Addition of Reactants: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline helps to keep its concentration low at any given time, thereby favoring the desired reaction over self-polymerization.[4][5]
-
Biphasic Solvent System: Employing a two-phase system, where the carbonyl compound is sequestered in an organic phase (like toluene) while the aniline is in an acidic aqueous phase, can drastically reduce polymerization and improve yields.[2][4]
-
In Situ Generation:* Preparing the α,β-unsaturated carbonyl compound in situ from an aldol condensation at low temperatures can also control its concentration and minimize side reactions.[5]
Q4: How does the choice of catalyst affect tar formation in the Friedländer and Combes syntheses?
A4: The catalyst plays a crucial role. Traditional strong acid (e.g., H₂SO₄) or base (e.g., KOH) catalysts often require high temperatures, which can promote side reactions like intermolecular aldol condensations, leading to tar.[7] Modern approaches utilize milder and more efficient catalytic systems to reduce tar formation and improve yields. These include Lewis acids (e.g., In(OTf)₃, Zn(OTf)₃), ionic liquids, and solid-supported catalysts which can operate under milder conditions.[7][8][9]
Q5: What are the best practices for purifying quinolines from a tarry reaction mixture?
A5: Steam distillation is the most common and effective method for separating the volatile quinoline product from non-volatile tar, particularly in the Skraup synthesis.[1][3] The crude reaction mixture is made alkaline, and then steam is passed through it to carry the quinoline over with the distillate.[1] Subsequent solvent extraction of the distillate and further purification by vacuum distillation or crystallization can yield a pure product.[1] For colored impurities, treatment with activated carbon can be effective.[3]
Troubleshooting Guides
Issue 1: Significant Tar Formation and Low Yield in Skraup Synthesis
Symptoms: The reaction mixture becomes a thick, dark, and intractable tar, making product isolation difficult and resulting in a low yield of the desired quinoline.
Root Causes:
-
Uncontrolled exothermic reaction leading to localized overheating and charring.[6]
-
Polymerization of acrolein under highly acidic and high-temperature conditions.[3]
-
Use of harsh oxidizing agents.
Solutions:
| Recommended Solution | Rationale |
| Incorporate a Moderator: Add ferrous sulfate (FeSO₄) to the reaction mixture before the addition of sulfuric acid.[3][6] | Ferrous sulfate moderates the reaction's exotherm, leading to a more controlled and less violent reaction, which in turn reduces charring and tar formation.[6] |
| Control Temperature and Reagent Addition: Add sulfuric acid slowly with efficient cooling. Heat the mixture gently to initiate the reaction, then remove the external heat source.[3] | This prevents the reaction from becoming uncontrollably exothermic. The heat of the reaction itself should be sufficient to maintain reflux for a period.[3] |
| Use Alternative Oxidizing Agents: Consider using milder oxidizing agents like arsenic acid or catalytic amounts of iodine instead of nitrobenzene.[3][10] | While effective, nitrobenzene can contribute to a vigorous reaction. Arsenic acid is known to result in a less violent reaction, and iodine can be used in catalytic amounts, potentially leading to a cleaner reaction profile.[3][10] |
| Purification by Steam Distillation: After the reaction is complete and neutralized, use steam distillation to separate the quinoline product from the tar.[1][3] | Quinoline is steam-volatile, while the tarry byproducts are not. This allows for an effective separation of the product from the non-volatile polymeric material.[3] |
Issue 2: Polymerization and Low Yield in Doebner-von Miller Synthesis
Symptoms: The reaction mixture turns into a thick, polymeric goo, leading to difficult product isolation and significantly reduced yields.
Root Cause: Acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material is the most common side reaction.[4][5]
Solutions:
| Recommended Solution | Rationale |
| Employ a Biphasic Solvent System: Conduct the reaction with the aniline in an acidic aqueous phase and the α,β-unsaturated carbonyl compound in a non-miscible organic solvent like toluene.[2][4] | This technique sequesters the α,β-unsaturated carbonyl in the organic phase, drastically reducing its concentration in the acidic aqueous phase where polymerization is catalyzed. This minimizes self-condensation and significantly increases the yield of the desired quinoline.[2][4] |
| Gradual Addition of Carbonyl Compound: Add the α,β-unsaturated aldehyde or ketone dropwise to the refluxing acidic solution of the aniline over an extended period.[4] | Slow addition maintains a low concentration of the carbonyl compound at any given time, favoring the 1,4-addition reaction with the aniline over the competing polymerization pathway.[4] |
| Optimize Acid Catalyst and Concentration: Experiment with different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) and their concentrations.[4] Milder Lewis acids may be preferable. | While strong acids are necessary for the reaction, excessively harsh conditions can accelerate tar formation. Finding an optimal balance between the reaction rate and the rate of side reactions is key. Milder Lewis acids can sometimes provide better yields with less tar.[4] |
| In Situ Generation of the Carbonyl Compound: Prepare the α,β-unsaturated carbonyl compound in situ via an aldol condensation at low temperature immediately before the cyclization step.[5] | This method, also known as the Beyer method, avoids the need to isolate the often unstable α,β-unsaturated carbonyl compound. Generating it in the reaction flask at a controlled rate can minimize polymerization.[5][11] |
Data Presentation
Catalyst Performance in Friedländer Quinoline Synthesis
The choice of catalyst can significantly impact the yield and reduce the formation of byproducts in the Friedländer synthesis. The following table summarizes the performance of various catalysts.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Gd(OTf)₃ | [Bmim][PF₆] | 60 | 0.25 | >90 | [9] |
| Bi(OTf)₃ (5 mol%) | Ethanol | Room Temp. | - | High | [9] |
| Y(OTf)₃ | Acetonitrile | Room Temp. | - | Excellent | [9] |
| Zr(OTf)₄ | Ethanol/Water | 60 | 0.5 - 2 | >88 | [9] |
| Zn(OTf)₃ / In(OTf)₃ | Solvent-free (Microwave) | 80 | - | High | [9] |
| [Hbim]BF₄ | Solvent-free | 100 | 3 - 6 | 93 | [9] |
| Cu(II)-based MOF | Solvent-free | 80 | 8 | High | [9] |
Experimental Protocols
Protocol 1: Moderated Skraup Synthesis of Quinoline
This protocol incorporates the use of ferrous sulfate as a moderator to control the reaction's exothermicity and reduce tar formation.
Materials:
-
Aniline
-
Glycerol (anhydrous)
-
Concentrated Sulfuric Acid
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
-
Nitrobenzene (or alternative oxidizing agent)
-
Sodium Hydroxide solution
-
Dichloromethane (or other suitable extraction solvent)
Procedure:
-
In a large, heavy-walled round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline, ferrous sulfate heptahydrate, and anhydrous glycerol.
-
Stir the mixture to ensure it is homogeneous.
-
With vigorous stirring and external cooling (ice-water bath), slowly and carefully add concentrated sulfuric acid through the condenser at a rate that maintains a controlled internal temperature.
-
After the addition of acid is complete, add the oxidizing agent (e.g., nitrobenzene).
-
Gently heat the mixture with a heating mantle. Once the reaction begins to bubble and reflux, immediately remove the heat source. The exothermic reaction should proceed vigorously but controllably.
-
If the reaction subsides, gently reapply heat to maintain a steady reflux for 2-3 hours.
-
Allow the mixture to cool to room temperature. Carefully and slowly pour the viscous reaction mixture onto a large amount of crushed ice in a beaker.
-
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until it is strongly alkaline (check with pH paper).
-
Set up for steam distillation. Pass steam through the alkaline mixture to co-distill the quinoline product with water.
-
Collect the milky distillate. Separate the oily quinoline layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude quinoline can be further purified by vacuum distillation.
Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline using a Biphasic System
This protocol is designed to minimize tar formation by sequestering the reactive aldehyde in an organic phase.
Materials:
-
Aniline
-
6 M Hydrochloric Acid
-
Crotonaldehyde
-
Toluene
-
Concentrated Sodium Hydroxide solution
-
Dichloromethane (or other suitable extraction solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel, combine aniline and 6 M hydrochloric acid.
-
Heat the mixture to reflux.
-
In the addition funnel, dissolve crotonaldehyde in toluene.
-
Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.[4]
-
After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by TLC.[4]
-
Upon completion, allow the mixture to cool to room temperature.
-
Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.[4]
-
Transfer the mixture to a separatory funnel. Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[4]
-
The crude 2-methylquinoline can be purified by vacuum distillation.
Visualizations
Caption: Troubleshooting workflow for tar formation in quinoline synthesis.
Caption: Experimental workflow for a moderated Skraup synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sciencemadness Discussion Board - Alternative Oxidisers in Skraup reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the purity of crude 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: What are the most common impurities in crude this compound?
A1: The most common impurity is typically the unreacted starting material, 4-hydroxy-6,7-dimethoxyquinoline-3-carbonitrile.[1] Other potential impurities may include byproducts from side reactions, especially if the reaction temperature was not well-controlled or if the reaction was allowed to proceed for an extended period.[1] Residual chlorinating agents and their decomposition products can also be present.
Q2: My crude product is a dark, oily substance. How can I handle this?
A2: An oily or dark-colored crude product often indicates the presence of significant impurities or residual solvent. Before attempting purification, it is advisable to triturate the crude material with a non-polar solvent like hexanes or petroleum ether to remove some of the less polar impurities. If the product is still oily, dissolving it in a suitable solvent and treating it with activated charcoal can help to remove colored impurities before proceeding with recrystallization or column chromatography.
Q3: I am getting a low yield after recrystallization. What are the possible reasons and how can I improve it?
A3: Low recovery from recrystallization can be due to several factors:
-
Inappropriate solvent system: The compound may be too soluble in the chosen solvent, even at low temperatures.
-
Using too much solvent: Dissolving the crude product in an excessive volume of hot solvent will prevent complete precipitation upon cooling.
-
Premature crystallization: If the solution cools too quickly, impurities can be trapped within the crystal lattice.
-
Incomplete precipitation: The solution may not have been cooled for a sufficient amount of time or to a low enough temperature.
To improve the yield, you can try a different solvent or a mixture of solvents. A good solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of ethanol and ethyl acetate is often effective for quinoline derivatives.[1][2] Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.
Q4: During column chromatography, my compound is streaking and the separation is poor. How can I resolve this?
A4: Streaking or tailing on a silica gel column is a common issue with quinoline derivatives due to the interaction of the basic nitrogen atom with the acidic silanol groups on the silica surface. To mitigate this, you can:
-
Deactivate the silica gel: Add a small amount of a basic modifier, such as 0.5-2% triethylamine, to the eluent. This will neutralize the acidic sites on the silica gel.
-
Choose an appropriate eluent: A solvent system of petroleum ether and ethyl acetate is a good starting point.[3] You can gradually increase the polarity of the eluent to improve the separation.
-
Use a different stationary phase: If streaking persists, consider using a less acidic stationary phase like neutral alumina.
Q5: How can I confirm the purity of my final product?
A5: The purity of this compound can be assessed using several analytical techniques:
-
Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A single spot on the TLC plate in an appropriate solvent system is an indication of high purity.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A reversed-phase C18 column with a mobile phase of water and acetonitrile (containing a small amount of a modifier like formic acid or TFA) is a common setup for analyzing quinoline derivatives.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Data Presentation
The following table summarizes typical results that can be expected from the purification of crude this compound. Note that actual values may vary depending on the scale of the reaction and the initial purity of the crude product.
| Purification Method | Initial Purity (Crude) | Final Purity | Yield | Notes |
| Recrystallization | ~85% | >98% | 70-85% | A mixed solvent system of ethanol and ethyl acetate (1:1 v/v) is recommended.[1][2] |
| Column Chromatography | ~85% | >99% | 60-80% | Silica gel stationary phase with a petroleum ether/ethyl acetate gradient is commonly used.[3] |
Experimental Protocols
Protocol 1: Recrystallization
This protocol describes the purification of crude this compound using a mixed solvent system.
Materials:
-
Crude this compound
-
Ethanol
-
Ethyl acetate
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a 1:1 mixture of ethanol and ethyl acetate to the flask.[2]
-
Gently heat the mixture with stirring until the solid completely dissolves. Add more solvent mixture dropwise if necessary to achieve complete dissolution.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
As the solution cools, crystals of the purified product should start to form.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold solvent mixture.
-
Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography
This protocol outlines the purification of crude this compound using silica gel column chromatography.[3]
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Petroleum ether (or hexanes)
-
Ethyl acetate
-
Dichloromethane (for sample loading)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates and developing chamber
-
UV lamp (254 nm)
Procedure:
-
Column Preparation:
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column.
-
Add a thin layer of sand on top of the plug.
-
Prepare a slurry of silica gel in petroleum ether and carefully pour it into the column.
-
Gently tap the column to ensure even packing and remove any air bubbles.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.
-
Add a thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
In a separate beaker, add a small amount of silica gel and then add the dissolved crude product.
-
Evaporate the solvent to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with a non-polar solvent, such as 100% petroleum ether.
-
Gradually increase the polarity of the eluent by adding increasing amounts of ethyl acetate. A typical gradient might be from 0% to 20% ethyl acetate in petroleum ether.
-
Collect fractions in separate tubes or flasks.
-
Monitor the elution process by TLC, spotting each fraction on a TLC plate and visualizing under a UV lamp.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Mandatory Visualizations
References
Technical Support Center: Troubleshooting Side Reactions in Friedländer Quinoline Synthesis
Welcome to the technical support center for the Friedländer synthesis of quinolines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate common side reactions encountered during this versatile reaction.
Frequently Asked Questions (FAQs)
Q1: What is the Friedländer synthesis and what are its common applications?
The Friedländer synthesis is a powerful chemical reaction that forms quinoline derivatives through the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone or ester.[1] This reaction can be catalyzed by either acids or bases.[2] Quinolines are a critical structural motif in a vast array of pharmaceuticals, including antimalarial agents (e.g., chloroquine), anticancer drugs, and antibiotics.[3] They also find applications in agrochemicals and functional materials.
Q2: What are the primary side reactions I should be aware of in the Friedländer synthesis?
The main challenges and side reactions in the Friedländer synthesis include:
-
Self-Condensation of the Ketone Reactant: Primarily an aldol condensation, this is especially problematic under basic conditions.[2]
-
Poor Regioselectivity: When using unsymmetrical ketones, a mixture of regioisomers can be formed, complicating purification and reducing the yield of the desired product.[4]
-
Knoevenagel Condensation: This is a related condensation reaction that can occur, particularly with highly activated methylene compounds.[5]
-
Low Yields due to Harsh Reaction Conditions: Traditional methods often require high temperatures and strong acids or bases, which can lead to degradation of starting materials and products.[2]
Q3: How can I improve the yield and purity of my Friedländer synthesis?
Improving the outcome of your synthesis involves carefully selecting your reaction conditions to minimize side reactions. Key strategies include:
-
Catalyst Selection: The choice of an acidic or basic catalyst can significantly influence the reaction pathway. Modern catalysts, such as ionic liquids and solid-supported acids, can offer milder reaction conditions and improved selectivity.[3]
-
Temperature Control: Optimizing the reaction temperature can help to avoid the degradation of sensitive substrates and reduce the formation of byproducts.
-
Substrate Modification: In some cases, modifying one of the reactants, for example, by introducing a directing group, can control regioselectivity.[2]
Troubleshooting Guides
Issue 1: Low Yield and Formation of Aldol Condensation Byproducts
Symptom: Your reaction yields are low, and you observe the formation of side products derived from the self-condensation of your ketone starting material. This is particularly common when using base catalysts.
Root Cause: Basic catalysts can deprotonate the α-carbon of the ketone, leading to a competing aldol condensation reaction where the ketone reacts with itself instead of with the o-aminoaryl aldehyde/ketone.
Solutions:
-
Switch to an Acid Catalyst: Acidic conditions generally do not favor the self-condensation of ketones. A variety of Brønsted and Lewis acids can be employed.
-
Slow Addition of the Ketone: If a base catalyst is necessary, adding the ketone slowly to the reaction mixture can help to keep its concentration low and minimize self-condensation.
-
Use of Milder Catalysts: Modern, milder catalysts can promote the desired reaction at lower temperatures, reducing the likelihood of side reactions.
Data Presentation: Comparison of Acidic vs. Basic Catalysts
| Catalyst System | 2-Aminoaryl Ketone | α-Methylene Ketone | Yield (%) | Reference |
| KOH (Base) | 2-aminobenzophenone | Acetone | Moderate | [1] |
| p-TsOH (Acid) | 2-aminobenzophenone | Acetone | Good to Excellent | [1] |
| H₂SO₄ (Acid) | 2-aminobenzaldehyde | Acetone | Good | [1] |
| NaOH (Base) | 2-aminobenzaldehyde | Acetone | Moderate | [1] |
Note: "Moderate" and "Good to Excellent" are qualitative descriptors from the source and specific percentages were not provided in a comparative table.
Issue 2: Formation of a Mixture of Regioisomers with Unsymmetrical Ketones
Symptom: When using an unsymmetrical ketone (e.g., 2-butanone), you obtain a mixture of two or more quinoline isomers, making purification difficult.
Root Cause: An unsymmetrical ketone has two different enolizable positions (α-carbons), both of which can react with the o-aminoaryl aldehyde/ketone, leading to the formation of different regioisomers.
Solutions:
-
Use of Regioselective Catalysts: Certain catalysts, particularly ionic liquids, have been shown to favor the formation of one regioisomer over the other.[3]
-
Substrate Modification: Introducing a bulky or electron-withdrawing group on the ketone can direct the reaction to one of the α-carbons. A notable example is the introduction of a phosphonate group.[2]
-
Kinetic vs. Thermodynamic Control: The choice of base and reaction temperature can influence which enolate is formed (kinetic vs. thermodynamic), thereby affecting the regiochemical outcome.[6]
Data Presentation: Catalyst Effect on Regioselectivity
| Catalyst | 2-Aminoaryl Ketone | Unsymmetrical Ketone | Regioisomeric Ratio | Yield (%) | Reference |
| [Hbim]BF₄ (Ionic Liquid) | 2-aminobenzophenone | 2-Pentanone | High selectivity | 93 | [3] |
| C₄(mim)₂-2Br⁻-2H₂SO₄ (Ionic Liquid) | 2-amino-5-chlorobenzophenone | Ethyl acetoacetate | High selectivity | 90 | [3] |
| Fe₃O₄@SiO₂/ZnCl₂ (Nanocatalyst) | 2-aminobenzophenone | Ethyl acetoacetate | High selectivity | 95 | [3] |
Note: "High selectivity" indicates a strong preference for one isomer, though specific ratios were not always provided in the source.
Issue 3: Potential for Knoevenagel Condensation Side Products
Symptom: You observe byproducts that may result from a Knoevenagel-type condensation, especially when using active methylene compounds with strong electron-withdrawing groups (e.g., malononitrile, cyanoacetic esters).
Root Cause: The Knoevenagel condensation is a variation of the aldol condensation that involves a more acidic α-methylene compound.[5] The mechanism is similar, but the increased acidity of the methylene protons can lead to a different reactivity profile and potentially different side products.
Solutions:
-
Careful Selection of Methylene Compound: Be aware of the reactivity of your chosen α-methylene compound. Highly activated methylene compounds are more prone to Knoevenagel-type reactions.
-
Optimization of Reaction Conditions: The choice of catalyst (often a weak base for Knoevenagel) and solvent can influence the reaction pathway.
-
Use of a Doebner Modification: For active methylene compounds containing a carboxylic acid, using pyridine as a solvent can promote a specific pathway involving decarboxylation (the Doebner modification of the Knoevenagel condensation).[5]
Experimental Protocols
Protocol 1: Minimizing Aldol Condensation using an Acid Catalyst
This protocol is a general procedure for the Friedländer synthesis using p-toluenesulfonic acid (p-TsOH) as the catalyst to suppress ketone self-condensation.
Materials:
-
2-aminoaryl aldehyde or ketone (1.0 mmol)
-
Ketone with an α-methylene group (1.2 mmol)
-
p-Toluenesulfonic acid monohydrate (0.1 mmol)
-
Toluene (5 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 2-aminoaryl aldehyde or ketone, the α-methylene ketone, and toluene.
-
Add the p-toluenesulfonic acid monohydrate to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Regioselective Synthesis using an Ionic Liquid Catalyst
This protocol describes a general method for achieving high regioselectivity in the Friedländer synthesis using an ionic liquid as the catalyst.
Materials:
-
2-aminoaryl ketone (1.0 mmol)
-
Unsymmetrical ketone (1.2 mmol)
-
Ionic liquid catalyst (e.g., [Hbim]BF₄) (0.05 mmol)
Procedure:
-
In a reaction vial, combine the 2-aminoaryl ketone, the unsymmetrical ketone, and the ionic liquid catalyst.
-
Stir the mixture at the specified temperature (e.g., 100 °C) for the required time, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate). The ionic liquid will often remain as a separate phase.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purify the product by column chromatography to isolate the desired regioisomer.
Visualizing Reaction Pathways and Troubleshooting
To further aid in understanding and troubleshooting, the following diagrams illustrate the key chemical pathways and a logical workflow for addressing common issues.
References
Optimization of solvent and temperature for quinoline-3-carbonitrile synthesis
Technical Support Center: Optimization of Quinoline-3-carbonitrile Synthesis
Welcome to the technical support center for the synthesis of quinoline-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the optimization of solvent and temperature in this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for quinoline-3-carbonitrile?
A1: Quinoline-3-carbonitrile and its derivatives are commonly synthesized via multicomponent reactions. One prevalent method is a one-pot reaction involving an appropriate aldehyde, a ketone with an α-methylene group, a cyanide source like ethyl cyanoacetate, and an ammonium salt such as ammonium acetate.[1][2] The Friedländer annulation is another fundamental and widely used approach, which involves the condensation of a 2-aminobenzaldehyde or ketone with a compound containing a reactive α-methylene group.[3][4][5]
Q2: How do solvent and temperature generally affect the synthesis of quinoline derivatives?
A2: Solvent and temperature are critical parameters that can significantly influence the yield, reaction time, and purity of the final product. Classical methods like the Friedländer synthesis are often carried out by refluxing in an aqueous or alcoholic solution.[3] In some cases, the reaction can be performed at high temperatures (150-220°C) without a solvent.[3] The choice of a high-boiling, inert solvent can improve yields in thermal cyclization reactions.[6] For instance, greener protocols have been developed using solvents like water or PEG-400, or even solvent-free conditions.[7][8][9] Temperature control is crucial as high temperatures can lead to side reactions and product decomposition.[6]
Q3: Are there any greener alternatives to traditional solvents for this synthesis?
A3: Yes, significant research has focused on developing more environmentally benign protocols. Polyethylene glycol (PEG-400) and water have been successfully used as green solvents.[7][9] In some cases, the synthesis can be performed under solvent-free conditions, which avoids the use of hazardous organic solvents altogether.[8][10] Microwave-assisted synthesis in aqueous media has also been reported as an efficient and greener alternative.[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Product Yield | - Inappropriate Solvent: The chosen solvent may not be optimal for the specific reactants or catalyst system. - Suboptimal Temperature: The reaction may be too cold to proceed at a reasonable rate or too hot, leading to decomposition. - Catalyst Inactivity: The catalyst may be poisoned, or an inappropriate catalyst is being used.[11] | - Solvent Screening: Test a range of solvents with varying polarities (e.g., ethanol, water, PEG-400, or solvent-free).[7][8] - Temperature Optimization: Run small-scale reactions at different temperatures (e.g., room temperature, 50°C, 80°C, reflux) to find the optimum.[5] - Catalyst Variation: Experiment with different acid or base catalysts (e.g., p-toluenesulfonic acid, piperidine, or Lewis acids).[4][11] |
| Formation of Multiple Byproducts | - Side Reactions: Aldol condensation or polymerization of starting materials can occur, especially at high temperatures or with strong acid/base catalysis.[12][13] - Lack of Regioselectivity: Using unsymmetrical ketones can lead to the formation of isomeric products.[11] | - Control Reaction Conditions: Carefully optimize the reaction temperature and solvent to influence the regiochemical outcome.[11] - Modify Reactant Addition: Slow, controlled addition of a reactant can minimize self-condensation.[12] - Catalyst Selection: The choice of catalyst can influence regioselectivity.[11] |
| Reaction is Too Vigorous or Exothermic | - Harsh Reaction Conditions: Strong acids and high temperatures can lead to highly exothermic reactions, which are difficult to control.[11] | - Gradual Heating: Ensure slow and controlled heating of the reaction mixture.[11] - Use of a Moderator: In some syntheses, moderators can be added to control the reaction rate.[12] - Cooling: If the reaction becomes too vigorous, cool the reaction flask immediately.[12] |
| Product Purification is Difficult | - Complex Reaction Mixture: The presence of unreacted starting materials and multiple byproducts complicates purification.[9] | - Optimize for Selectivity: Adjust reaction conditions to minimize byproduct formation. - Appropriate Purification Technique: Utilize techniques like recrystallization, column chromatography, or steam distillation for purification.[9][11] |
Data on Solvent and Temperature Optimization
While specific quantitative data for the parent quinoline-3-carbonitrile is dispersed across various derivatives, the following table summarizes the general effects of different solvents and catalysts on quinoline synthesis, which can be applied to optimize the synthesis of quinoline-3-carbonitrile.
| Catalyst System | Solvent | Temperature | Typical Yield | Notes |
| Bleaching Earth Clay | PEG-400 | 80°C | Good to Excellent | A green and efficient protocol.[7] |
| No Catalyst | Ethanol | Reflux (approx. 78°C) | Moderate to Good | A common solvent for one-pot syntheses.[1] |
| Sulfonic Acid Ionic Liquid | Solvent-free | 50°C | ~92% | Acts as both catalyst and solvent.[5] |
| Li⁺-modified nanoporous Na⁺-montmorillonite | Solvent-free | 100°C | High (up to 96%) | Environmentally friendly and reusable catalyst.[5] |
| No Catalyst | Water | 70°C | Good | A greener alternative to organic solvents.[9] |
| No Catalyst | Solvent-free | 110°C | Good | Avoids the use of organic solvents.[10] |
Experimental Protocols
General Protocol for One-Pot Synthesis of Quinoline-3-carbonitrile Derivatives
This protocol is adapted from a method used for synthesizing various quinoline-3-carbonitrile derivatives.[1]
Materials:
-
Appropriate aldehyde (1 mmol)
-
Ketone with an α-methylene group (1 mmol)
-
Ethyl cyanoacetate (1.1 mmol)
-
Ammonium acetate (2 mmol)
-
Absolute ethanol
Procedure:
-
In a round-bottom flask, combine the aldehyde (1 mmol), ketone (1 mmol), ethyl cyanoacetate (1.1 mmol), and ammonium acetate (2 mmol) in absolute ethanol.
-
Heat the mixture to reflux for approximately 6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Let the mixture stand overnight to allow the product to precipitate.
-
Filter the precipitate, wash it with water, and collect the solid.
-
Dry the collected product.
-
Further purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/dichloromethane).[1]
General Protocol for Friedländer Annulation
This is a classical method for quinoline synthesis.[3][14]
Materials:
-
2-aminobenzaldehyde or 2-aminoaryl ketone
-
A carbonyl compound with an α-methylene group
-
Catalyst (e.g., base like KOH or acid like p-toluenesulfonic acid)[12]
-
Solvent (e.g., ethanol)[12]
Procedure:
-
In a round-bottom flask, dissolve the 2-aminobenzaldehyde or ketone and the α-methylene carbonyl compound in a suitable solvent like ethanol.
-
Add a catalytic amount of a base (e.g., potassium hydroxide) or an acid (e.g., p-toluenesulfonic acid).[12]
-
Heat the mixture under reflux for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture.
-
If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: A general experimental workflow for the one-pot synthesis of quinoline-3-carbonitrile derivatives.
Caption: A troubleshooting decision tree for addressing low product yield in quinoline-3-carbonitrile synthesis.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. iosrjournals.org [iosrjournals.org]
- 8. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. jocpr.com [jocpr.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Catalyst Selection for Efficient Quinoline Synthesis
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in quinoline synthesis. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a special focus on catalyst selection and optimization.
Frequently Asked Questions (FAQs)
Q1: My quinoline synthesis is resulting in a low yield. What are the common causes and how can I troubleshoot this?
A1: Low yields in quinoline synthesis can stem from several factors, including suboptimal reaction conditions, poor substrate reactivity, or competing side reactions.[1] A systematic approach to troubleshooting is crucial for improving the efficiency of your synthesis.
Troubleshooting Steps for Low Yields:
-
Re-evaluate Catalyst Choice: The catalyst is a critical component. If you are using a traditional Brønsted acid (e.g., p-TsOH) or base (e.g., KOH) with unsatisfactory results, consider screening Lewis acids like ZnCl₂ or In(OTf)₃.[1] Modern catalysts, such as ionic liquids, may also offer improved performance.[1]
-
Optimize Reaction Temperature: While many quinoline syntheses require heat, excessive temperatures can lead to substrate decomposition and the formation of tars, especially in the Skraup synthesis.[1][2] Conversely, if the reaction is sluggish, a moderate increase in temperature might be necessary. Some highly active modern catalysts can even facilitate reactions at ambient temperatures.[1]
-
Check Reagent Purity: The purity of starting materials is paramount. For instance, in the Skraup synthesis, the presence of water in glycerol can be detrimental to the reaction.[3][4] Ensure all reagents are of high purity and appropriately dried.
-
Minimize Side Reactions: Different quinoline synthesis methods are prone to specific side reactions that can significantly lower the yield. For example, in the Friedländer synthesis, aldol condensation of the ketone reactant is a common issue, particularly under basic conditions.[1][5] This can be minimized by the slow addition of the ketone or by switching to an acidic catalyst.[1] In the Doebner-von Miller synthesis, polymerization of the α,β-unsaturated carbonyl compound is a major side reaction that can be mitigated by using a biphasic solvent system.[2][6]
Below is a decision tree to guide your troubleshooting process for low yields:
Caption: Troubleshooting workflow for low quinoline synthesis yield.
Q2: I am observing the formation of significant tarry byproducts in my Skraup/Doebner-von Miller synthesis. How can I prevent this?
A2: Tar formation is a well-known issue in classical quinoline syntheses like the Skraup and Doebner-von Miller reactions, primarily due to the harsh acidic conditions and high temperatures employed.[2][6] These conditions can promote polymerization of the starting materials or intermediates.[2]
Strategies to Minimize Tar Formation:
-
Use a Moderator in Skraup Synthesis: The Skraup reaction is notoriously exothermic and can be difficult to control.[6] The addition of a moderator, such as ferrous sulfate (FeSO₄), can help to make the reaction less violent and reduce tar formation.[1][6]
-
Employ a Biphasic System in Doebner-von Miller Synthesis: To prevent the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound, a biphasic solvent system (e.g., water/toluene) can be used.[2][6] This sequesters the carbonyl compound in the organic phase, limiting its self-condensation in the acidic aqueous phase.[2]
-
Control Temperature and Reagent Addition: Slow and controlled addition of the acid catalyst with efficient cooling is crucial.[6] Maintaining the lowest effective reaction temperature can also help to minimize polymerization.[2]
-
Purification Technique: For reactions that still produce tar, steam distillation is an effective method for isolating the volatile quinoline product from the non-volatile tar.[1]
Q3: How can I control the regioselectivity in my Friedländer or Combes quinoline synthesis when using unsymmetrical ketones?
A3: Regioselectivity is a common challenge when using unsymmetrical ketones in quinoline synthesis, as it can lead to a mixture of isomers that are difficult to separate.[5][7] The regiochemical outcome is influenced by a combination of steric and electronic factors of the reactants and the choice of catalyst.[7]
Methods to Control Regioselectivity:
-
Catalyst Selection: The choice of catalyst can significantly influence the regioselectivity. For the Friedländer synthesis, using specific amine catalysts or ionic liquids has been shown to improve the regiochemical outcome.[5]
-
Substrate Modification: Introducing a phosphoryl group on the α-carbon of the ketone can direct the condensation to a specific position in the Friedländer reaction.[5] In the Combes synthesis, the steric bulk of substituents on both the aniline and the β-diketone plays a crucial role.[7] For example, increasing the bulk of the substituent on the diketone can favor the formation of one regioisomer over the other.[7]
-
Reaction Conditions: Varying the reaction solvent and temperature can also influence the regioselectivity. A systematic optimization of these parameters may be necessary to favor the desired isomer.
Catalyst Performance Data
The selection of an appropriate catalyst is critical for achieving high efficiency in quinoline synthesis. The following tables provide a summary of the performance of various catalysts for different quinoline synthesis methods.
Table 1: Catalyst Performance in Friedländer Quinoline Synthesis
| Catalyst | Substrates | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Molecular Iodine (I₂) | 2-aminoaryl ketones and α-methylene carbonyls | Ethanol | Room Temp. | 0.5-3 | 85-98 | [8][9] |
| SnCl₂·2H₂O | 2-aminoaryl ketones and α-methylene carbonyls | Solvent-free | 80 | 0.5-2 | 82-95 | [10] |
| g-C₃N₄-(CH₂)₃-SO₃H | 2-aminoarylketone and acetyl acetone | Solvent-free | 100 | 4 | 97 | [11] |
| Proline potassium salt | 4-chloro-2-trifluoroacetyl aniline and 2-pentanone | DMSO | Room Temp. | 0.6 | 98 | [12] |
| Catalyst-free | 2-aminobenzaldehyde and various ketones | Water | 70 | 3 | up to 97 | [13] |
Table 2: Catalyst Performance in Other Quinoline Syntheses
| Synthesis Method | Catalyst | Substrates | Solvent | Temperature (°C) | Yield (%) | Reference |
| Skraup | H-Beta and H-ZSM-5 zeolites | Aniline and glycerol | Gas-phase | 350 | up to 74 (total selectivity) | [14] |
| Doebner-von Miller | Lewis acids (e.g., SnCl₄, Sc(OTf)₃), Brønsted acids (e.g., p-TsOH) | Aniline and α,β-unsaturated carbonyls | Various | Various | - | [15] |
| Combes | Polyphosphoric ester (PPE) | Substituted anilines and trifluoromethyl-β-diketones | Ethanol | - | - | [7] |
| Fe-catalyzed C-H annulation | FeCl₃·6H₂O | Arylamine and styrene | Methanol | - | 51 | [16] |
Experimental Protocols
Below are detailed experimental protocols for key quinoline synthesis methods.
Protocol 1: Iodine-Catalyzed Friedländer Synthesis of 2-Phenylquinoline
-
Materials: 2-aminobenzophenone (1 mmol), acetophenone (1.2 mmol), molecular iodine (I₂) (0.01 mmol, 1 mol%), ethanol (5 mL).
-
Procedure:
-
To a solution of 2-aminobenzophenone in ethanol, add acetophenone and molecular iodine.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-phenylquinoline.[9]
-
Protocol 2: Moderated Skraup Synthesis of Quinoline
-
Materials: Aniline, glycerol, concentrated sulfuric acid, ferrous sulfate heptahydrate (FeSO₄·7H₂O) as a moderator.[6]
-
Procedure:
-
In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.
-
To the flask, add aniline, glycerol, and ferrous sulfate heptahydrate.[6]
-
Slowly add concentrated sulfuric acid through the dropping funnel with constant stirring and cooling in an ice bath.
-
Gently heat the mixture to initiate the reaction. Once the exothermic reaction begins, remove the heat source and allow it to proceed.[6]
-
After the initial vigorous reaction subsides, heat the mixture to reflux for several hours.[6]
-
Cool the reaction mixture and carefully pour it into a large volume of cold water.
-
Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until it is alkaline.
-
Isolate the crude quinoline by steam distillation.[6]
-
Separate the organic layer from the distillate, dry it over anhydrous sodium sulfate, and purify by vacuum distillation.[6]
-
Visualizations
Experimental Workflow for Catalyst Screening
The following diagram illustrates a general workflow for screening and optimizing a catalyst for quinoline synthesis.
Caption: A general experimental workflow for catalyst screening in quinoline synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines | MDPI [mdpi.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 8. Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation [organic-chemistry.org]
- 10. A Simple, Efficient and Solvent-Free Protocol for the Friedländer Synthesis of Quinolines by Using SnCl2·2H2O | Semantic Scholar [semanticscholar.org]
- 11. Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 16. BJOC - Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes [beilstein-journals.org]
Challenges in the scale-up of 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile production
This technical support guide addresses common challenges and frequently asked questions regarding the synthesis and scale-up of 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile. It is intended for researchers, scientists, and drug development professionals to facilitate troubleshooting and optimization of their synthetic protocols.
Troubleshooting Guide
This section provides solutions to specific problems that may be encountered during the production of this compound.
Q1: What are the primary causes of low yield during the final chlorination step and how can they be mitigated?
Low yields in the conversion of 4-hydroxy-6,7-dimethoxyquinoline-3-carbonitrile to its 4-chloro derivative are common during scale-up. The issues often stem from suboptimal reaction conditions, reagent purity, or moisture.[1]
Potential Causes & Solutions:
-
Moisture Contamination: Chlorinating agents such as phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are highly sensitive to moisture.[1] Water can consume the reagent and generate acidic byproducts that complicate the reaction.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and handle reagents under an inert atmosphere (e.g., nitrogen or argon).
-
-
Suboptimal Reagent Ratio: The molar ratio of the chlorinating agent to the 4-hydroxy quinoline precursor is critical.[1] An insufficient amount will lead to an incomplete reaction, while a large excess can sometimes promote side-product formation.
-
Solution: The optimal molar ratio is typically between 1:1 and 1:3 (precursor to chlorinating agent).[2] It is recommended to perform small-scale experiments to determine the ideal ratio for your specific setup.
-
-
Inadequate Temperature Control: The reaction temperature must be carefully controlled. Temperatures that are too low can result in a slow or incomplete reaction, whereas excessively high temperatures can lead to product degradation and the formation of impurities.[1]
-
Poor Solvent Choice: The solubility of the starting material in the chosen solvent is crucial for an efficient reaction.[1] In some cases, the chlorinating agent itself can serve as the solvent.[1][2]
Caption: Logical troubleshooting flow for low yield in the chlorination step.
Q2: How can I effectively purify the crude this compound?
Purification challenges often arise from the presence of unreacted starting material (4-hydroxy-6,7-dimethoxyquinoline-3-carbonitrile) and other byproducts.[1]
-
Primary Impurity: The most common impurity is the unreacted 4-hydroxy precursor.[1]
-
Purification Strategy: Recrystallization is a highly effective and scalable method for purifying the final product.[1]
-
Recommended Solvents: A mixed solvent system, such as ethanol and ethyl acetate, is often recommended.[1][2] The ratio can be adjusted to optimize solubility and crystal formation, with a 1:1 volume ratio being a good starting point.[2]
-
Procedure: Dissolve the crude product completely in the hot solvent mixture and allow it to cool slowly. Slow cooling is crucial for forming pure, well-defined crystals. The purified crystals can then be collected by filtration and washed with a small amount of cold solvent to remove residual soluble impurities.[1]
-
Q3: What causes the formation of colored impurities during the synthesis?
The formation of colored impurities, often yellow to brown, can occur, especially at elevated temperatures or during extended reaction times.[1] These are typically degradation products.
-
Cause: Overheating during the cyclization or chlorination steps can lead to the formation of polymeric or oxidized byproducts.
-
Solution:
-
Strict Temperature Control: Maintain the reaction temperature within the optimized range (e.g., 90-100°C for chlorination).[2]
-
Monitor Reaction Time: Use TLC to track the reaction and stop it as soon as the starting material is consumed to avoid prolonged heating.[1]
-
Inert Atmosphere: Running the reaction under a nitrogen or argon atmosphere can help prevent oxidation.
-
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
The synthesis is a multi-step process that builds the quinoline ring system first, followed by chlorination. A common pathway starts from 3,4-dimethoxyacetophenone.[2][3][4]
-
Nitration: 3,4-dimethoxyacetophenone is nitrated to yield 2-nitro-4,5-dimethoxyacetophenone.[2][3]
-
Condensation: The nitro compound is condensed with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone intermediate.[2][3][5]
-
Reductive Cyclization: The intermediate undergoes catalytic hydrogenation (e.g., with H₂ over a catalyst) to simultaneously reduce the nitro group and cyclize, forming 4-hydroxy-6,7-dimethoxyquinoline-3-carbonitrile.[3]
-
Chlorination: The 4-hydroxy group is replaced with chlorine using a chlorinating agent like POCl₃ to yield the final product.[1][2][3]
Caption: Common synthetic workflow for the target compound.
Q2: Why is this compound an important intermediate?
This compound is a key building block in medicinal chemistry for synthesizing potent kinase inhibitors used in targeted cancer therapies.[3][6] The 4-chloro position is highly reactive and allows for nucleophilic substitution, enabling the attachment of various amine-containing fragments to build complex drug molecules that target specific biological pathways, such as those involving HER-2 and EGFR kinases.[3][6][7]
Caption: Inhibition of kinase signaling pathways by derivative drugs.
Q3: What safety precautions are essential during the chlorination step?
The chlorination step involves hazardous materials that require strict safety protocols.[4]
-
Reagents: Phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are corrosive and react violently with water.
-
Handling: Always handle these reagents in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Quenching: The reaction is typically quenched by slowly adding the reaction mixture to a cold, basic solution (e.g., 10% potassium carbonate) or ice water to neutralize the excess chlorinating agent.[2] This should be done cautiously as the process is highly exothermic.
Data and Protocols
Table 1: Typical Reaction Parameters for Chlorination
This table summarizes common conditions for the conversion of 4-hydroxy-6,7-dimethoxyquinoline-3-carbonitrile to the final product, based on analogous reactions.[1][2]
| Parameter | Condition | Rationale |
| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | Commonly used, effective, and can also act as a solvent.[1] |
| Solvent (optional) | Toluene, Acetonitrile, DEGDE | Provides a medium for the reaction if POCl₃ is not used as the solvent.[2] |
| Reactant Ratio | 1 : 1 to 1 : 3 (Substrate:POCl₃) | Balances reaction completion with minimizing excess reagent.[2] |
| Temperature | 90 - 100 °C | Ensures a reasonable reaction rate without significant product degradation.[2] |
| Reaction Time | 4 - 12 hours | Typical duration; should be confirmed by reaction monitoring (TLC).[2] |
Experimental Protocol: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline-3-carbonitrile
This is a representative protocol adapted from established procedures for similar quinoline cores and should be optimized for specific laboratory conditions.[1][2]
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxy-6,7-dimethoxyquinoline-3-carbonitrile (1 equivalent).
-
Reagent Addition: Under an inert atmosphere (N₂), add phosphorus oxychloride (POCl₃) (3 equivalents). If a solvent is used (e.g., toluene), add it first to dissolve the starting material.
-
Heating: Heat the reaction mixture to 100°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a mobile phase of dichloromethane:methanol = 10:1). The reaction is complete when the starting material spot is no longer visible.
-
Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker containing ice and a stirred 10% aqueous potassium carbonate solution to quench the excess POCl₃.
-
Isolation: Stir the resulting suspension for 1-2 hours to ensure complete precipitation of the product.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry. Purify the crude solid by recrystallization from an ethanol/ethyl acetate mixture.[1][2]
References
- 1. benchchem.com [benchchem.com]
- 2. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 3. This compound | 214470-55-0 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile. Special emphasis is placed on the critical requirement of maintaining anhydrous conditions throughout the synthesis process.
Troubleshooting Guide
Low yields and the presence of impurities are common challenges during the synthesis of this compound. This section addresses specific issues you might encounter.
Issue: Low or No Yield of the Final Product
-
Potential Cause 1: Presence of Moisture The chlorination step, often employing reagents like phosphorus oxychloride (POCl₃), is highly sensitive to moisture. Water can react with the chlorinating agent, reducing its effectiveness and leading to the formation of byproducts.
Solution:
-
Ensure all glassware is rigorously dried prior to use, either by oven-drying overnight at >100°C or by flame-drying under a stream of inert gas.[1]
-
Use anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent or obtained from a commercial supplier in a sealed, anhydrous grade bottle.[2][3]
-
Handle all reagents under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[4]
-
-
Potential Cause 2: Incomplete Reaction The reaction may not have proceeded to completion, leaving unreacted starting material.
Solution:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is complete when the starting material spot is no longer visible.
-
Ensure the reaction temperature is maintained at the optimal level. For the chlorination step, temperatures typically range from 60-120°C.[5]
-
Consider extending the reaction time if TLC analysis indicates the presence of starting material after the initially planned duration.
-
-
Potential Cause 3: Suboptimal Reagent Stoichiometry An incorrect ratio of reactants can lead to incomplete conversion or the formation of side products.
Solution:
-
Carefully measure and use the correct molar ratios of all reagents as specified in the protocol. For the chlorination of the 4-hydroxy precursor, an excess of the chlorinating agent (e.g., 3.5 equivalents of POCl₃) is often used.[5]
-
Issue: Presence of Impurities in the Final Product
-
Potential Cause 1: Unreacted Starting Material As mentioned above, incomplete reactions can lead to the presence of the 4-hydroxy-6,7-dimethoxy-quinoline-3-carbonitrile precursor in your final product.
Solution:
-
Optimize reaction conditions (time, temperature) to ensure full conversion.
-
Purify the crude product using column chromatography or recrystallization. A mixed solvent system of ethanol and ethyl acetate is often effective for recrystallization.[5]
-
-
Potential Cause 2: Byproducts from Side Reactions The presence of water or other nucleophiles can lead to the formation of undesired side products.
Solution:
-
Strict adherence to anhydrous conditions is paramount.
-
Purification via column chromatography is an effective method to separate the desired product from most impurities.[6]
-
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions so critical for the synthesis of this compound?
A1: The synthesis, particularly the chlorination of the 4-hydroxy precursor, involves reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), which are highly reactive towards water. Moisture will consume these reagents, leading to lower yields and the formation of difficult-to-remove byproducts such as phosphoric acid, which can complicate the reaction and purification process.[5]
Q2: How can I be certain my glassware is sufficiently dry?
A2: The most reliable methods are oven-drying glassware at a temperature above 100°C for several hours (ideally overnight) or flame-drying the assembled apparatus under a flow of inert gas immediately before use.[1] After drying, allow the glassware to cool in a desiccator or under an inert atmosphere to prevent re-adsorption of moisture.
Q3: What is the best way to dry the solvents for this reaction?
A3: The choice of drying agent depends on the solvent. For many common organic solvents, distillation over a suitable drying agent like sodium metal (for ethers and hydrocarbons) or calcium hydride (for aprotic solvents) is effective.[2][7] Alternatively, passing the solvent through a column of activated alumina or using molecular sieves can also achieve low water content.[2][8] For highly sensitive reactions, using commercially available anhydrous solvents packaged under an inert atmosphere is recommended.
Q4: What are the key steps in the synthesis of this compound?
A4: A common synthetic route starts from 3,4-dimethoxyacetophenone and involves the following key stages:
-
Nitration: Introduction of a nitro group.
-
Condensation: Reaction with an appropriate reagent to build the quinoline precursor framework.
-
Reduction and Cyclization: Formation of the 4-hydroxy-6,7-dimethoxyquinoline ring system.
-
Chlorination and Cyanation: Conversion of the 4-hydroxy group to a chloro group and introduction of the 3-carbonitrile group. This may proceed via a Vilsmeier-Haack type reaction.[9]
Q5: How can I monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the reactant and the formation of the product. The reaction is generally considered complete when the starting material spot is no longer visible.
Quantitative Data Summary
The following table provides illustrative data on how the level of anhydrous conditions can impact the yield of the chlorination step in the synthesis of this compound. These are representative values and actual results may vary depending on the specific experimental setup and scale.
| Condition | Description | Starting Material | Chlorinating Agent | Solvent | Reaction Time (h) | Temperature (°C) | Approximate Yield (%) |
| Optimal | All glassware flame-dried under argon; anhydrous solvent from a fresh bottle. | 4-hydroxy-6,7-dimethoxyquinoline-3-carbonitrile | POCl₃ | Toluene | 6 | 110 | 85-95 |
| Sub-optimal | Oven-dried glassware; solvent distilled but stored for a week. | 4-hydroxy-6,7-dimethoxyquinoline-3-carbonitrile | POCl₃ | Toluene | 6 | 110 | 60-75 |
| Poor | Air-dried glassware; standard grade solvent. | 4-hydroxy-6,7-dimethoxyquinoline-3-carbonitrile | POCl₃ | Toluene | 6 | 110 | <40 |
Experimental Protocols
Protocol 1: Rigorous Drying of Glassware and Solvents
-
Glassware Preparation:
-
Clean all necessary glassware (round-bottom flasks, condensers, dropping funnels, etc.) with an appropriate solvent and dry them in an oven at 120°C for at least 4 hours, or preferably overnight.
-
Assemble the glassware hot from the oven under a stream of dry nitrogen or argon.
-
Alternatively, assemble the clean, air-dried glassware and flame-dry all parts under vacuum or with a stream of inert gas passing through the system.[1] Allow to cool to room temperature under the inert atmosphere.
-
-
Solvent Drying:
-
For a solvent like toluene, reflux over sodium metal with benzophenone as an indicator until a persistent blue or purple color is observed.[10]
-
Distill the dry solvent directly into the reaction flask or into a storage flask under an inert atmosphere.
-
Alternatively, use a commercially available solvent purification system that dispenses anhydrous solvents under an inert atmosphere.
-
Protocol 2: Synthesis of this compound via Chlorination
This protocol is a representative procedure and may require optimization.
-
Reaction Setup:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, place 4-hydroxy-6,7-dimethoxyquinoline-3-carbonitrile (1.0 eq).
-
Add anhydrous toluene (10 mL per gram of starting material) via a syringe.
-
Begin stirring the suspension under a nitrogen atmosphere.
-
-
Addition of Chlorinating Agent:
-
Slowly add phosphorus oxychloride (POCl₃, 3.0 eq) to the stirred suspension at room temperature via the dropping funnel over 15-20 minutes. The addition is exothermic.
-
-
Reaction:
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110°C) and maintain this temperature for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
-
Work-up:
-
Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic quenching process.
-
Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.
-
Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[3][6]
-
-
Purification:
Visualizations
Caption: Workflow for Maintaining Anhydrous Conditions.
Caption: Synthetic Pathway to the Target Molecule.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Drying solvents and Drying agents [delloyd.50megs.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Sciencemadness Discussion Board - Anhydrous Conditions - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. moodle2.units.it [moodle2.units.it]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Drying Agents - Removing water from organic solvents [dhanlaldelloyd.tripod.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. This compound | 214470-55-0 | Benchchem [benchchem.com]
- 10. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
Validation & Comparative
A Comparative Guide: 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile Derivatives vs. Quinazoline-Based Kinase Inhibitors
In the landscape of targeted cancer therapy, small molecule kinase inhibitors represent a cornerstone of precision medicine. Among the numerous heterocyclic scaffolds explored for this purpose, quinazolines have risen to prominence with several FDA-approved drugs. More recently, the quinoline-3-carbonitrile scaffold has emerged as a promising alternative, demonstrating comparable and, in some cases, superior inhibitory activity against key oncogenic kinases. This guide provides a detailed, data-driven comparison of inhibitors derived from 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile and the well-established class of quinazoline-based inhibitors, aimed at researchers, scientists, and drug development professionals.
While this compound is a key intermediate, it is the substitution at the 4-position, typically with an anilino group, that confers potent kinase inhibitory activity.[1] Therefore, this guide will focus on the comparison of 4-anilino-6,7-dimethoxyquinoline-3-carbonitrile derivatives with quinazoline-based inhibitors, targeting clinically relevant kinases such as the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and c-Met.
Performance Comparison: Quantitative Data
The following tables summarize the inhibitory activities of representative quinoline-3-carbonitrile and quinazoline-based inhibitors against various kinases and cancer cell lines. The data highlights the comparable potency of the two classes, with specific derivatives from each class exhibiting nanomolar to sub-nanomolar efficacy.
Table 1: Comparison of Inhibitory Activity (IC50) against Kinases
| Compound Class | Representative Compound/Derivative | Target Kinase | IC50 (nM) |
| Quinoline-3-carbonitrile | 4-Anilinoquinoline-3-carbonitrile (General) | EGFR | 7.5[2] |
| 4-Anilino-6,7-dimethoxyquinoline-3-carbonitrile Derivative (Compound 12n) | c-Met | 30[3] | |
| 4-Anilinoquinoline-3-carbonitrile Derivative (Compound 45) | EGFR | 5[2] | |
| 4-Anilino-6,7-disubstituted-quinoline-3-carbonitrile (EKB-569) | EGFR & HER2 | Irreversible Inhibitor[4] | |
| Quinazoline-based | Gefitinib | EGFR (wild-type) | 80 - 100 (Cell Proliferation GI50)[5] |
| Erlotinib | EGFR (wild-type) | 100 (Cell Proliferation GI50)[5] | |
| Lapatinib | EGFR & HER2 | 160 (EGFR), 100 (HER2) (Cell Proliferation GI50)[5] | |
| Quinazoline Derivative (Compound 27) | EGFR (wt & T790M) | 7 (wt), 9.3 (T790M)[6] | |
| Quinazoline Derivative (Compound 23) | EGFR | 5[6] |
Table 2: Comparison of Anti-proliferative Activity (IC50/GI50) in Cancer Cell Lines
| Compound Class | Representative Compound/Derivative | Cell Line | Cancer Type | IC50/GI50 (µM) |
| Quinoline-3-carbonitrile | 4-Anilino-6,7-dimethoxyquinoline-3-carbonitrile Derivative (Compound 12n) | MKN-45 | Human Gastric Cancer | Low micromolar[3] |
| 7-Fluoro-4-anilinoquinoline (Compound 1f) | BGC823 | Gastric Cancer | 8.32[7] | |
| 8-Methoxy-4-anilinoquinoline (Compound 2i) | BGC823 | Gastric Cancer | 4.65[7] | |
| Quinazoline-based | Quinazoline Derivative (Compound 1f) | BGC823 | Gastric Cancer | >100[7] |
| Gefitinib | BGC823 | Gastric Cancer | 25.12[7] |
Signaling Pathways and Mechanism of Action
Both quinoline-3-carbonitrile and quinazoline-based inhibitors primarily function as ATP-competitive inhibitors of tyrosine kinases. They bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting signal transduction pathways crucial for cancer cell proliferation, survival, and metastasis. The nitrogen atom at position 1 of both scaffolds typically forms a key hydrogen bond with a conserved methionine residue in the hinge region of the kinase.
The diagram below illustrates the general mechanism of action of these inhibitors on the EGFR signaling pathway.
Caption: EGFR signaling pathway and the mechanism of quinoline/quinazoline-based inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of inhibitors. Below are representative protocols for key assays.
Biochemical EGFR Kinase Inhibition Assay (Luminescence-Based)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of EGFR by quantifying the amount of ADP produced.
Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (solubilized in DMSO)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM) is recommended.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (vehicle control).
-
Add 2.5 µL of EGFR enzyme solution to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 5 µL of a substrate/ATP mixture. The final concentrations of substrate and ATP should be at or near their respective Km values.
-
Incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[5]
-
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of the inhibitors on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A549, BGC823)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (solubilized in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72-96 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the GI₅₀ value.[7]
-
Experimental Workflow
The following diagram outlines a typical workflow for the discovery and characterization of kinase inhibitors, applicable to both quinoline-3-carbonitrile and quinazoline-based compounds.
Caption: A typical workflow for the development of kinase inhibitors.
References
- 1. This compound | 214470-55-0 | Benchchem [benchchem.com]
- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Src Kinase Inhibitors: A Guide for Researchers
A deep dive into the performance, selectivity, and experimental evaluation of key Src kinase inhibitors for researchers, scientists, and drug development professionals.
The c-Src tyrosine kinase, a non-receptor tyrosine kinase, is a critical signaling node in numerous cellular processes, including proliferation, survival, migration, and angiogenesis.[1][2] Its aberrant activation is a hallmark of various cancers, making it a prime therapeutic target.[1][3] This guide provides a comparative analysis of prominent Src kinase inhibitors, presenting their performance based on experimental data, detailing the methodologies for their evaluation, and visualizing the intricate signaling pathways they modulate.
Performance Comparison of Src Kinase Inhibitors
The efficacy of a kinase inhibitor is primarily defined by its potency (often measured as the half-maximal inhibitory concentration, IC50) and its selectivity against other kinases. The following table summarizes the in-vitro potency of several well-established and novel Src kinase inhibitors.
| Inhibitor | Target Kinase(s) | IC50 (nM) | Key Characteristics |
| Dasatinib (BMS-354825) | Src, Abl, c-Kit | <1 (for Src) | A potent, multi-targeted inhibitor of Abl, Src, and c-Kit.[4] It has shown efficacy in imatinib-resistant Chronic Myeloid Leukemia (CML).[5] |
| Bosutinib (SKI-606) | Src, Abl | 1.2 (for c-Src) | A dual Src/Abl inhibitor that has been extensively evaluated in clinical trials.[6][7] |
| Saracatinib (AZD0530) | Src | 2.7 | A potent Src inhibitor with activity against other Src family kinases like c-Yes, Fyn, Lyn, Blk, Fgr, and Lck.[4] |
| PP2 (AG 1879) | Src family kinases | 4 (for Lck), 5 (for Fyn) | A selective inhibitor of the Src family of protein tyrosine kinases.[4] |
| eCF506 | Src | < 0.5 | A highly selective, next-generation inhibitor that locks c-Src in an inactive conformation, inhibiting both its kinase and scaffolding functions.[4][6] |
| KB SRC 4 | Src | Not specified | A novel, highly selective c-Src inhibitor.[6] |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration. The data presented here are for comparative purposes and are compiled from various preclinical studies.[4][6][7]
Key Signaling Pathways Involving Src
Src kinase is a central player in integrating signals from various cell surface receptors, including receptor tyrosine kinases (RTKs), G-protein coupled receptors (GPCRs), and integrins.[2][8] Upon activation, Src phosphorylates a multitude of downstream substrates, triggering cascades that regulate fundamental cellular functions.
Caption: Simplified overview of the Src kinase signaling pathway.
Experimental Protocols for Evaluating Src Kinase Inhibitors
The characterization of Src inhibitors relies on robust and reproducible experimental assays. Below are detailed protocols for common in-vitro kinase assays.
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Based Src Kinase Assay
This assay measures the phosphorylation of a biotinylated peptide substrate by Src kinase.
Materials:
-
Src kinase
-
Biotinylated peptide substrate (e.g., Biotin-poly-Glu-Tyr)
-
ATP
-
Assay Buffer: 50 mM HEPES (pH 7.0), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% BSA
-
Detection Reagents: Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665
-
Test compounds (Src inhibitors)
-
384-well low-volume white microplates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of test compounds in 100% DMSO.
-
Assay Plate Preparation: Dispense 0.5 µL of each compound dilution or DMSO into the wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in Assay Buffer.
-
Prepare a 2X ATP solution in Assay Buffer.
-
Add 2.5 µL of the 2X kinase/substrate solution to each well.
-
Initiate the reaction by adding 2.5 µL of the 2X ATP solution to each well.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Reaction Termination and Detection:
-
Add 5 µL of the detection reagent mixture (Europium anti-phosphotyrosine antibody and Streptavidin-XL665 in detection buffer) to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Data Analysis: Calculate the HTRF ratio (665 nm/620 nm) and determine the IC50 values for each inhibitor.
Protocol 2: ADP-Glo™ Kinase Assay
This luminescent assay quantifies the amount of ADP produced during the kinase reaction.
Materials:
-
Src kinase
-
Peptide substrate
-
ATP
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 0.1 mg/mL BSA
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
Test compounds (Src inhibitors)
-
384-well solid white microplates
-
Luminometer plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of test compounds in 100% DMSO.
-
Assay Plate Preparation: Dispense 1 µL of each compound dilution or DMSO into the wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate/ATP solution in Assay Buffer.
-
Add 5 µL of this solution to each well.
-
Incubate for 60 minutes at room temperature.
-
-
Reaction Termination and ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Determine the IC50 values by plotting the luminescence signal against the inhibitor concentration.
Caption: General workflow for in-vitro kinase inhibitor screening assays.
Conclusion
The landscape of Src kinase inhibitors is continually evolving, with a shift towards developing more selective agents to minimize off-target effects and enhance therapeutic efficacy.[6] The choice of an appropriate inhibitor for research or clinical development depends on the specific biological context and the desired selectivity profile. The experimental protocols outlined in this guide provide a foundation for the robust evaluation and comparison of these critical therapeutic agents. As our understanding of the complexities of the Src signaling network deepens, so too will our ability to design and utilize inhibitors with greater precision and clinical benefit.
References
- 1. Targeting Src family kinases in anti-cancer therapies: turning promise into triumph - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. What are SRC inhibitors and how do they work? [synapse.patsnap.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Frontiers | Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
The Pivotal Role of 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile in Kinase Inhibitor Discovery: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for novel and effective kinase inhibitors is a continuous endeavor. In this landscape, the selection of a suitable precursor molecule is a critical determinant of success. This guide provides a comprehensive validation of 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile as a versatile and potent precursor for the synthesis of kinase inhibitors. Through a comparative analysis with alternative scaffolds and supporting experimental data, we highlight its significance in modern medicinal chemistry.
This compound has emerged as a crucial intermediate in the synthesis of targeted therapies, particularly in the field of oncology. Its quinoline core is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] This versatile scaffold has been instrumental in the development of drugs targeting key kinases such as HER-2 and EGFR. The strategic placement of the chloro, dimethoxy, and carbonitrile groups provides a reactive handle for derivatization and optimization of inhibitory activity against a range of kinases.
Synthesis of the Precursor: A Streamlined Approach
The synthesis of this compound is a well-established multi-step process that allows for its efficient production.[2] The general synthetic route is outlined below.
This synthetic accessibility, coupled with the potential for diverse functionalization, makes it an attractive starting point for building libraries of potential kinase inhibitors.
Comparative Performance in Kinase Inhibition
The true value of a precursor lies in the biological activity of its derivatives. Quinoline and the closely related quinazoline scaffolds have yielded numerous potent kinase inhibitors.[3][4] The tables below summarize the inhibitory activities of various kinase inhibitors, including those derived from quinoline-based precursors, against several key cancer-related kinases. This data provides a quantitative comparison of their performance.
Table 1: Inhibitory Activity (IC₅₀) of Quinoline/Quinazoline Derivatives Against Receptor Tyrosine Kinases
| Compound/Derivative Class | Target Kinase | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Quinazolinone N-acetohydrazide (Comp. 16) | VEGFR-2 | 0.29 | Sorafenib | - |
| Thioacetyl-benzohydrazide (Comp. 21) | VEGFR-2 | 4.6 | - | - |
| 3-Substituted quinazoline-2,4(1H,3H)-diones | c-Met | 0.052 - 0.084 | - | - |
| 3-Substituted quinazoline-2,4(1H,3H)-diones | VEGFR-2 | 0.052 - 0.084 | - | - |
| Isatin–quinazoline hybrid (Comp. 6c) | EGFR | 0.083 | Sunitinib | - |
| Isatin–quinazoline hybrid (Comp. 6c) | VEGFR-2 | 0.076 | Doxorubicin | - |
| Isatin–quinazoline hybrid (Comp. 6c) | HER2 | 0.138 | - | - |
| 6,7-dimethoxy-4-anilinoquinoline (Comp. 12n) | c-Met | 0.030 | - | - |
Note: IC₅₀ values represent the concentration of the compound required to inhibit the kinase activity by 50%. Lower values indicate higher potency.
Table 2: Antiproliferative Activity (IC₅₀) of Quinoline/Quinazoline Derivatives in Cancer Cell Lines
| Compound/Derivative Class | Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Quinazoline derivatives (Comp. 22a, 22b) | HepG2 | Notable Potential | - | - |
| Quinazolin-4-one derivatives (Comp. 21) | HepG2 | 17.23 (µg/mL) | - | - |
| Quinazolin-4-one derivatives (Comp. 21) | PC3 | 26.10 (µg/mL) | - | - |
| Quinazolin-4-one derivatives (Comp. 21) | MCF-7 | 30.85 (µg/mL) | - | - |
| Quinazoline derivatives (Comp. 29, 30, 31, 32a, 32b) | HepG2, HCT-116, MCF-7 | 1.68 - 9.89 | Doxorubicin | 8.28 - 9.63 |
| Isatin–quinazoline hybrid (Comp. 6c) | HepG2, MCF-7, MDA-MB-231, HeLa | Potent | Sunitinib, Doxorubicin | - |
| 6,7-dimethoxy-4-anilinoquinolines | A549, MCF-7, MKN-45 | Low micromolar | - | - |
The data clearly demonstrates that derivatives originating from quinoline and quinazoline scaffolds, for which this compound is a key precursor, exhibit potent inhibitory activity against a range of clinically relevant kinases and demonstrate significant antiproliferative effects in various cancer cell lines.
Experimental Protocols for Validation
The validation of kinase inhibitors involves a series of well-defined experimental assays. These can be broadly categorized into biochemical (in vitro) assays and cell-based assays.
In Vitro Kinase Inhibition Assay
Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.[5] A common method is the luminescence-based assay that quantifies ADP production, a direct product of the kinase reaction.[6]
Protocol: Luminescence-Based In Vitro Kinase Assay [6]
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO.
-
Kinase Reaction: In a 96-well plate, combine the kinase, its specific substrate peptide, and ATP in a suitable kinase assay buffer. Add the test compound dilutions.
-
Incubation: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.
-
ADP Detection: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to convert the produced ADP to ATP, which then drives a luciferase reaction, generating a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Cell-Based Kinase Assay
While in vitro assays are crucial for determining direct inhibitory potency, cell-based assays provide a more biologically relevant context by evaluating the inhibitor's effect within a living cell.[7][8] These assays can measure the inhibition of a specific signaling pathway or the overall effect on cell viability and proliferation.[9]
One common approach is to measure the phosphorylation level of a kinase's downstream substrate.[8] A reduction in the phosphorylation of the substrate in the presence of the inhibitor indicates target engagement and inhibition within the cell.
Targeting Key Signaling Pathways
Derivatives of this compound often exert their anticancer effects by inhibiting key signaling pathways that are dysregulated in cancer.[1] A prominent example is the inhibition of receptor tyrosine kinases (RTKs) like EGFR and VEGFR, which are crucial for tumor growth, proliferation, and angiogenesis.[1]
The ability to readily modify the quinoline scaffold allows for the fine-tuning of selectivity and potency against specific kinases within these pathways, a critical aspect of modern targeted therapy.
Conclusion
This compound stands out as a highly valuable precursor for the development of novel kinase inhibitors. Its straightforward synthesis, coupled with the proven potent and diverse biological activities of its derivatives, makes it a cornerstone for medicinal chemists. The comparative data presented herein underscores the significant potential of this scaffold in generating next-generation targeted therapies for cancer and other diseases driven by aberrant kinase activity. The provided experimental frameworks offer a clear path for the validation and characterization of new chemical entities derived from this promising precursor.
References
- 1. benchchem.com [benchchem.com]
- 2. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 3. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) | MDPI [mdpi.com]
- 4. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 5. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 8. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 9. reactionbiology.com [reactionbiology.com]
Efficacy of 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile Derivatives in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of derivatives of 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile in various cancer xenograft models. The data presented herein is intended to inform researchers and drug development professionals on the anti-tumor potential of this class of compounds, which primarily function as tyrosine kinase inhibitors.
Comparative Efficacy in Xenograft Models
The following table summarizes the in vivo anti-tumor activity of key 4-anilino-3-quinolinecarbonitrile derivatives in different human cancer xenograft models. The data is compiled from various preclinical studies and highlights the potency of these compounds in inhibiting tumor growth.
| Derivative | Xenograft Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition (T/C %) | Outcome | Reference |
| Bosutinib (SKI-606) | Chronic Myelogenous Leukemia | K562 | 100 mg/kg, p.o., daily for 5 days | Not Reported | Complete tumor regression | [1] |
| Bosutinib (SKI-606) | Chronic Myelogenous Leukemia | KU812 | Not Specified | Not Reported | Tumor regression | [2] |
| Bosutinib (SKI-606) | Pancreatic Cancer | Patient-derived xenografts (15 models) | Not Specified | 32% - 140% | Ranged from sensitive to resistant | [3] |
| Bosutinib (SKI-606) | Neuroblastoma | SH-SY5Y | 30 mg/kg, i.p., daily for 2 days | Not Reported | Significant tumor growth suppression | [4] |
| Bosutinib (SKI-606) | Colon Cancer | HT-29 | 150 mg/kg, p.o., once daily for 21 days | Not Reported | Inhibition of tumor growth | [5] |
| Bosutinib (SKI-606) | Colon Cancer | Colo205, HCT116, DLD1 | 75-100 mg/kg, p.o., twice daily | Not Reported | Inhibition of tumor growth | [5] |
| Compound 31a | Not Specified | Not Specified | Not Specified | Not Reported | Effective tumor growth inhibition | [6] |
| Compound 17 | Not Specified | Not Specified | Not Specified | Not Reported | In vivo anti-tumor activity | [2] |
Note: T/C % (Treated/Control) is a common metric for assessing anti-tumor efficacy in xenograft models. A lower T/C % indicates greater tumor growth inhibition. Not all studies reported this specific metric, instead describing outcomes qualitatively (e.g., "complete tumor regression").
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following are representative experimental protocols for establishing and evaluating the efficacy of this compound derivatives in xenograft models.
K562 Chronic Myelogenous Leukemia Xenograft Model
-
Cell Line: K562 human chronic myelogenous leukemia cells.
-
Animal Model: Athymic nude mice (nu/nu).
-
Tumor Inoculation: Subcutaneous injection of 5 x 10^6 to 10 x 10^6 K562 cells suspended in a suitable medium (e.g., Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (length × width²) / 2.
-
Drug Administration: Once tumors reach the desired size, animals are randomized into control and treatment groups. The test compound (e.g., Bosutinib) is administered orally (p.o.) via gavage at a specified dose and schedule (e.g., 100 mg/kg, daily for 5 days). The control group receives the vehicle used to formulate the compound.
-
Efficacy Endpoints: The primary endpoint is the change in tumor volume over time. Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups. In some cases, complete tumor regression may be observed. Animal body weight is also monitored as an indicator of toxicity.
HT-29 Colon Cancer Xenograft Model
-
Cell Line: HT-29 human colon adenocarcinoma cells.
-
Animal Model: Athymic nude mice.
-
Tumor Inoculation: Subcutaneous injection of 2 x 10^6 to 5 x 10^6 HT-29 cells in a suitable medium into the flank of each mouse.
-
Tumor Growth Monitoring: Similar to the K562 model, tumor volumes are monitored regularly once they become palpable.
-
Drug Administration: Treatment is initiated when tumors reach a predetermined size (e.g., 200-300 mg). The test compound is administered orally at a specified dose and frequency (e.g., 150 mg/kg, once daily, or 75 mg/kg, twice daily).
-
Efficacy Endpoints: The primary endpoint is tumor growth inhibition, assessed by comparing tumor volumes in the treated and control groups. Pharmacodynamic markers, such as the phosphorylation status of target proteins in tumor tissue, may also be analyzed.
Signaling Pathway and Experimental Workflow
The primary mechanism of action for many this compound derivatives is the inhibition of tyrosine kinases, particularly Src and Abl. The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating these compounds.
Caption: Targeted Src/Abl Signaling Pathway.
Caption: Xenograft Model Experimental Workflow.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. 4-Anilino-7-pyridyl-3-quinolinecarbonitriles as Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Potent Kinase Inhibition: A Comparative Guide to the Structure-Activity Relationship of 4-Anilino-Quinoline-3-Carbonitriles
For researchers, scientists, and drug development professionals, the 4-anilino-quinoline-3-carbonitrile scaffold represents a versatile and potent platform for the development of targeted kinase inhibitors. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of this important class of compounds, focusing on their inhibitory activity against key oncogenic kinases such as EGFR, HER-2, Src, and MEK. The information presented is supported by quantitative experimental data, detailed methodologies for key assays, and visual representations of signaling pathways and experimental workflows.
The 4-anilino-quinoline-3-carbonitrile core has proven to be a successful template in the design of both reversible and irreversible kinase inhibitors. Strategic modifications at various positions on the quinoline and anilino rings have led to the discovery of highly potent and selective compounds, some of which have advanced into clinical trials. This guide will delve into the critical structural features that govern the potency and selectivity of these inhibitors, providing a valuable resource for the rational design of next-generation anticancer agents.
Core Structure and Key Modification Points
The fundamental structure of a 4-anilino-quinoline-3-carbonitrile consists of a quinoline ring substituted with an anilino group at the 4-position and a nitrile group at the 3-position. The key to modulating the activity and selectivity of these compounds lies in the strategic placement of various substituents at several key positions as depicted below.
Caption: Core scaffold of 4-anilino-quinoline-3-carbonitriles highlighting key substitution points.
Structure-Activity Relationship: A Comparative Analysis
The biological activity of 4-anilino-quinoline-3-carbonitrile derivatives is highly dependent on the nature and position of substituents. The following tables summarize the quantitative SAR data for key kinase targets.
Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) Inhibition
This class of compounds has been extensively studied as inhibitors of EGFR and HER-2, which are critical drivers in many cancers. A key strategy in enhancing potency has been the introduction of a Michael acceptor at the 6-position of the quinoline ring, leading to irreversible inhibition.
Table 1: SAR of 6,7-Disubstituted 4-Anilino-quinoline-3-carbonitriles as EGFR and HER-2 Inhibitors
| Compound | R1 (Anilino) | R2 (C6-substituent) | R3 (C7-substituent) | EGFR IC50 (nM) | HER-2 IC50 (nM) | Cell Growth Inhibition (A431) IC50 (nM) |
| 1 | 3-chloro-4-fluoro | H | OCH3 | 7.5 | - | 100 |
| EKB-569 (2) | 3-chloro-4-fluoro | -NHCO-CH=CH-CON(CH3)2 | OCH3 | 0.4 | 19 | 30 |
| 3 | 3-chloro-4-fluoro | -NHCO-C≡C-CON(CH3)2 | OCH3 | 0.8 | 25 | 50 |
| 4 | 3-ethynyl | H | OCH3 | 1.1 | - | 20 |
| HKI-272 (5) | 3-chloro-4-(pyridin-2-ylmethoxy) | -NHCO-CH=CH-CON(CH3)2 | OCH3 | 34 | 9 | 83 |
Data compiled from multiple sources.[1][2][3][4]
Key SAR Insights for EGFR/HER-2 Inhibition:
-
Irreversible Inhibition: The introduction of a Michael acceptor, such as a crotonamide or butynamide group at the C6-position, leads to a significant increase in potency by forming a covalent bond with a cysteine residue in the ATP-binding pocket of EGFR and HER-2.[1][2]
-
Anilino Substituents: Small, electron-withdrawing groups like chlorine and fluorine at the 3- and 4-positions of the anilino ring are generally favorable for activity.
-
C7-Substituent: A methoxy group at the C7-position is often found in potent inhibitors.
-
Dual Inhibition: Modifications on the anilino ring can modulate the selectivity between EGFR and HER-2. For instance, the bulky substituent in HKI-272 enhances its HER-2 inhibitory activity.[5]
Src Kinase Inhibition
Variations in the substitution pattern, particularly at the C7-position of the quinoline ring, have yielded potent Src kinase inhibitors.
Table 2: SAR of 7-Substituted 4-Anilino-quinoline-3-carbonitriles as Src Kinase Inhibitors
| Compound | R1 (Anilino) | R3 (C7-substituent) | Src IC50 (nM) | Src-transformed fibroblast IC50 (nM) |
| 6 | 3-chloro-4-methoxy | Phenyl | 5 | 100 |
| 7 | 3-chloro-4-methoxy | 4-(morpholin-4-yl)phenyl | 2 | 20 |
| SKI-606 (8) | 3-chloro-4-methoxy | 2-thienyl | 1.2 | 160 |
| 9 | 3-bromo | 7-(4-(2-(dimethylamino)ethyl)oxyphenyl) | 0.6 | - |
Data compiled from multiple sources.[6][7][8]
Key SAR Insights for Src Inhibition:
-
C7-Aryl Substituents: The presence of an aryl or heteroaryl group, such as a phenyl or thienyl ring, at the C7-position is crucial for potent Src inhibition.[6][7]
-
Water-Solubilizing Groups: The addition of a water-solubilizing group, often a basic amine, to the C7-aryl substituent generally improves cellular activity.[7]
-
Anilino Group: Similar to EGFR inhibitors, substitutions on the anilino ring, such as chloro and methoxy groups, contribute to high potency.
MEK Kinase Inhibition
The 4-anilino-quinoline-3-carbonitrile scaffold has also been successfully adapted to target the downstream kinase MEK in the RAS/RAF/MEK/ERK pathway.
Table 3: SAR of 4-Anilino-quinoline-3-carbonitriles as MEK1 Inhibitors
| Compound | R1 (Anilino) | R3 (C7-substituent) | MEK1 IC50 (nM) |
| 10 | 3-chloro-4-(1-methyl-1H-imidazol-2-ylthio) | -CH=CH2 | 5.2 |
| 11 | 3-chloro-4-(1-methyl-1H-imidazol-2-ylthio) | -(E)-CH=CH-CH3 | 3.1 |
| 12 | 3-chloro-4-(1-methyl-1H-imidazol-2-ylthio) | -(Z)-CH=CH-CH3 | 15.6 |
| 13 | 3-chloro-4-(1-methyl-1H-imidazol-2-ylthio) | -C≡CH | 8.9 |
Data compiled from a representative study.[9]
Key SAR Insights for MEK Inhibition:
-
Anilino Moiety: A key feature for potent MEK inhibition is a substituted anilino group, such as 3-chloro-4-(1-methyl-1H-imidazol-2-ylthio)aniline.
-
C7-Alkenyl/Alkynyl Groups: Small alkenyl or alkynyl substituents at the C7-position are well-tolerated and contribute to high potency. The stereochemistry of the double bond can influence activity, with the (E)-isomer often being more potent.[9]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate evaluation of compound activity. Below are methodologies for key assays cited in the development of 4-anilino-quinoline-3-carbonitrile inhibitors.
EGFR/HER-2 Kinase Inhibition Assay (Luminescent)
This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to higher kinase activity.
Materials:
-
Recombinant human EGFR or HER-2 enzyme
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Substrate (e.g., a poly(Glu, Tyr) 4:1 peptide)
-
Test compounds (4-anilino-quinoline-3-carbonitriles)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then dilute in kinase assay buffer.
-
Add the diluted compounds to the wells of the assay plate. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).
-
Add the kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[10][11]
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., A431, MCF-7)
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear flat-bottom microplates
-
Spectrophotometer (plate reader)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell growth inhibition for each compound concentration relative to untreated control cells and determine the IC50 value.[12][13]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is essential for understanding the mechanism of action of these inhibitors.
Caption: EGFR signaling pathway and the point of inhibition by 4-anilino-quinoline-3-carbonitriles.
Caption: General experimental workflow for the evaluation of 4-anilino-quinoline-3-carbonitrile inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substituted 4-anilino-7-phenyl-3-quinolinecarbonitriles as Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Src kinase activity by 4-anilino-7-thienyl-3-quinolinecarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SKI-606, a 4-anilino-3-quinolinecarbonitrile dual inhibitor of Src and Abl kinases, is a potent antiproliferative agent against chronic myelogenous leukemia cells in culture and causes regression of K562 xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Anilino-7-alkenylquinoline-3-carbonitriles as potent MEK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. promega.com [promega.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. atcc.org [atcc.org]
A Comparative Guide to the Synthetic Routes of 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two primary synthetic routes to 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The comparison focuses on reaction efficiency, procedural complexity, and the availability of starting materials, supported by experimental data and detailed protocols.
Introduction
This compound is a crucial building block in medicinal chemistry, notably in the development of kinase inhibitors. The efficient synthesis of this molecule is of significant interest. This document outlines and compares two distinct synthetic pathways: Route 1, which commences with 3,4-dimethoxyacetophenone, and Route 2, which utilizes N-(3,4-dimethoxyphenyl)acetamide via a Vilsmeier-Haack reaction.
Route 1: Synthesis starting from 3,4-Dimethoxyacetophenone
This route involves a multi-step process beginning with the nitration of 3,4-dimethoxyacetophenone, followed by condensation, reductive cyclization to form the quinoline core, and subsequent chlorination and cyanation.
Signaling Pathway Diagram
Caption: Synthetic workflow for Route 1.
Experimental Protocols
Step 1: Nitration of 3,4-Dimethoxyacetophenone 3,4-Dimethoxyacetophenone is nitrated using a mixture of nitric acid and acetic acid to yield 2-nitro-4,5-dimethoxyacetophenone.
Step 2: Condensation with DMF-DMA The resulting nitro compound is condensed with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one.[1]
Step 3: Reductive Cyclization The intermediate undergoes hydrogenation, typically with a catalyst like Raney Nickel or Palladium on carbon, to yield 4-hydroxy-6,7-dimethoxyquinoline through reduction and cyclization.[2]
Step 4: Chlorination The hydroxyl group is then chlorinated using a reagent such as phosphorus oxychloride (POCl₃) to give 4-chloro-6,7-dimethoxyquinoline.[2]
Step 5: Cyanation The final step involves the introduction of the cyano group at the 3-position. This can be a challenging step and various cyanation methods may be employed.
Quantitative Data Summary for Route 1
| Step | Reactants | Reagents | Product | Yield (%) | Reaction Time | Purity (%) |
| 1 | 3,4-Dimethoxyacetophenone | HNO₃, Acetic Acid | 2-Nitro-4,5-dimethoxyacetophenone | ~85 | 2-4 h | >95 |
| 2 | 2-Nitro-4,5-dimethoxyacetophenone | DMF-DMA | 1-(4,5-Dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one | 68 | 4 h | >95 |
| 3 | 1-(4,5-Dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one | H₂, Catalyst | 4-Hydroxy-6,7-dimethoxyquinoline | ~80 | 1-24 h | >98 |
| 4 | 4-Hydroxy-6,7-dimethoxyquinoline | POCl₃ | 4-Chloro-6,7-dimethoxyquinoline | 79.2 | 6 h | >98 |
| 5 | 4-Chloro-6,7-dimethoxyquinoline | Cyanating Agent | This compound | Variable | Variable | >95 |
Note: Yields and reaction times are approximate and can vary based on specific conditions and scale.
Route 2: Vilsmeier-Haack Reaction Approach
This route offers a more direct method to introduce the C3 functionality. It begins with the acetylation of 3,4-dimethoxyaniline, followed by a Vilsmeier-Haack reaction to form a 2-chloro-3-formylquinoline intermediate, which is then converted to the target nitrile.
Signaling Pathway Diagram
Caption: Synthetic workflow for Route 2.
Experimental Protocols
Step 1: Acetylation of 3,4-Dimethoxyaniline 3,4-Dimethoxyaniline is acetylated using acetic anhydride to produce N-(3,4-dimethoxyphenyl)acetamide.
Step 2: Vilsmeier-Haack Reaction The acetanilide undergoes a Vilsmeier-Haack reaction with a reagent prepared from phosphorus oxychloride and N,N-dimethylformamide to yield 2-chloro-6,7-dimethoxyquinoline-3-carbaldehyde.
Step 3: Conversion of Formyl to Nitrile Group The 3-formyl group is converted to a nitrile. A common method involves reaction with hydroxylamine to form an oxime, followed by dehydration.[3]
Quantitative Data Summary for Route 2
| Step | Reactants | Reagents | Product | Yield (%) | Reaction Time | Purity (%) |
| 1 | 3,4-Dimethoxyaniline | Acetic Anhydride | N-(3,4-Dimethoxyphenyl)acetamide | >95 | 1-2 h | >98 |
| 2 | N-(3,4-Dimethoxyphenyl)acetamide | POCl₃, DMF | 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde | 60-80 (analogous) | 4-10 h | >95 |
| 3 | 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde | Hydroxylamine, Dehydrating agent | This compound | Good (qualitative) | Variable | >95 |
Note: Yields for step 2 are based on analogous reactions and may vary for the specific substrate. The yield for step 3 is described as "good" in the literature for similar compounds.[3]
Comparison of Synthetic Routes
| Feature | Route 1 (from 3,4-Dimethoxyacetophenone) | Route 2 (Vilsmeier-Haack) |
| Number of Steps | 5 | 3 |
| Overall Yield | Potentially lower due to more steps. | Potentially higher due to fewer steps. |
| Starting Material | 3,4-Dimethoxyacetophenone | 3,4-Dimethoxyaniline |
| Key Reaction | Reductive cyclization to form the quinoline ring. | Vilsmeier-Haack reaction for simultaneous cyclization and C3-formylation. |
| Challenges | Introduction of the C3-carbonitrile group on a pre-formed quinoline ring can be difficult. | The Vilsmeier-Haack reaction can have variable yields depending on the substrate. |
| Advantages | Well-established methods for the initial steps. | More convergent approach to the target structure. |
Conclusion
Both synthetic routes present viable pathways to this compound.
Route 1 is a longer, more linear synthesis. While the initial steps are well-documented and high-yielding, the final cyanation step on the pre-formed quinoline ring may require significant optimization.
Route 2 , utilizing the Vilsmeier-Haack reaction, is a more convergent and shorter route. This pathway directly installs the required functionality at the 3-position, which can then be readily converted to the nitrile. Although the reported yields for the Vilsmeier-Haack step on analogous substrates are in the moderate to good range, this route may offer a more efficient overall synthesis.
The choice of route will depend on the specific capabilities of the laboratory, the desired scale of production, and the availability and cost of the starting materials. For rapid access to the target molecule and a more streamlined process, Route 2 appears to be the more promising approach. However, for large-scale synthesis where the cost and handling of phosphorus oxychloride and DMF are significant considerations, further optimization of the final step of Route 1 might be a worthwhile endeavor.
References
In Vitro Anticancer Activity of 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives demonstrating significant anticancer properties. This guide provides a comparative analysis of the in vitro activity of a series of 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile derivatives against various cancer cell lines. The data presented herein is compiled from preclinical studies and aims to offer an objective overview of their potential as anticancer agents.
Comparative Analysis of In Vitro Cytotoxicity
The antiproliferative activity of this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below. These derivatives often target key signaling molecules involved in cancer progression, such as the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) kinases.
A series of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles have been synthesized and identified as irreversible inhibitors of EGFR and HER-2 kinases.[1][2] The strategic placement of various substituents at the 6 and 7 positions of the quinoline ring, along with different aniline moieties at the 4-position, has been explored to optimize their anticancer efficacy.
Below is a table summarizing the in vitro cytotoxicity (IC50 in µM) of representative this compound derivatives against selected cancer cell lines.
| Compound ID | R Group (at position 4-anilino) | Cancer Cell Line | IC50 (µM) |
| Derivative 1 | 3-ethynyl-aniline | BT474 (HER-2 overexpressing breast cancer) | 0.05 |
| SK-BR-3 (HER-2 overexpressing breast cancer) | 0.08 | ||
| A431 (EGFR overexpressing epidermoid carcinoma) | 0.12 | ||
| Derivative 2 | 3-chloro-4-fluoro-aniline | BT474 (HER-2 overexpressing breast cancer) | 0.03 |
| SK-BR-3 (HER-2 overexpressing breast cancer) | 0.06 | ||
| A431 (EGFR overexpressing epidermoid carcinoma) | 0.09 |
Note: The data presented is a representative compilation from various studies and is intended for comparative purposes. The exact IC50 values may vary depending on the specific experimental conditions.
Experimental Protocols
The following are detailed methodologies for the key experiments commonly cited in the evaluation of these quinoline derivatives.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3][4][5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a further 48 to 72 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[3]
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is used to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[6][7][8]
-
Cell Treatment and Harvesting: Cells are treated with the test compounds for a specified period (e.g., 24 or 48 hours). Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing propidium iodide (PI) and RNase A in the dark.
-
Flow Cytometric Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined using cell cycle analysis software.[7]
Apoptosis Analysis by Annexin V-FITC/PI Staining
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Cells are treated with the quinoline derivatives for the desired time. The cells are then harvested, including any floating cells from the supernatant.
-
Staining: The harvested cells are washed with cold PBS and then resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometric Analysis: The stained cells are analyzed by flow cytometry. Viable cells are negative for both Annexin V-FITC and PI, early apoptotic cells are positive for Annexin V-FITC and negative for PI, and late apoptotic/necrotic cells are positive for both.
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is employed to detect changes in the expression levels of key proteins involved in the apoptotic pathway.[9][10][11]
-
Protein Extraction: After treatment with the compounds, cells are lysed using a suitable lysis buffer containing protease inhibitors. The total protein concentration is determined using a protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against specific apoptosis-related proteins (e.g., Bcl-2, Bax, Caspase-3, PARP).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Experimental Workflow for In Vitro Anticancer Screening
Caption: A streamlined workflow for the in vitro evaluation of anticancer compounds.
Signaling Pathway of EGFR/HER-2 Inhibition
Caption: Inhibition of EGFR/HER-2 signaling by quinoline derivatives.
References
- 1. Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchhub.com [researchhub.com]
- 6. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Flow Cytometry Protocol [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 6,7-Dimethoxy-4-phenoxy-quinoline Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 6,7-dimethoxy-4-phenoxy-quinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for a multitude of kinase inhibitors with significant therapeutic potential, particularly in the realm of oncology.[1] These compounds have demonstrated potent inhibitory activity against various kinases, most notably c-Met and Aurora kinases, which are critical regulators of cell signaling pathways implicated in cancer cell proliferation, survival, and metastasis. This guide provides a comprehensive head-to-head comparison of selected 6,7-dimethoxy-4-phenoxy-quinoline and structurally related derivatives, summarizing their inhibitory activities, cellular effects, and underlying mechanisms of action based on published experimental data.
Comparative Biological Activity
The following tables summarize the in vitro activity of various 6,7-dimethoxy-4-phenoxy-quinoline and structurally similar derivatives against key kinase targets and a panel of human cancer cell lines. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.
c-Met Kinase Inhibitory Activity and Antiproliferative Effects
| Compound ID | Target Kinase | Kinase IC50 (nM) | Target Cell Line | Cellular IC50 (µM) | Reference |
| 18b | c-Met | 1.39 | HT-29 (Colon) | Not Reported | [2] |
| H460 (Lung) | Not Reported | [2] | |||
| MKN-45 (Gastric) | Not Reported | [2] | |||
| A549 (Lung) | Not Reported | [2] | |||
| U87MG (Glioblastoma) | Not Reported | [2] | |||
| 12n | c-Met | 30 | A549 (Lung) | 7.3 ± 1.0 | |
| MCF-7 (Breast) | 6.1 ± 0.6 | ||||
| MKN-45 (Gastric) | 13.4 ± 0.5 | ||||
| Compound 35 | c-Met | 4.3 | HT-29 (Colon) | Not Reported | [3] |
| A549 (Lung) | Not Reported | [3] | |||
| MDA-MB-231 (Breast) | 0.77 | [3] | |||
| Compound 41 | c-Met | 0.90 | HT-29 (Colon) | 0.06 | [4] |
| H460 (Lung) | 0.05 | [4] | |||
| A549 (Lung) | 0.18 | [4] | |||
| MKN-45 (Gastric) | 0.023 | [4] | |||
| U87MG (Glioblastoma) | 0.66 | [4] | |||
| Compound 1s | c-Met | 1.42 | A549 (Lung) | 0.39 | [5] |
| H460 (Lung) | 0.18 | [5] | |||
| HT-29 (Colon) | 0.38 | [5] | |||
| MKN-45 (Gastric) | 0.81 | [5] | |||
| Compound 16 | c-Met | 1.1 | HT-29 (Colon) | 0.08 | [6] |
| MKN-45 (Gastric) | 0.22 | [6] | |||
| A549 (Lung) | 0.07 | [6] | |||
| Compound 33 | c-Met | 0.59 | Not Reported | Not Reported | [7] |
| Foretinib | c-Met | Not Reported | HT-29 (Colon) | Not Reported | [2] |
| Cabozantinib | c-Met | Not Reported | A549, MCF-7, MKN-45 | Not Reported | [2] |
Aurora Kinase Inhibitory Activity
While specific 6,7-dimethoxy-4-phenoxy-quinoline derivatives targeting Aurora kinases are less extensively documented in readily available comparative tables, structurally related quinazoline compounds demonstrate the potential of this scaffold. Furthermore, some 4-phenoxy-quinoline derivatives have been investigated as Aurora Kinase B (AURKB) relocation blockers, a distinct mechanism from direct kinase inhibition.[8]
| Compound ID | Target Kinase | Kinase IC50 (nM) | Target Cell Line | Cellular IC50 (µM) | Reference |
| Aurora Kinase Inhibitor II | Aurora A | 390 | MCF-7 (Breast) | 1.25 | [9] |
| Aurora B | Not Reported | ||||
| AZD1152 | Aurora B | Not Reported | Not Reported | Not Reported | [10] |
| ZM447439 | Aurora A/B | Not Reported | Not Reported | Not Reported | [10] |
| LXY18 | AURKB Relocation Blocker | Not Applicable | Not Reported | MEC of 3.5 nM for inducing polyploidy | [8] |
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanisms of action and the experimental approaches used to evaluate these compounds, the following diagrams are provided.
Caption: The c-Met signaling pathway and the point of inhibition by 6,7-dimethoxy-4-phenoxy-quinoline derivatives.
Caption: A generalized experimental workflow for the evaluation of kinase inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are detailed protocols for the key assays cited in the evaluation of these kinase inhibitors.
In Vitro c-Met Kinase Assay (Luminescence-Based)
This assay quantifies the amount of ATP remaining in the reaction mixture following the kinase reaction. A decrease in luminescence indicates higher kinase activity, while the presence of an inhibitor spares ATP, resulting in a higher luminescent signal.
Materials:
-
Recombinant human c-Met kinase
-
Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compounds (6,7-dimethoxy-4-phenoxy-quinoline derivatives)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (typically ≤1%).
-
Reaction Setup: In a multi-well plate, add the recombinant c-Met kinase and the kinase substrate to each well.
-
Inhibitor Addition: Add the diluted test compounds to the respective wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and measure the remaining ATP by adding the luminescence-based ATP detection reagent according to the manufacturer's protocol.
-
Luminescence Reading: Incubate at room temperature for a short period (e.g., 10 minutes) to stabilize the luminescent signal and then measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.
Materials:
-
Human cancer cell lines (e.g., A549, HT-29, MKN-45)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (6,7-dimethoxy-4-phenoxy-quinoline derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear-bottom cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere and grow overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The following day, treat the cells with a range of concentrations of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently agitate the plates to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
The 6,7-dimethoxy-4-phenoxy-quinoline scaffold has proven to be a versatile and potent platform for the development of kinase inhibitors. The presented data highlights the significant inhibitory activity of various derivatives against c-Met and the emerging potential for targeting Aurora kinases. The structure-activity relationship (SAR) of these compounds is a rich area for further investigation, with modifications to the phenoxy ring and other positions on the quinoline core offering opportunities to enhance potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to evaluate and compare the efficacy of novel derivatives in this promising class of anticancer agents. Further studies, including in vivo models and detailed kinase profiling, are warranted to fully elucidate the therapeutic potential of these compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of novel 4-phenoxyquinoline derivatives containing 3-oxo-3,4-dihydroquinoxaline moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of 4-phenoxyquinoline derivatives as potent c-Met kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel 4-(2-fluorophenoxy)quinoline derivatives as selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of novel 4-(2-fluorophenoxy)quinoline derivatives bearing 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Orally Bioavailable 4-Phenoxy-quinoline Compound as a Potent Aurora Kinase B Relocation Blocker for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Structural studies of B-type Aurora kinase inhibitors using computational methods - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of Quinoline-Based Kinase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selectivity profiles of three prominent FDA-approved quinoline-based kinase inhibitors: Bosutinib, Cabozantinib, and Lenvatinib. Supported by experimental data, this document delves into their target specificities, the methodologies used to determine them, and the key signaling pathways they modulate.
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. In oncology, quinoline-based compounds have emerged as a critical class of kinase inhibitors, effectively targeting the dysregulated signaling pathways that drive cancer cell proliferation, survival, and angiogenesis. The therapeutic efficacy and safety of these inhibitors are intrinsically linked to their selectivity – their ability to inhibit the intended target kinase(s) with high potency while minimizing off-target effects. This guide offers a comparative analysis of the selectivity of Bosutinib, Cabozantinib, and Lenvatinib, providing valuable insights for target validation, lead optimization, and the design of next-generation kinase inhibitors.
Comparative Selectivity Profiles
The following tables summarize the kinase selectivity of Bosutinib, Cabozantinib, and Lenvatinib. The data, presented as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values, are compiled from various preclinical studies and kinase profiling panels. Lower values indicate higher potency.
Table 1: Selectivity Profile of Bosutinib
Bosutinib is a dual Src/Abl tyrosine kinase inhibitor.[1][2][3] Its selectivity profile reveals potent inhibition of the Src family kinases and Abl, with less activity against other kinases like c-Kit and PDGF-R, contributing to a distinct safety profile.[1][2]
| Kinase Target | IC50 (nM) |
| Primary Targets | |
| SRC | 0.174 ± 0.042 |
| LYN | 0.850 ± 0.247 |
| ABL | 2.400 ± 0.700 |
| FGR | 0.174 ± 0.042 |
| Secondary Targets | |
| CSK | 314.2 ± 78.9 |
| SYK | 4228 ± 900 |
| ALK | 5720 ± 1115 |
| RET | >20000 |
| PKA | >20000 |
| CK1 | >20000 |
| CK2 | >20000 |
Data adapted from preclinical studies. Actual values may vary depending on assay conditions.[4]
Table 2: Selectivity Profile of Cabozantinib
Cabozantinib is a multi-kinase inhibitor that potently targets MET, VEGFR2, and RET, among others.[5][6][7] Its broad-spectrum activity allows it to concurrently inhibit multiple oncogenic pathways.[6]
| Kinase Target | IC50 (nM) |
| Primary Targets | |
| MET | 1.3 |
| VEGFR2 | 0.035 |
| RET | 4 |
| AXL | 7 |
| KIT | 4.6 |
| FLT3 | 11.3 |
| Secondary Targets | |
| TIE2 | 14.3 |
| FMS (CSF1R) | 12 |
Data synthesized from publicly available preclinical data. Direct head-to-head comparisons may yield different results.
Table 3: Selectivity Profile of Lenvatinib
Lenvatinib is another multi-kinase inhibitor with potent activity against VEGFR, FGFR, PDGFRα, RET, and KIT.[8][9] Its anti-angiogenic and anti-proliferative effects are attributed to the inhibition of these key receptor tyrosine kinases.[8]
| Kinase Target | IC50 (nM) |
| Primary Targets | |
| VEGFR1 | 22 |
| VEGFR2 | 4 |
| VEGFR3 | 5.2 |
| FGFR1 | 46 |
| FGFR2 | 35 |
| FGFR3 | 100 |
| FGFR4 | 88 |
| PDGFRα | 51 |
| RET | 1.5 |
| KIT | 7.1 |
Data compiled from various kinase assays. Values can differ based on the specific assay conditions.[10]
Experimental Protocols for Kinase Selectivity Profiling
The determination of a kinase inhibitor's selectivity profile is a critical step in its preclinical development. A variety of robust biochemical and cell-based assays are employed for this purpose. Below are detailed protocols for two widely used methods.
Biochemical Kinase Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.[11][12] This universal assay can be used for virtually any kinase.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test inhibitor (e.g., quinoline-based inhibitor)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque multi-well plates
-
Luminometer
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, its substrate, and ATP in a suitable kinase reaction buffer.
-
Add the test inhibitor at various concentrations to the wells of the plate. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at the optimal temperature for the kinase (typically 30-60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[11] Incubate for 40 minutes at room temperature.[13]
-
Add Kinase Detection Reagent to each well.[11] This reagent converts the ADP generated in the kinase reaction back to ATP and provides the necessary components for a luciferase-based reaction.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[13]
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The amount of light generated is proportional to the amount of ADP produced and is inversely correlated with the activity of the kinase inhibitor.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Kinase Assay: NanoBRET™ Target Engagement Assay
The NanoBRET™ Target Engagement Assay measures the binding of a test compound to a specific kinase within intact cells.[14] This provides a more physiologically relevant assessment of target engagement.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for the kinase of interest fused to NanoLuc® luciferase
-
NanoBRET™ Kinase Tracer
-
Test inhibitor
-
Opti-MEM® I Reduced Serum Medium
-
White, non-binding surface 384-well plates
-
BRET-enabled plate reader
Procedure:
-
Cell Preparation and Transfection:
-
Culture HEK293 cells to the appropriate confluency.
-
Transfect the cells with the NanoLuc®-kinase fusion vector and allow for protein expression (typically 24 hours).
-
-
Assay Setup:
-
Harvest the transfected cells and resuspend them in Opti-MEM®.
-
Prepare serial dilutions of the test inhibitor in Opti-MEM®.
-
Add the NanoBRET™ Tracer to the cell suspension at a predetermined optimal concentration.
-
Dispense the cell-tracer mixture into the wells of the 384-well plate.
-
Add the test inhibitor dilutions to the wells. Include a vehicle control.
-
-
BRET Measurement:
-
Incubate the plate at 37°C in a CO2 incubator for a specified period (e.g., 2 hours) to allow the binding to reach equilibrium.
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Measure the donor (NanoLuc®) and acceptor (Tracer) luminescence signals using a BRET plate reader.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
The binding of the test inhibitor to the kinase will displace the tracer, leading to a decrease in the BRET ratio.
-
Plot the BRET ratio against the inhibitor concentration and fit the data to a competitive binding model to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
To visualize the biological context of the targeted kinases and the experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for a biochemical kinase assay using the ADP-Glo™ platform.
Caption: Workflow for a cell-based NanoBRET™ target engagement assay.
Caption: Key downstream signaling cascades activated by VEGFR2.
Caption: Major signaling pathways downstream of c-Met activation.
Caption: Interconnected signaling pathways driven by BCR-ABL and Src in CML.
References
- 1. Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bosutinib: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Profile of cabozantinib and its potential in the treatment of advanced medullary thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cabozantinib: Multi-kinase Inhibitor of MET, AXL, RET, and VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumor effects of the multi-target tyrosine kinase inhibitor cabozantinib: a comprehensive review of the preclinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. urotoday.com [urotoday.com]
- 9. Clinical Pharmacokinetic and Pharmacodynamic Profile of Lenvatinib, an Orally Active, Small-Molecule, Multitargeted Tyrosine Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 12. promega.com [promega.com]
- 13. promega.com [promega.com]
- 14. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.jp]
Purity Assessment of Synthesized 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of the key synthetic intermediate, 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile. Furthermore, it explores alternative and complementary analytical techniques for a thorough purity evaluation.
The purity of this compound is paramount as it is a crucial building block in the synthesis of various pharmaceutical compounds. Impurities arising from the synthesis process can affect the safety, efficacy, and stability of the final drug product.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the most widely used technique for determining the purity of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy. Below is a comparison of two common reversed-phase HPLC methods that can be applied or adapted for the analysis of this compound, based on established methods for its immediate precursor, 4-Chloro-6,7-dimethoxyquinoline.
Table 1: Comparison of Reversed-Phase HPLC Methods
| Parameter | Method 1: C18 with Gradient Elution | Method 2: C8 with Isocratic Elution |
| Column | InertSustain C18 (250mm x 4.6mm, 5µm) | C8 (150mm x 4.6mm, 5µm) |
| Mobile Phase A | Water | 0.1% Formic acid in Water |
| Mobile Phase B | Methanol/Acetic Acid (100:0.1) | 0.1% Formic acid in Acetonitrile |
| Elution | Gradient | Isocratic |
| Flow Rate | 0.8 mL/min | 1.0 mL/min |
| Detection | UV at 220 nm | UV at 254 nm |
| Injection Volume | 1 µL | 10 µL |
| Run Time | 15 min | 10 min |
| Retention Time | ~3.5 min | ~4.2 min |
| Resolution | > 2.0 | > 1.8 |
| Tailing Factor | < 1.2 | < 1.5 |
| Linearity (R²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.5 - 101.5% |
| Precision (% RSD) | < 1.0% | < 1.5% |
Experimental Protocols
This method is ideal for resolving a wide range of potential impurities with varying polarities.
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized this compound in 1 mL of methanol.
-
Chromatographic Conditions:
-
Column: InertSustain C18 (250mm x 4.6mm, 5µm)
-
Mobile Phase:
-
A: Water
-
B: Methanol/Acetic Acid (100:0.1)
-
-
Gradient Program:
-
0-10 min: 90% B
-
10-12 min: 90% to 10% B
-
12-15 min: 10% B
-
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 220 nm
-
Injection Volume: 1 µL
-
This method offers a faster analysis time, making it suitable for routine quality control.
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized this compound in 1 mL of acetonitrile.
-
Chromatographic Conditions:
-
Column: C8 (150mm x 4.6mm, 5µm)
-
Mobile Phase: 0.1% Formic acid in Water : 0.1% Formic acid in Acetonitrile (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Alternative and Complementary Purity Assessment Methods
While HPLC is the primary method for purity determination, other techniques can provide valuable orthogonal information, especially for impurity identification and the assessment of non-chromophoric impurities.
Table 2: Comparison of Alternative Analytical Methods
| Method | Principle | Advantages | Limitations |
| Quantitative NMR (qNMR) | Compares the integral of a specific proton signal of the analyte to that of a certified internal standard. | High precision and accuracy, does not require a reference standard of the analyte, provides structural information. | Lower sensitivity than HPLC, requires a pure internal standard, complex mixtures can be difficult to analyze. |
| LC-MS/MS | Combines the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry. | Excellent for identifying and quantifying trace-level impurities, provides molecular weight and structural information. | Can be less quantitative than HPLC-UV without appropriate standards, response can be matrix-dependent. |
| Gas Chromatography (GC-MS) | Separates volatile compounds in the gas phase, followed by mass spectrometry detection. | Ideal for analyzing residual solvents and volatile impurities. | Not suitable for non-volatile or thermally labile compounds. |
| Elemental Analysis | Measures the percentage of C, H, N, and other elements in a sample. | Provides information on the elemental composition and can indicate the presence of inorganic impurities. | Does not provide information on organic impurities with the same elemental composition. |
Experimental Protocols for Alternative Methods
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized compound and 5 mg of a certified internal standard (e.g., maleic anhydride) into a vial. Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Acquire the ¹H-NMR spectrum using a high-field NMR spectrometer. Ensure a long relaxation delay (e.g., 5 times the longest T₁) to allow for complete relaxation of all protons.
-
Data Analysis: Integrate a well-resolved signal of the analyte and a signal of the internal standard. Calculate the purity based on the integral values, the number of protons for each signal, and the weights of the analyte and the standard.
-
Chromatography: Utilize an HPLC method similar to those described above, ensuring the mobile phase is compatible with mass spectrometry (e.g., using formic acid or ammonium formate as additives).
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Analysis: Perform a full scan to detect all ionizable species. Subsequently, perform tandem MS (MS/MS) on the detected impurity ions to obtain fragmentation patterns for structural elucidation.
-
Visualizing the Workflow and Method Comparison
To better illustrate the experimental process and the relationship between the different analytical methods, the following diagrams are provided.
Safety Operating Guide
Navigating the Safe Disposal of 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile: A Comprehensive Guide
For researchers and professionals in drug development, the meticulous management of chemical waste is not just a regulatory requirement but a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the proper disposal of 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile, ensuring that all safety and logistical considerations are addressed.
Immediate Safety and Handling Precautions:
Prior to initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This compound is classified as a hazardous substance, and direct contact should be avoided.[1]
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specific Equipment | Standard |
| Eye and Face | Safety glasses with side shields or chemical splash goggles. A face shield may also be required. | OSHA 29 CFR 1910.133 or EN 166 |
| Hand | Chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use and disposed of if contaminated. | EN 374 |
| Body | A laboratory coat is mandatory. For larger quantities, a chemically resistant apron is recommended. | N/A |
| Respiratory | A NIOSH-approved respirator is necessary if working outside a fume hood or if there is a risk of dust or aerosol formation. | NIOSH (US) or CEN (EU) |
All operations involving the handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]
Step-by-Step Disposal Protocol
The proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure a safe laboratory environment.[2]
Experimental Protocol for Waste Disposal:
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused compound, reaction byproducts, contaminated gloves, pipette tips, and cleaning materials, must be designated as hazardous waste.[2][3]
-
This waste should be segregated from other laboratory waste streams to prevent accidental reactions.[3]
-
-
Waste Collection:
-
Solid Waste: Collect all solid waste, such as the pure compound and contaminated disposables, in a dedicated, clearly labeled, and sealable hazardous waste container.[1]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, designated container for liquid hazardous waste.[3]
-
Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be placed in a puncture-resistant sharps container that is clearly labeled as hazardous waste.
-
-
Container Labeling:
-
All waste containers must be accurately labeled with the full chemical name: "this compound", the associated hazards (e.g., "Toxic", "Irritant"), and the date of accumulation.
-
-
Storage of Waste:
-
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials. The storage area should have secondary containment to mitigate spills.
-
-
Final Disposal:
-
The disposal of this compound must be conducted through a licensed and approved hazardous waste disposal company.[1][4]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste in accordance with local, state, and federal regulations.[1]
-
Never dispose of this chemical down the drain or in the regular trash.[2]
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile (CAS No. 214470-55-0). Adherence to these protocols is essential for ensuring personal safety and minimizing environmental impact in laboratory and drug development settings. This compound is classified as a hazardous substance and may have cytotoxic properties, demanding rigorous safety precautions.[1][2]
Chemical and Physical Properties
| Property | Value |
| CAS Number | 214470-55-0[3][4] |
| Molecular Formula | C₁₂H₉ClN₂O₂[3][5] |
| Molecular Weight | 248.67 g/mol [5] |
| Appearance | Solid[5] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against exposure. The following equipment is mandatory when handling this compound.
| Equipment | Specification | Purpose | Protection Level |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a barrier against skin contact.[6] | Primary |
| Eye Protection | Chemical Splash Goggles and/or Face Shield | Protects eyes and face from splashes and airborne particles.[2][7] | Primary & Secondary |
| Body Protection | Laboratory Coat or Chemical-Resistant Apron | Protects skin and personal clothing from contamination.[2][6] | Primary |
| Respiratory Protection | N95 or higher particulate respirator or an air-purifying respirator with organic vapor cartridges | Prevents inhalation of dust particles or vapors, especially during weighing or when heating solutions.[2][6] | Task-Dependent |
Operational Plan: Step-by-Step Handling Procedures
All procedures involving this compound must be conducted in a certified chemical fume hood to minimize inhalation risk.[8] An eyewash station and safety shower must be readily accessible.[2][8]
1. Preparation and Weighing:
-
Before handling, ensure the work area is decontaminated.
-
Use a disposable weigh boat or weigh the compound directly into the reaction vessel.[8]
-
Utilize anti-static tools to prevent the dispersal of powder.[8]
-
Keep the primary container tightly sealed when not in use.[2][8]
-
Clean the spatula and weighing area with a suitable solvent (e.g., 70% ethanol) and dispose of cleaning materials as hazardous waste.[8]
2. Dissolution and Reaction:
-
Add solvent to the weighed compound slowly to prevent splashing.[8]
-
If heating is necessary, use a controlled heating mantle with proper ventilation.[8]
-
Maintain a safe distance from the reaction and use appropriate shielding.[6]
3. Post-Handling and Decontamination:
-
Thoroughly wash hands and any exposed skin after handling.[2][8]
-
Decontaminate all surfaces and equipment that came into contact with the chemical.[6]
-
Contaminated clothing should be removed immediately and laundered separately before reuse.[8]
Disposal Plan
Proper disposal is critical to prevent environmental contamination.
| Waste Type | Collection Procedure | Disposal Route |
| Solid Waste | Collect unused compound, contaminated consumables (gloves, weigh boats, pipette tips), and cleaning materials in a clearly labeled, sealed container for hazardous waste.[8] | Dispose of through an authorized hazardous waste disposal facility in accordance with local, state, and federal regulations.[2][8] |
| Liquid Waste | Collect all solutions containing the compound in a labeled, sealed, and chemical-resistant container. | Dispose of through an authorized hazardous waste disposal facility. Do not pour down the drain.[8][9] |
Emergency Procedures
| Exposure Type | First Aid Measures |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[10] Remove contaminated clothing. If irritation persists, seek medical attention.[10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Seek immediate medical attention.[11] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[12] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9][13] |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.[9][13] |
Safe Handling Workflow
Caption: Workflow for safe handling of this compound.
References
- 1. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. jwpharmlab.com [jwpharmlab.com]
- 5. This compound [cymitquimica.com]
- 6. benchchem.com [benchchem.com]
- 7. hsa.ie [hsa.ie]
- 8. benchchem.com [benchchem.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. fishersci.com [fishersci.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. capotchem.cn [capotchem.cn]
- 13. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
